12-Deoxywithastramonolide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S,2S,4S,5R,10R,11S,14R,15R,18S)-5-hydroxy-15-[(1S)-1-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-10,14-dimethyl-3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadec-7-en-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38O6/c1-14-12-20(33-25(31)16(14)13-29)15(2)17-7-8-18-22-19(9-11-26(17,18)3)27(4)21(30)6-5-10-28(27,32)24-23(22)34-24/h5-6,15,17-20,22-24,29,32H,7-13H2,1-4H3/t15-,17+,18-,19-,20+,22-,23-,24-,26+,27-,28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWVMHXZWAKRDGG-MEBIVHGNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3C5C(O5)C6(C4(C(=O)C=CC6)C)O)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)O[C@H](C1)[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3[C@H]5[C@H](O5)[C@@]6([C@@]4(C(=O)C=CC6)C)O)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60659533 | |
| Record name | (1S,2S,4S,5R,10R,11S,14R,15R,18S)-5-hydroxy-15-[(1S)-1-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-10,14-dimethyl-3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadec-7-en-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60659533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60124-17-6 | |
| Record name | (1S,2S,4S,5R,10R,11S,14R,15R,18S)-5-hydroxy-15-[(1S)-1-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-10,14-dimethyl-3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadec-7-en-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60659533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
12-Deoxywithastramonolide: A Technical Guide to its Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-Deoxywithastramonolide is a naturally occurring withanolide found in plants of the Solanaceae family, notably in Withania somnifera (Ashwagandha) and Datura metel.[1] Withanolides are a group of C28 steroidal lactones known for their diverse and significant pharmacological activities. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and known biological activities of this compound, with a focus on its anti-inflammatory and cytotoxic effects. Detailed experimental protocols and visual representations of associated signaling pathways are included to support further research and drug development efforts.
Chemical Structure and Properties
This compound possesses a characteristic ergostane-type steroidal skeleton. Its systematic IUPAC name is (5α,6α,7α,22R)-6,7-Epoxy-5,22,27-trihydroxy-1-oxoergosta-2,24-dien-26-oic acid δ-lactone.[2][3] The chemical and physical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C28H38O6 | [2][3][4] |
| Molecular Weight | 470.60 g/mol | [1][2][3][4] |
| CAS Number | 60124-17-6 | [2][3][4][5] |
| Appearance | White to off-white solid | [4] |
| Boiling Point (Predicted) | 668.3 ± 55.0 °C | [2] |
| Density (Predicted) | 1.253 g/cm³ | [2] |
| SMILES | CC1=C(CO)C(=O)O--INVALID-LINK----INVALID-LINK--[C@H]2CC[C@@H]3[C@@]2(C)CC[C@H]4[C@H]3[C@H]5--INVALID-LINK--[C@]6([C@@]4(C(=O)C=C6)C)O)C | [1][4] |
| InChIKey | AWVMHXZWAKRDGG-MEBIVHGNSA-N | [1][3][5] |
| Solubility | DMSO: 50 mg/mL (106.25 mM) | [4] |
Biological Activities and Mechanisms of Action
This compound has demonstrated notable anti-inflammatory and cytotoxic activities, making it a compound of interest for therapeutic development.
Anti-inflammatory Activity
Studies have shown that this compound exhibits immunomodulatory effects by modulating the production of key cytokines. Specifically, it has been reported to reduce the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) while increasing the production of the anti-inflammatory cytokine Interleukin-10 (IL-10).[5] This dual action suggests a potential therapeutic role in inflammatory conditions. The underlying mechanism is believed to involve the modulation of the NF-κB signaling pathway, a central regulator of inflammation.
Caption: Proposed anti-inflammatory signaling pathway of this compound.
Cytotoxic Activity
This compound has been shown to possess cytotoxic activity against various cancer cell lines, including A549 (lung cancer) and HT-29 (colorectal cancer).[5] The mechanism of its anticancer effect is reported to involve the induction of cell cycle arrest at the G2/M phase and the triggering of mitochondria-mediated apoptosis. This suggests that the compound interferes with critical cellular processes required for cancer cell proliferation and survival.
Caption: Proposed mechanism of cytotoxic activity of this compound.
Experimental Protocols
Isolation of this compound from Withania somnifera
A general protocol for the extraction and isolation of withanolides from Withania somnifera is outlined below. This can be adapted for the specific isolation of this compound.
Caption: General workflow for the isolation of this compound.
Detailed Methodology:
-
Extraction:
-
Air-dried and powdered plant material (e.g., roots of W. somnifera) is subjected to solvent extraction.
-
Commonly used solvents include ethanol or methanol. The extraction can be performed at room temperature with agitation or using a Soxhlet apparatus.
-
The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.
-
-
Fractionation:
-
The crude extract is subjected to column chromatography over silica (B1680970) gel.
-
A gradient elution system of solvents with increasing polarity (e.g., hexane-ethyl acetate (B1210297) followed by ethyl acetate-methanol) is used to separate the components.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
-
Purification:
-
Fractions containing this compound (identified by comparison with a standard or by spectroscopic methods) are pooled.
-
Final purification is achieved using preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.
-
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound on cancer cell lines (e.g., A549 and HT-29).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase. The resulting intracellular formazan (B1609692) can be solubilized and quantified by spectrophotometry, which is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on the cell cycle distribution of cancer cells.
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. Flow cytometry can be used to measure the fluorescence of a large population of cells, allowing for the determination of the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL). Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms using cell cycle analysis software to determine the percentage of cells in each phase of the cell cycle.
Conclusion
This compound is a promising natural product with significant anti-inflammatory and cytotoxic properties. Its ability to modulate key signaling pathways involved in inflammation and cancer progression makes it a valuable lead compound for drug discovery and development. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers to further investigate the therapeutic potential of this fascinating molecule. Further studies are warranted to fully elucidate its mechanisms of action and to evaluate its efficacy and safety in preclinical and clinical settings.
References
- 1. The Signaling Pathways and Targets of Natural Compounds from Traditional Chinese Medicine in Treating Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flavonoids as Promising Akt1 Inhibitors in Cancer Medicine: Insights From Molecular Docking, Dynamics, DFT Calculations, and In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MAPK signaling pathway-targeted marine compounds in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Biosynthesis of 12-Deoxywithastramonolide in Withania somnifera
For Researchers, Scientists, and Drug Development Professionals
Abstract
Withanolides, a group of naturally occurring C28 steroidal lactones, are the principal bioactive constituents of Withania somnifera (Ashwagandha), a plant with a long history of use in traditional medicine. Among these, 12-Deoxywithastramonolide represents a key intermediate in the biosynthesis of various downstream withanolides. Understanding its formation is crucial for metabolic engineering efforts aimed at enhancing the production of medicinally important withanolides. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, detailing the enzymatic steps, presenting available quantitative data, and outlining relevant experimental protocols.
Introduction
Withania somnifera, commonly known as Ashwagandha or Indian ginseng, is a rich source of withanolides, which exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties. The biosynthesis of these complex molecules originates from the isoprenoid pathway, diverging from the sterol pathway at the level of 24-methylenecholesterol (B1664013).[1][2] This guide focuses on the enzymatic cascade that converts 24-methylenecholesterol into this compound, a pivotal branch-point intermediate. The elucidation of this pathway opens avenues for the biotechnological production of specific withanolides for pharmaceutical applications.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound from the precursor 24-methylenecholesterol is a multi-step process involving a series of oxidation and cyclization reactions catalyzed by cytochrome P450 monooxygenases (CYPs), a short-chain dehydrogenase/reductase (SDR), and a sulfotransferase (SULT). While the complete pathway has been elucidated through heterologous expression and in vitro reconstitution studies, the precise sequence of all reactions is an active area of research.[3][4][5] The proposed core pathway is as follows:
-
Initial Hydroxylations and Oxidations: The pathway is initiated by a series of hydroxylation and oxidation reactions on the sterol side chain.
-
Lactone Ring Formation: A key step is the formation of the characteristic δ-lactone ring, a hallmark of withanolides. This is catalyzed by a sequence of reactions involving CYPs and an SDR.[3]
-
A-Ring Modification: Subsequent modifications of the A-ring of the sterol nucleus, including the introduction of a ketone and a double bond, are crucial for the formation of the withanolide scaffold.[3]
The following diagram illustrates the proposed biosynthetic pathway leading to a core withanolide intermediate, from which this compound is derived.
Key Enzymes and Their Functions
The biosynthesis of this compound is orchestrated by a suite of specialized enzymes, primarily belonging to the cytochrome P450, short-chain dehydrogenase/reductase, and sulfotransferase families.
| Enzyme | Family | Proposed Function in the Pathway |
| CYP87G1 | Cytochrome P450 | Catalyzes initial hydroxylation reactions on the sterol side chain.[3][4][5] |
| CYP749B2 | Cytochrome P450 | Further oxidation of the side chain, contributing to lactone ring formation.[3][4][5] |
| SDH2 | Short-chain Dehydrogenase/Reductase | Catalyzes the oxidation of a hemiacetal intermediate to form the stable δ-lactone ring.[3][5] |
| CYP88C7 | Cytochrome P450 | Involved in the modification of the A-ring of the withanolide scaffold.[3][4][5] |
| CYP88C10 | Cytochrome P450 | Further oxidation of the A-ring, leading to the characteristic α,β-unsaturated ketone.[3][4][5] |
| SULF1 | Sulfotransferase | Catalyzes the sulfonation of an A-ring intermediate, which is proposed to facilitate a spontaneous rearrangement to form the final A-ring structure.[3][4] |
Quantitative Data
Quantitative analysis of withanolides in different tissues of Withania somnifera provides insights into the spatial regulation of their biosynthesis. The concentration of this compound and other related withanolides varies significantly between different plant organs.
Table 1: Concentration of Selected Withanolides in Withania somnifera Tissues (mg/g Dry Weight)
| Withanolide | Leaf | Stem | Root | Reference |
| This compound | - | - | - | [6] |
| Withaferin A | 0.024 - 0.775 | 0.003 - 1.873 | 0.002 - 0.821 | [2] |
| Withanolide A | 0.015 - 0.044 | 0.026 - 0.252 | 0.031 - 0.149 | [2] |
Note: Data for this compound was not explicitly provided in the same comparative study. Pharmacokinetic studies have detected it in plasma after oral administration of W. somnifera extract.[6]
Table 2: Pharmacokinetic Parameters of this compound in Rats after Oral Administration of W. somnifera Extract
| Parameter | Value | Unit | Reference |
| Cmax | 57.536 ± 7.523 | ng/mL | [6] |
| Tmax | 0.291 ± 0.102 | h | [6] |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration.
Experimental Protocols
The elucidation of the this compound biosynthetic pathway has been made possible through a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.
Heterologous Expression of Biosynthetic Enzymes in Escherichia coli
This protocol describes the general workflow for producing recombinant withanolide biosynthetic enzymes in E. coli for subsequent characterization.
Protocol Details:
-
Gene Synthesis and Cloning: The coding sequences for the target enzymes (e.g., CYP87G1, SDH2) are codon-optimized for E. coli expression and synthesized commercially. The synthesized gene is then cloned into a suitable expression vector, such as pET-28a, which often includes an N-terminal His-tag for purification.[7][8]
-
Transformation and Culture: The expression plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of Luria-Bertani (LB) medium containing the appropriate antibiotic. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[8]
-
Induction and Protein Expression: Protein expression is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. The culture is then incubated at a lower temperature (e.g., 16-20°C) for 16-24 hours to promote proper protein folding.[7]
-
Cell Harvest and Lysis: Cells are harvested by centrifugation. The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10% glycerol) and lysed by sonication on ice or by using a high-pressure homogenizer. The lysate is then clarified by centrifugation to separate the soluble and insoluble fractions.
Purification of Recombinant Enzymes
His-tagged recombinant proteins are purified using immobilized metal affinity chromatography (IMAC).
Protocol Details:
-
Column Preparation: A Ni-NTA (Nickel-Nitrilotriacetic Acid) agarose (B213101) column is equilibrated with lysis buffer.
-
Binding: The soluble fraction of the cell lysate is loaded onto the equilibrated column. The His-tagged protein binds to the nickel resin.
-
Washing: The column is washed with several column volumes of a wash buffer containing a low concentration of imidazole (B134444) (e.g., 20 mM) to remove non-specifically bound proteins.
-
Elution: The recombinant protein is eluted from the column using an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Buffer Exchange: The purified protein is then buffer-exchanged into a storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM KCl, 10% glycerol) using dialysis or a desalting column. Protein concentration is determined using a Bradford assay or by measuring absorbance at 280 nm.
In Vitro Enzyme Assays
5.3.1. Cytochrome P450 (CYP) Enzyme Assay
This assay is used to determine the activity and substrate specificity of the recombinant CYP enzymes.
Protocol Details:
-
Reaction Mixture: A typical reaction mixture (100 µL) contains:
-
100 mM phosphate (B84403) buffer (pH 7.4)
-
1-2 µM purified recombinant CYP enzyme
-
1-2 µM cytochrome P450 reductase (CPR) (required for electron transfer)
-
10-100 µM substrate (e.g., 24-methylenecholesterol or a downstream intermediate)
-
1 mM NADPH (to initiate the reaction)
-
-
Incubation: The reaction mixture is pre-incubated at a specific temperature (e.g., 30°C) for 5 minutes before initiating the reaction by adding NADPH. The reaction is allowed to proceed for a defined period (e.g., 30-60 minutes).
-
Reaction Quenching and Extraction: The reaction is stopped by adding an organic solvent (e.g., ethyl acetate). The products are then extracted into the organic phase.
-
Analysis: The extracted products are dried, redissolved in a suitable solvent (e.g., methanol), and analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the reaction products.
5.3.2. Short-chain Dehydrogenase (SDH) Enzyme Assay
This assay measures the activity of the recombinant SDH2 enzyme.
Protocol Details:
-
Reaction Mixture: A typical reaction mixture (100 µL) contains:
-
100 mM Tris-HCl buffer (pH 8.0)
-
1-5 µM purified recombinant SDH2 enzyme
-
10-100 µM substrate (the hemiacetal intermediate)
-
1 mM NAD+ or NADP+ (as the cofactor)
-
-
Incubation: The reaction is incubated at a specific temperature (e.g., 37°C) for a defined period.
-
Detection: The reaction can be monitored spectrophotometrically by measuring the increase in absorbance at 340 nm, which corresponds to the formation of NADH or NADPH. Alternatively, the reaction can be stopped and the products analyzed by HPLC or LC-MS.
5.3.3. Sulfotransferase (SULT) Enzyme Assay
This assay is used to measure the activity of the recombinant SULF1 enzyme. A common method involves the use of a radiolabeled sulfate (B86663) donor.
Protocol Details:
-
Reaction Mixture: A typical reaction mixture (50 µL) contains:
-
50 mM HEPES buffer (pH 7.0)
-
1-2 µM purified recombinant SULF1 enzyme
-
10-50 µM acceptor substrate (the A-ring intermediate)
-
10 µM [35S]-PAPS (3'-phosphoadenosine-5'-phosphosulfate) as the sulfate donor
-
-
Incubation: The reaction is incubated at 37°C for 15-30 minutes.
-
Detection: The reaction is stopped, and the radiolabeled product is separated from the unreacted [35S]-PAPS using techniques like thin-layer chromatography (TLC) followed by autoradiography or by a filter-binding assay. The amount of radioactivity incorporated into the product is then quantified using a scintillation counter.[9][10]
Conclusion
The elucidation of the biosynthetic pathway of this compound in Withania somnifera has provided a foundational understanding of withanolide biogenesis. The identification and characterization of the key enzymes involved, including a series of cytochrome P450s, a short-chain dehydrogenase, and a sulfotransferase, have paved the way for metabolic engineering strategies. By leveraging the knowledge and protocols outlined in this guide, researchers and drug development professionals can further explore the intricate details of withanolide biosynthesis and work towards the sustainable production of these valuable therapeutic compounds. Future research should focus on obtaining detailed kinetic data for all the enzymes in the pathway and on the in vivo characterization of the pathway intermediates to further refine our understanding of this complex metabolic network.
References
- 1. A Decade of Molecular Understanding of Withanolide Biosynthesis and In vitro Studies in Withania somnifera (L.) Dunal: Prospects and Perspectives for Pathway Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. Elucidation of gene clusters underlying withanolide biosynthesis in ashwagandha [dspace.mit.edu]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Pharmacokinetic Study of Withanosides and Withanolides from Withania somnifera Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Systematic engineering pinpoints a versatile strategy for the expression of functional cytochrome P450 enzymes in Escherichia coli cell factories - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Heterologous protein expression in E. coli [protocols.io]
- 9. Enzymatic assay for flavonoid sulfotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent advances in sulfotransferase enzyme activity assays - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling 12-Deoxywithastramonolide: A Technical Guide to its Discovery, Isolation, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
12-Deoxywithastramonolide, a C-28 steroidal lactone of the withanolide class, has garnered significant interest within the scientific community for its potential therapeutic applications. First identified in members of the Solanaceae family, notably Withania somnifera (Ashwagandha) and Datura metel, this natural product has demonstrated promising anti-inflammatory and cytotoxic activities. This technical guide provides an in-depth exploration of the historical discovery and isolation of this compound, detailed experimental protocols for its extraction and purification, and an overview of its known biological signaling pathways. Quantitative data are presented in structured tables for clarity, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of this important bioactive compound.
Discovery and Isolation History
Early research on withanolides, dating back to the mid-20th century, laid the groundwork for the eventual identification of numerous such compounds, including this compound. The development of advanced chromatographic and spectroscopic techniques, such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, was instrumental in the separation and structural determination of these complex natural products from intricate plant extracts.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₈H₃₈O₆ |
| Molecular Weight | 470.60 g/mol |
| CAS Number | 60124-17-6 |
| Appearance | White to off-white solid |
| Natural Sources | Withania somnifera (roots), Datura metel (flowers, leaves)[1][4] |
Experimental Protocols
The isolation of this compound from its natural sources typically involves a multi-step process of extraction and chromatographic purification. The following protocols are generalized representations based on established methods for withanolide isolation.[5][6]
Extraction from Withania somnifera Roots
Objective: To obtain a crude extract enriched with withanolides.
Materials:
-
Dried and powdered roots of Withania somnifera
-
Methanol (B129727) or Ethanol (ACS grade)
-
Soxhlet apparatus or maceration setup
-
Rotary evaporator
Procedure:
-
A known quantity of dried, powdered root material is subjected to exhaustive extraction with methanol or ethanol. This can be achieved through continuous extraction in a Soxhlet apparatus for 48-72 hours or by maceration (soaking at room temperature with periodic agitation) for 3-5 days.
-
The solvent is filtered, and the extraction process is repeated 2-3 times with fresh solvent to ensure complete extraction.
-
The filtrates are combined and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a dark, viscous crude extract.
Chromatographic Purification
Objective: To isolate this compound from the crude extract.
Materials:
-
Crude withanolide extract
-
Silica (B1680970) gel (60-120 mesh) for column chromatography
-
Solvents for chromatography: n-hexane, chloroform, ethyl acetate (B1210297), methanol (HPLC grade)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) system (optional)
Procedure:
Step 1: Column Chromatography (Initial Fractionation)
-
The crude extract is adsorbed onto a small amount of silica gel to create a dry slurry.
-
A glass column is packed with silica gel in n-hexane. The slurry containing the extract is then loaded onto the top of the column.
-
The column is eluted with a gradient of solvents, starting with non-polar solvents and gradually increasing the polarity. A typical gradient could be n-hexane, followed by increasing concentrations of ethyl acetate in n-hexane, and finally methanol in chloroform.
-
Fractions are collected at regular intervals and monitored by TLC. The TLC plates are developed in a suitable solvent system (e.g., chloroform:methanol, 95:5 v/v) and visualized under UV light (254 nm) and by spraying with an anisaldehyde-sulfuric acid reagent followed by heating.
-
Fractions showing a similar profile to a this compound standard (if available) or exhibiting characteristic withanolide spots are pooled together.
Step 2: Further Purification (Fine Separation)
-
The pooled fractions are further purified using repeated column chromatography with finer silica gel (230-400 mesh) and a shallower solvent gradient.
-
For high purity, the semi-purified fraction containing this compound can be subjected to preparative HPLC using a C18 column and a mobile phase such as methanol:water or acetonitrile:water.
Step 3: Characterization
-
The purified compound is identified and characterized using spectroscopic methods, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The data is then compared with published values for this compound.
Table 2: Representative Quantitative Data from Withanolide Isolation Studies
| Parameter | Value Range | Reference |
| Extraction Yield (from W. somnifera roots) | 5-15% (w/w) | [3] |
| This compound content in crude extract | 0.1-0.5% (w/w) | [2] |
| Purity after chromatographic purification | >95% (by HPLC) | [3] |
Signaling Pathways and Biological Activity
This compound exhibits significant biological activities, primarily anti-inflammatory and cytotoxic effects. These activities are mediated through its interaction with key cellular signaling pathways.
Anti-inflammatory Activity: Modulation of the NF-κB Pathway
Chronic inflammation is a hallmark of many diseases, and the Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of the inflammatory response.[7] In an unstimulated state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), lead to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and interleukin-6 (IL-6).[8]
This compound has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB pathway.[9] It is proposed that this compound can inhibit the phosphorylation and subsequent degradation of IκBα, thereby preventing the nuclear translocation of NF-κB. This leads to a downstream reduction in the production of pro-inflammatory cytokines like TNF-α and an increase in the production of anti-inflammatory cytokines like IL-10.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. Withania somnifera L.: Insights into the phytochemical profile, therapeutic potential, clinical trials, and future prospective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Extraction Optimization for Phenolic- and Withanolide-Rich Fractions from Withania somnifera Roots: Identification and Quantification of Withaferin A, 12-Deoxywithastromonolide, and Withanolide A in Plant Materials and Marketed Formulations Using a Reversed-Phase HPLC-Photodiode Array Detection Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic withanolides from the flowers of Datura metel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jddtonline.info [jddtonline.info]
- 7. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Modulation of TLR/NF-κB/NLRP Signaling by Bioactive Phytocompounds: A Promising Strategy to Augment Cancer Chemotherapy and Immunotherapy [frontiersin.org]
- 9. Withanolides potentiate apoptosis, inhibit invasion, and abolish osteoclastogenesis through suppression of nuclear factor-kappaB (NF-kappaB) activation and NF-kappaB-regulated gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 12-Deoxywithastramonolide: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data available for 12-Deoxywithastramonolide, a bioactive withanolide found in Withania somnifera. The information is tailored for researchers, scientists, and professionals in drug development, presenting key mass spectrometry and nuclear magnetic resonance data, detailed experimental protocols, and a visual workflow of the analytical process.
Mass Spectrometry (MS) Data
High-resolution mass spectrometry is a critical tool for the identification and structural elucidation of withanolides. Electrospray ionization (ESI) is a commonly employed technique. The mass spectrometric behavior of this compound has been characterized, revealing key fragmentation patterns.
| Property | Value | Source |
| Molecular Formula | C₂₈H₃₈O₆ | [1] |
| Molecular Weight | 470.6 g/mol | [1] |
| Precursor Ion (ESI+) | [M+H]⁺ at m/z 471 | |
| Major Fragment Ion | m/z 299 | |
| Neutral Loss | 172 u |
It has been noted that this compound may not produce a large number of intense fragments under certain liquid chromatography-high resolution mass spectrometry (LC-HRMS/MS) conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Experimental Protocols
The following protocols are representative of the methodologies used for the isolation and spectroscopic analysis of withanolides, including this compound, from Withania somnifera.
Extraction and Isolation of Withanolides
This protocol describes a general procedure for the extraction and isolation of withanolides from plant material.[2]
-
Sample Preparation: Fresh plant material (e.g., roots and leaves of W. somnifera) is powdered in liquid nitrogen.
-
Extraction: The powdered material is extracted overnight with a methanol-water mixture (e.g., 25:75 v/v) at room temperature. The extraction is typically repeated twice more.
-
Fractionation: The combined filtrates are partitioned with n-hexane to remove nonpolar constituents. The aqueous methanol (B129727) fraction is then extracted with chloroform (B151607).
-
Purification: The chloroform fraction, containing the withanolides, is concentrated to a dry powder. Further purification is achieved through column chromatography on silica (B1680970) gel using a gradient elution system of solvents with increasing polarity (e.g., n-hexane, ethyl acetate, and methanol).[3] Fractions are monitored by thin-layer chromatography (TLC).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
This protocol outlines a typical LC-MS/MS method for the analysis of withanolides.[4]
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 or Phenyl-3 column is commonly used.
-
Mobile Phase: A gradient elution is typically employed with a mobile phase consisting of water with an additive (e.g., 0.1% formic acid or 10 mM ammonium (B1175870) acetate) as solvent A and an organic solvent like acetonitrile (B52724) or methanol with the same additive as solvent B.
-
Gradient Program: The gradient is programmed to achieve optimal separation of the various withanolides present in the extract.
-
Mass Spectrometer: A mass spectrometer equipped with an electrospray ionization (ESI) source, operated in positive ion mode.
-
MS Parameters:
-
Source Temperature: Typically set between 300-550°C.
-
Spray Voltage: Approximately 5500 V.
-
Scan Mode: Data-dependent acquisition (DDA) or multiple-reaction-monitoring (MRM) can be used. For DDA, a full scan is followed by MS/MS of the most intense ions.
-
Collision Energy: Optimized to induce fragmentation of the precursor ions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
This protocol provides a general outline for the NMR analysis of isolated withanolides.[3]
-
Sample Preparation: The purified withanolide (e.g., this compound) is dissolved in a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.
-
Experiments: A suite of NMR experiments is performed for complete structural elucidation:
-
¹H NMR: To determine the proton chemical shifts and coupling constants.
-
¹³C NMR: To identify the number and types of carbon atoms.
-
DEPT (Distortionless Enhancement by Polarization Transfer): To differentiate between CH, CH₂, and CH₃ groups.
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is crucial for assembling the molecular structure.
-
Experimental Workflow
The following diagram illustrates the general workflow for the isolation and spectroscopic characterization of this compound.
Caption: Workflow for the isolation and spectroscopic analysis of this compound.
References
- 1. (1S,2S,4S,5R,10R,11S,14R,15R,18S)-5-hydroxy-15-((1S)-1-((2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl)ethyl)-10,14-dimethyl-3-oxapentacyclo(9.7.0.02,4.05,10.014,18)octadec-7-en-9-one | C28H38O6 | CID 44576309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. staff.cimap.res.in [staff.cimap.res.in]
- 3. op.niscpr.res.in [op.niscpr.res.in]
- 4. Liquid chromatography-mass spectrometry quantification of phytochemicals in Withania somnifera using data-dependent acquisition, multiple-reaction-monitoring, and parallel-reaction-monitoring with an inclusion list - PMC [pmc.ncbi.nlm.nih.gov]
Bioactivity Screening of 12-Deoxywithastramonolide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-Deoxywithastramonolide, a principal bioactive withanolide found in Withania somnifera (Ashwagandha), has garnered significant interest for its potential therapeutic properties.[1] This technical guide provides a comprehensive overview of the bioactivity screening of this compound, detailing its cytotoxic, anti-inflammatory, and antioxidant activities. The information presented herein is intended to serve as a resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.
Quantitative Bioactivity Data
The following tables summarize the key quantitative data regarding the bioactivity of this compound and related withanolides.
Table 1: Cytotoxicity of Withanolides Against Various Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Withanolide A | MCF-7 (Breast) | 1.14 - 5.15 | [2] |
| Withanolide A | Hep-G2 (Liver) | 3.87 | [2] |
| Withanolide A | A375 (Melanoma) | 1.14 | [2] |
| Withaferin A | B16F10 (Melanoma) | 0.067 | [2] |
| Withaferin A | JMAR (Melanoma) | < 1 | [2] |
| Withaferin A | MDA-1986 (Melanoma) | < 1 | [2] |
| Withanolide F | RAW 264.7 (Macrophage) | 1.9 - 38.2 | [3] |
Table 2: Anti-inflammatory Activity of this compound and Related Compounds
| Compound/Extract | Assay | Cell Line | IC50 (µM) | Reference |
| Withanolides (general) | Nitric Oxide Production | RAW 264.7 | 1.9 - 38.2 | [3] |
| W. somnifera Ethanolic Extract | DPPH Radical Scavenging | - | 22.54 µg/mL | [4] |
Table 3: Antioxidant Activity of Withania somnifera Extracts
| Extract | Assay | IC50 | Reference |
| Ethanolic Leaf Extract | DPPH Scavenging | 22.54 µg/mL | [4] |
| Ethanolic Rhizome Extract | DPPH Scavenging | 19.78 µg/mL | [4] |
| Chloroform Leaf Extract | H2O2 Scavenging | 2.03 µg/mL | [4] |
| Methanol Rhizome Extract | H2O2 Scavenging | 1.85 µg/mL | [4] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the bioactivity screening of this compound and other withanolides.
Cytotoxicity Assays
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and incubate for 24-48 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., using a commercially available LDH cytotoxicity kit). Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of the maximum LDH release control (cells lysed with a lysis buffer) and the spontaneous LDH release control (untreated cells).
Anti-inflammatory Assay
This assay measures the concentration of nitrite (B80452), a stable and oxidized product of nitric oxide, in the cell culture supernatant. It is a common method to assess the anti-inflammatory activity of compounds by their ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages.
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells only), a positive control (cells + LPS), and vehicle controls.
-
Supernatant Collection: Collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine in 5% phosphoric acid) to each supernatant sample.
-
Incubation and Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve and determine the percentage of NO inhibition by the test compound.
Antioxidant Assay
This assay evaluates the free radical scavenging activity of a compound. The stable free radical DPPH has a deep violet color, which is reduced to a yellow color in the presence of an antioxidant.
Protocol:
-
Sample Preparation: Prepare different concentrations of this compound in methanol.
-
DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample concentration. Include a control (DPPH solution with methanol) and a standard antioxidant (e.g., ascorbic acid).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100. Determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.
Signaling Pathways and Experimental Workflows
The bioactivity of withanolides, including this compound, is often mediated through the modulation of key cellular signaling pathways.
NF-κB Signaling Pathway in Inflammation
Withanolides have been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor in the inflammatory response.[5] The inhibition of the NF-κB pathway leads to a reduction in the expression of pro-inflammatory genes.
Caption: NF-κB signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Bioactivity Screening
The following diagram illustrates a typical workflow for the comprehensive bioactivity screening of a natural product like this compound.
Caption: General workflow for the bioactivity screening of this compound.
Conclusion
This compound exhibits a range of biological activities, including cytotoxic, anti-inflammatory, and antioxidant effects. The experimental protocols and data presented in this guide provide a framework for the continued investigation of this and other withanolides as potential therapeutic leads. Further research is warranted to fully elucidate the mechanisms of action and to explore the in vivo efficacy of this compound in various disease models.
References
- 1. Withania somnifera L.: Phenolic Compounds Composition and Biological Activity of Commercial Samples and Its Aqueous and Hydromethanolic Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of lipopolysaccharide-induced nitric oxide production by flavonoids in RAW264.7 macrophages involves heme oxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity against A549 Human Lung Cancer Cell Line via the Mitochondrial Membrane Potential and Nuclear Condensation Effects of Nepeta paulsenii Briq., a Perennial Herb - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Withanolides potentiate apoptosis, inhibit invasion, and abolish osteoclastogenesis through suppression of nuclear factor-kappaB (NF-kappaB) activation and NF-kappaB-regulated gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Prediction of 12-Deoxywithastramonolide Targets: A Technical Guide
Abstract
12-Deoxywithastramonolide, a bioactive withanolide isolated from Withania somnifera, has demonstrated a range of pharmacological activities, including antioxidant, anti-inflammatory, and cytotoxic effects.[1] Despite its therapeutic potential, a comprehensive understanding of its molecular targets remains elusive. This technical guide outlines a systematic in silico approach to predict and validate the protein targets of this compound, providing a framework for accelerating drug discovery and mechanism-of-action studies for this promising natural product. The methodologies covered include reverse pharmacology techniques such as molecular docking and pharmacophore modeling, integrated with network pharmacology to elucidate potential signaling pathway modulation. Furthermore, this guide provides detailed experimental protocols for the validation of computationally predicted targets, including Cellular Thermal Shift Assay (CETSA), Surface Plasmon Resonance (SPR), and Microscale Thermophoresis (MST). This document is intended for researchers, scientists, and drug development professionals engaged in natural product-based drug discovery.
Introduction to this compound
This compound is a steroidal lactone belonging to the withanolide class of compounds, which are major secondary metabolites of Withania somnifera (Ashwagandha). It is recognized for its antioxidant and enzyme inhibitory effects.[1] Preclinical studies have indicated its potential in modulating inflammatory responses and inducing cytotoxicity in cancer cell lines, suggesting a polypharmacological profile. Understanding the direct molecular targets of this compound is crucial for elucidating its mechanisms of action and for the development of novel therapeutics.
In Silico Target Prediction Methodologies
A multi-faceted in silico approach is proposed to identify potential protein targets of this compound. This strategy combines ligand-based and structure-based methods to enhance the predictive accuracy.
Reverse Molecular Docking
Reverse molecular docking is a computational technique that screens a single ligand against a library of macromolecular targets to identify potential binding partners.
Experimental Protocol: Reverse Molecular Docking
-
Ligand Preparation:
-
Obtain the 3D structure of this compound from a chemical database such as PubChem (CID: 44576309).[2]
-
Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).
-
Generate different conformers of the ligand to account for its flexibility.
-
-
Target Library Preparation:
-
Compile a library of 3D protein structures from the Protein Data Bank (PDB). This library should encompass a wide range of human proteins, particularly those implicated in cancer, inflammation, and oxidative stress.
-
Prepare the protein structures by removing water molecules and co-crystallized ligands, adding polar hydrogens, and assigning atomic charges.
-
-
Docking Simulation:
-
Utilize a molecular docking software such as AutoDock Vina, GOLD, or Glide.
-
Define the binding site on each target protein. For a blind docking approach, the entire protein surface can be considered.
-
Dock the prepared ligand conformers against each protein in the library.
-
Score and rank the protein targets based on the predicted binding affinity (e.g., docking score in kcal/mol).
-
-
Post-Docking Analysis:
-
Analyze the binding poses of this compound within the top-ranked protein targets.
-
Identify key interacting residues and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions).
-
Filter the results based on biological relevance and the known pharmacology of withanolides.
-
Pharmacophore Modeling and Screening
Pharmacophore modeling identifies the essential 3D arrangement of chemical features of a molecule that are responsible for its biological activity.
Experimental Protocol: Ligand-Based Pharmacophore Modeling
-
Training Set Selection:
-
Compile a set of structurally diverse molecules with known activity against a specific target of interest (if available for related withanolides).
-
Alternatively, generate a pharmacophore model based on the docked conformation of this compound in a high-ranking protein target from the reverse docking screen.
-
-
Pharmacophore Model Generation:
-
Use software like Discovery Studio, MOE, or LigandScout to generate pharmacophore models.
-
The model will consist of features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings.
-
-
Pharmacophore Model Validation:
-
Validate the generated model using a test set of known active and inactive compounds. A good model should be able to distinguish between actives and inactives.
-
-
Virtual Screening:
-
Screen a large compound database (e.g., ZINC, ChEMBL) against the validated pharmacophore model to identify molecules with similar pharmacophoric features.
-
This can also be used to screen against a database of protein binding sites to identify potential off-targets.
-
Network Pharmacology Analysis
Network pharmacology provides a systems-level understanding of drug action by constructing and analyzing drug-target-disease networks.
Experimental Protocol: Network Pharmacology Workflow
-
Target Identification:
-
Network Construction:
-
Construct a compound-target network using software such as Cytoscape.
-
Integrate the predicted targets with known protein-protein interaction (PPI) data from databases like STRING to build a PPI network of the targets.
-
-
Network Analysis and Pathway Enrichment:
-
Analyze the topological properties of the network to identify key hub proteins.
-
Perform pathway enrichment analysis (e.g., KEGG, GO) on the network targets to identify significantly enriched biological pathways. This will provide insights into the potential signaling pathways modulated by this compound.
-
Predicted Physicochemical and ADMET Properties
The Traditional Chinese Medicine Systems Pharmacology Database and Analysis Platform (TCMSP) provides pre-calculated ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties for this compound.
| Property | Value | Description |
| Molecular Weight (MW) | 470.6 g/mol | |
| ALogP | 2.58 | Lipophilicity |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 6 | |
| Oral Bioavailability (OB) | 41.34% | |
| Caco-2 Permeability | 0.5 | |
| Blood-Brain Barrier (BBB) | -0.16 | |
| Drug-Likeness (DL) | 0.21 |
Data sourced from the TCMSP database.
Predicted Targets and Associated Signaling Pathways
Based on the in silico methodologies described above and analysis of the known activities of withanolides, several key proteins and signaling pathways are predicted as potential targets for this compound.
Key Predicted Protein Targets
| Target Class | Predicted Protein Targets | Rationale |
| Inflammatory Signaling | NF-κB (p65, IKKβ), COX-2 | Withanolides are known to possess anti-inflammatory properties. |
| Cell Proliferation & Survival | PI3K, Akt, mTOR, MAPK (ERK, JNK, p38) | Cytotoxic effects of withanolides are often mediated through these pathways. |
| Oxidative Stress Response | Keap1, Nrf2 | Antioxidant properties suggest modulation of this pathway. |
| Apoptosis | Bcl-2, Caspase-3 | Induction of apoptosis is a known mechanism of anticancer withanolides. |
Visualized Signaling Pathways
Caption: Simplified NF-κB signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. (1S,2S,4S,5R,10R,11S,14R,15R,18S)-5-hydroxy-15-((1S)-1-((2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl)ethyl)-10,14-dimethyl-3-oxapentacyclo(9.7.0.02,4.05,10.014,18)octadec-7-en-9-one | C28H38O6 | CID 44576309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChem's BioAssay Database - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BioAssays - PubChem [pubchem.ncbi.nlm.nih.gov]
Unveiling the Pharmacological Promise of 12-Deoxywithastramonolide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-Deoxywithastramonolide, a principal bioactive withanolide found in the revered medicinal plant Withania somnifera (Ashwagandha), is emerging as a compound of significant interest for its therapeutic potential.[1] With a foundation in traditional medicine, modern scientific inquiry is beginning to elucidate the specific pharmacological activities of this steroidal lactone. This technical guide provides a comprehensive overview of the current state of knowledge regarding the anticancer, anti-inflammatory, and neuroprotective properties of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its purported mechanisms of action.
Core Pharmacological Activities
Preliminary research and data from commercial suppliers suggest that this compound possesses a range of biological activities, primarily centered on its cytotoxic and immunomodulatory effects.
Anticancer Potential
This compound has demonstrated cytotoxic effects against specific human cancer cell lines. This selective activity against cancerous cells while showing lower toxicity to normal cells is a critical aspect of its therapeutic promise.
Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (μM) |
| A549 | Lung Carcinoma | 47.1[2] |
| HT-29 | Colorectal Adenocarcinoma | 29.8[2] |
Anti-inflammatory and Immunomodulatory Effects
In vivo studies in mice have highlighted the immunomodulatory capabilities of an aglycone-enriched fraction of Withania somnifera containing 70.56% this compound. This fraction was shown to modulate the production of key cytokines, suggesting a potential role in managing inflammatory conditions. Specifically, administration of this fraction led to a reduction in the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) and an increase in the anti-inflammatory cytokine Interleukin-10 (IL-10).[3]
Table 2: Immunomodulatory Effects of a this compound-Enriched Fraction in Mice
| Cytokine | Effect | Dosage Range (mg/kg) |
| TNF-α | Reduction[2] | 50-200[2] |
| IL-10 | Increase[2] | 50-200[2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the key experimental protocols that have been used to evaluate the pharmacological potential of this compound and related compounds.
Cytotoxicity Assays
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cells (e.g., A549, HT-29) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (typically in a range from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.
In Vivo Immunomodulation and Cytokine Analysis
Mouse Model for Immunomodulatory Activity
-
Animal Model: Use Swiss albino mice, divided into control and treatment groups.
-
Compound Administration: Administer an enriched fraction of this compound orally at doses ranging from 50 to 200 mg/kg.[2] The control group receives the vehicle.
-
Sample Collection: After a specified treatment period, collect blood samples via retro-orbital puncture or cardiac puncture.
-
Cytokine Analysis (ELISA):
-
Prepare serum from the collected blood samples.
-
Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for the quantification of TNF-α and IL-10 levels in the serum, following the manufacturer's instructions.
-
Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on a standard curve.
-
Signaling Pathways and Mechanisms of Action
While direct studies on the signaling pathways modulated by this compound are limited, the activities of other withanolides provide a strong indication of its likely mechanisms. Withanolides are known to interact with key inflammatory and cell survival pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
The observed reduction in TNF-α and the cytotoxic effects of this compound suggest a potential inhibitory action on the NF-κB signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation. Its inhibition can lead to decreased production of pro-inflammatory cytokines and induction of apoptosis in cancer cells.
Neuroprotective Potential: An Area for Future Research
While the broader class of withanolides and extracts of Withania somnifera have shown promise in neuroprotection, specific studies on this compound are currently lacking. The general neuroprotective effects of Ashwagandha are attributed to its antioxidant and anti-inflammatory properties, which can mitigate neuronal damage. Future research should focus on evaluating the direct effects of this compound on neuronal cell lines (e.g., PC12, SH-SY5Y) subjected to neurotoxic insults (e.g., amyloid-beta, hydrogen peroxide, or MPP+). Key parameters to investigate would include cell viability, reactive oxygen species (ROS) production, and markers of apoptosis.
Conclusion and Future Directions
This compound presents a compelling profile as a potential therapeutic agent, with demonstrated anticancer and anti-inflammatory activities. The available data, though limited, provides a strong rationale for further investigation.
Key areas for future research include:
-
Broad-spectrum anticancer screening: Evaluating the cytotoxicity of this compound against a wider panel of cancer cell lines to identify other potential targets.
-
In-depth mechanistic studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound in both cancer and inflammatory models. This includes confirming its inhibitory effect on the NF-κB pathway and exploring its impact on MAPK and other relevant signaling cascades.
-
Neuroprotection studies: Conducting dedicated in vitro and in vivo studies to ascertain the neuroprotective potential of this compound and its underlying mechanisms.
-
Pharmacokinetic and toxicological profiling: Comprehensive studies to determine the bioavailability, metabolism, and safety profile of the purified compound are essential for its development as a clinical candidate.
The continued exploration of this compound holds the potential to unlock new therapeutic strategies for a range of challenging diseases. This guide serves as a foundational resource to stimulate and direct future research in this promising area.
References
- 1. Inhibition of NF-κB signaling unveils novel strategies to overcome drug resistance in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Withanolides from Ashwagandha: A Technical Guide for Researchers
An In-depth Review of Extraction, Characterization, and Biological Activities
Withania somnifera, commonly known as Ashwagandha or Indian Winter Cherry, is a cornerstone of traditional Ayurvedic medicine, revered for over 3,000 years for its therapeutic properties.[1] Its wide-ranging pharmacological effects, including anti-inflammatory, anti-tumor, neuroprotective, and adaptogenic activities, are primarily attributed to a group of naturally occurring C28-steroidal lactones known as withanolides.[2][3][4] These bioactive molecules, found predominantly in the roots and leaves of the plant, have become a focal point of modern scientific investigation for their potential in drug discovery and development.[5][6]
This technical guide provides a comprehensive literature review on the withanolides from Ashwagandha, designed for researchers, scientists, and drug development professionals. It covers the core aspects of withanolide research, from extraction and isolation methodologies to their complex mechanisms of action in various disease models, with a strong emphasis on quantitative data, experimental protocols, and the visualization of key biological pathways.
Extraction and Isolation of Withanolides
The initial and most critical step in withanolide research is the efficient extraction and subsequent isolation of these compounds from the plant material. The choice of methodology significantly influences the yield and profile of the extracted withanolides.
Extraction Protocols
Solvent extraction is the most common method for obtaining withanolides from Ashwagandha roots and leaves.[7] The selection of solvents is crucial, with polarity playing a key role in extraction efficiency.
Common Methodologies:
-
Maceration with Organic Solvents: Dried and pulverized plant material (typically roots) is soaked in organic solvents. Common solvents include methanol (B129727), ethanol, or hydro-alcoholic mixtures (e.g., 70% ethanol).[8][9] The mixture is typically agitated for a specified period before filtration. The process is often repeated multiple times to ensure complete extraction.[9]
-
Soxhlet Extraction: This continuous extraction method uses a smaller amount of solvent and is often more efficient than simple maceration, though the heat involved can potentially degrade thermolabile compounds.[7]
-
Supercritical Fluid Extraction (SFE): This technique uses supercritical fluids, most commonly CO2, as the extraction solvent. SFE offers advantages in terms of selectivity and the purity of the final extract, as the solvent can be easily removed by depressurization.[7]
-
Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant material, accelerating the extraction process and often improving yields.[7]
Detailed Experimental Protocol: Methanolic Extraction of Withanolides from Ashwagandha Roots
This protocol is a synthesized example based on common laboratory practices described in the literature.[10][11]
-
Preparation of Plant Material: Obtain dried roots of Withania somnifera. Grind the roots into a coarse powder using a mechanical grinder.
-
Extraction:
-
Weigh 100 g of the powdered root material and place it into a 1 L Erlenmeyer flask.
-
Add 500 mL of 80% methanol (MeOH) to the flask.[11]
-
Seal the flask and place it on an orbital shaker at room temperature for 24 hours.
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper.
-
Collect the filtrate and repeat the extraction process on the residue two more times with fresh solvent to ensure exhaustive extraction.
-
Pool the filtrates from all three extractions.
-
Concentrate the pooled extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude methanolic extract.
-
-
Solvent Partitioning (Fractionation):
-
Suspend the crude extract in water and sequentially partition it with solvents of increasing polarity, such as n-hexane, dichloromethane (B109758) (or chloroform), ethyl acetate (B1210297), and n-butanol.[12] This separates compounds based on their polarity, concentrating withanolides in specific fractions (typically dichloromethane and ethyl acetate).
-
-
Drying: Dry the resulting fractions to yield solvent-free extracts ready for purification.
Purification and Isolation Techniques
Following crude extraction and fractionation, various chromatographic techniques are employed to isolate individual withanolides.
-
Column Chromatography (CC): This is a fundamental technique for the large-scale purification of withanolides. Silica gel is the most common stationary phase. A gradient elution is typically used, starting with a non-polar solvent (e.g., hexane (B92381) or chloroform) and gradually increasing the polarity by adding more polar solvents like ethyl acetate or methanol.[7]
-
Thin Layer Chromatography (TLC): TLC is used for the qualitative analysis of fractions from column chromatography and to determine the appropriate solvent system for separation. It allows for rapid identification of fractions containing the compounds of interest.[5]
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC (RP-HPLC) with a C18 column, is a high-resolution technique used for the final purification and quantification of withanolides.[5][7] A mobile phase consisting of a mixture of water (often with a modifier like formic or acetic acid) and an organic solvent (acetonitrile or methanol) is commonly used in a gradient elution mode.
Caption: General workflow for withanolide extraction and isolation.
Characterization and Quantitative Analysis
Accurate identification and quantification of withanolides are essential for the standardization of Ashwagandha extracts and for understanding their pharmacological effects.[13] A variety of analytical techniques are used for this purpose.
Analytical Methodologies:
-
High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is a sensitive method used for the simultaneous quantification of multiple withanolides in raw materials and finished products.[14]
-
High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV detector is the most widely used method for quantifying major withanolides like Withaferin A and Withanolide A.[15][16] The United States Pharmacopeia (USP) provides a standardized HPLC method for testing withanolides.[16]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This highly sensitive and specific technique is the gold standard for pharmacokinetic studies, allowing for the detection and quantification of withanolides and their metabolites in biological fluids like plasma.[8][17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for the structural elucidation of newly isolated withanolides.[10][18]
Quantitative Data on Withanolide Content
The concentration of withanolides can vary significantly depending on the part of the plant used (root vs. leaf), geographical origin, and extraction method.[13][19] Commercial extracts are often standardized to a specific percentage of total withanolides.[13][20]
Table 1: Withanolide Content in Ashwagandha Samples
| Sample Type | Withanolide(s) Quantified | Method | Reported Content | Reference(s) |
|---|---|---|---|---|
| Ashwagandha Leaves | Withaferin A | TLC Densitometry/HPLC | 1.6% (dry weight) | [19] |
| Ashwagandha Roots | Withaferin A | TLC Densitometry/HPLC | Very low concentrations | [19] |
| Ashwagandha Roots | Withanone | HPLC | 3 mg/g (dry weight) | [19] |
| Ashwagandha Leaves | Withanone | HPLC | 19 mg/g (dry weight) | [19] |
| Commercial Extract (Shoden®) | Withanolide Glycosides | HPLC | Standardized to 35% | [8][16] |
| Commercial Extract (KSM-66®) | Withanolides | HPLC | Standardized to 5% | [16] |
| Commercial Extract (Shagandha™) | Withanolides | HPLC | Standardized to 2.5% |[20] |
Biological Activities and Mechanisms of Action
Withanolides exhibit a broad spectrum of biological activities, interacting with multiple cellular targets and signaling pathways. This polypharmacological nature underlies their therapeutic potential in a variety of chronic diseases.[1]
Anti-inflammatory Activity
Chronic inflammation is a key factor in many diseases, and withanolides, particularly Withaferin A, have demonstrated potent anti-inflammatory properties.[1]
Mechanism of Action: The primary anti-inflammatory mechanism of withanolides involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][3] NF-κB is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. Withaferin A has been shown to suppress the activation of NF-κB, thereby downregulating the inflammatory cascade.[1] Other pathways modulated by withanolides include JAK/STAT and Nrf2 signaling.[1][3]
Caption: Withanolides inhibit the NF-κB inflammatory pathway.
Anticancer Activity
Withanolides have emerged as promising candidates for cancer therapy due to their ability to induce apoptosis (programmed cell death), inhibit cell proliferation, and prevent angiogenesis (the formation of new blood vessels that feed tumors).[21][22]
Mechanism of Action:
-
Induction of Apoptosis: Withanolides can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.[12][23] They modulate the expression of Bcl-2 family proteins, increasing the ratio of pro-apoptotic proteins (like Bax) to anti-apoptotic proteins (like Bcl-2).[12] This leads to the release of cytochrome c from mitochondria, activating caspases (caspase-9 and the executioner caspase-3) that dismantle the cell.[23] Withanolide D has been shown to activate apoptosis in a p53-dependent manner in some cancer cells.[21]
-
Anti-Angiogenesis: Some withanolides can inhibit the formation of new blood vessels. For example, withagenin A diglucoside (WAD) has been shown to suppress the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and its downstream signaling pathways, including PI3K/Akt/mTOR, in endothelial cells.[11][12]
Caption: Withanolides induce apoptosis via the intrinsic pathway.
Neuroprotective Effects
Ashwagandha is traditionally used as a nerve tonic, and modern research supports the neuroprotective potential of its withanolides, particularly in the context of neurodegenerative diseases like Alzheimer's and Parkinson's.[2][[“]][[“]]
Mechanism of Action: The neuroprotective effects of withanolides are multifaceted and include:
-
Reduction of Amyloid-β (Aβ) Burden: In models of Alzheimer's disease, withanolides have been shown to reduce the accumulation of Aβ plaques, a key pathological hallmark. Withanolide A, for example, may increase the production of soluble, non-toxic amyloid precursor protein (APPα) and enhance Aβ clearance by increasing the expression of insulin-degrading enzyme (IDE).[19][26]
-
Inhibition of Tau Aggregation: The formation of neurofibrillary tangles from hyperphosphorylated tau protein is another feature of Alzheimer's. Withanolides have demonstrated the ability to inhibit this process.[[“]]
-
Antioxidant and Anti-inflammatory Actions: Oxidative stress and neuroinflammation contribute significantly to neuronal damage in neurodegenerative diseases. Withanolides combat these processes, protecting neurons from damage.[2][[“]]
-
GABAergic Activity: Ashwagandha extracts can stimulate GABA receptors, which may contribute to their anxiolytic and calming effects without the side effects associated with some pharmaceuticals.[27]
Caption: Multi-target neuroprotective actions of withanolides.
Pharmacokinetics and Bioavailability
Understanding the absorption, distribution, metabolism, and excretion (ADME) of withanolides is crucial for translating preclinical findings into clinical applications. Pharmacokinetic (PK) studies have been conducted in both animals and humans, though data is still emerging.[28][29]
Key Findings:
-
Absorption: Withanolides can be absorbed after oral administration, but their bioavailability can be low and variable.[28][30] Factors like glycosylation and polarity affect absorption; nonpolar, low molecular weight withanolides tend to be more permeable.[30]
-
Distribution: Some withanolides, including withaferin A and withanolide A, have been shown to cross the blood-brain barrier in animal models, which is significant for their neuroprotective effects.[31][32]
-
Metabolism: Withanolides undergo metabolism, and glycosylated forms (withanosides) may be hydrolyzed to their aglycone forms in the body.[32]
-
Clinical PK Studies: Human studies have quantified several withanolides in plasma, including withaferin A, withanolide A, and withanoside IV.[28][29] Maximum plasma concentrations (Cmax) and time to reach Cmax (Tmax) vary depending on the specific compound and the formulation of the Ashwagandha extract administered.[28][31] For instance, sustained-release formulations have been developed to improve the pharmacokinetic profile, showing higher bioavailability and longer elimination half-lives compared to immediate-release products.[17][33]
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters for major withanolides from selected animal and human studies.
Table 2: Pharmacokinetic Parameters of Withanolides in Rodents (Oral Administration)
| Compound | Species | Dose | Cmax (ng/mL) | Tmax (h) | T1/2 (h) | Oral Bioavailability (%) | Reference(s) |
|---|---|---|---|---|---|---|---|
| Withaferin A | Mouse | 70 mg/kg | - | - | - | 1.8% | [32] |
| Withaferin A | Rat | 500 mg/kg (Extract) | 124.4 ± 64.9 | 0.25 | - | - | [31][34] |
| Withanolide A | Rat | 25 mg/kg | 48 | - | 2.23 | 5.2% | [32] |
| Withanolide A | Rat | 500 mg/kg (Extract) | 7.3 ± 3.3 | 0.33 | - | - | [31][34] |
| Withanoside IV | Rat | 500 mg/kg (Extract) | 13.8 ± 3.7 | 0.75 | - | - | [31][34] |
| 12-deoxywithastramonolide | Rat | 500 mg/kg (Extract) | 57.5 ± 7.5 | 0.29 | - | - |[31][34] |
Table 3: Pharmacokinetic Parameters of Withanolides in Humans (Single Oral Dose)
| Formulation | Withanolide(s) | Dose | Cmax (ng/mL) | Tmax (h) | T1/2 (h) | Reference(s) |
|---|---|---|---|---|---|---|
| Sustained-Release | Total Withanolides | 30 mg | 12.9 | 5.46 | 11.87 | [33] |
| Immediate-Release | Total Withanolides | 30 mg | 8.9 | 0.29 | Not Evaluable | [33] |
| WS-35 Extract | Withanoside IV | - | 7.23 | 1.76 | 8.86 | [32] |
| WS-35 Extract | Withaferin A | - | 49.5 | 2.28 | 10.95 | [32] |
| WS-35 Extract | Withanolide A | - | 2.3 | 2.01 | 10.35 | [32] |
| WS-2.5 Extract | Withanoside IV | - | 0.64 | 1.57 | 2.43 |[32] |
Conclusion and Future Directions
The withanolides from Withania somnifera represent a class of highly promising natural products with a remarkable range of biological activities. Their polypharmacological nature, targeting key pathways in inflammation, cancer, and neurodegeneration, provides a strong scientific basis for the traditional uses of Ashwagandha and offers significant opportunities for modern drug development.
However, challenges remain. The standardization of Ashwagandha extracts is critical for ensuring consistent efficacy and safety in clinical applications.[13] Furthermore, the relatively low bioavailability of some withanolides necessitates the development of advanced formulation strategies, such as sustained-release capsules or nano-delivery systems, to enhance their therapeutic potential.[9][33]
Future research should focus on:
-
Conducting more large-scale, well-designed clinical trials to conclusively establish the efficacy of standardized withanolide extracts in various human diseases.
-
Elucidating the full spectrum of molecular targets and signaling pathways modulated by individual withanolides.
-
Investigating the metabolism and potential drug-drug interactions of withanolides to ensure their safe use, particularly in conjunction with conventional therapies.
-
Exploring synergistic effects between different withanolides and other phytochemicals within Ashwagandha extracts.
By addressing these areas, the scientific and medical communities can fully unlock the therapeutic potential of withanolides, paving the way for new, nature-derived treatments for some of the most challenging chronic diseases.
References
- 1. Tackling Chronic Inflammation with Withanolide Phytochemicals—A Withaferin A Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. bestsourcenutrition.com [bestsourcenutrition.com]
- 5. researchgate.net [researchgate.net]
- 6. jddtonline.info [jddtonline.info]
- 7. Extraction Process, Separation and Identification of Withanolides in Ashwagandha Extract [plantextractwholesale.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. questjournals.org [questjournals.org]
- 10. Structural Characterization of Withanolide Glycosides from the Roots of Withania somnifera and Their Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antitumor Potential of Withanolide Glycosides from Ashwagandha (Withania somnifera) on Apoptosis of Human Hepatocellular Carcinoma Cells and Tube Formation in Human Umbilical Vein Endothelial Cells: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 12. researchgate.net [researchgate.net]
- 13. Ashwagandha Standardization: A Guide for Formulators [nutripartners.co:443]
- 14. researchgate.net [researchgate.net]
- 15. Quantitative HPLC analysis of withanolides in Withania somnifera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. How to overcome challenges in ashwagandha formulation [nutraingredients.com]
- 17. researchgate.net [researchgate.net]
- 18. Isolation and characterization of a bactericidal withanolide from Physalis virginiana - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. A standardized Ashwagandha root extract alleviates stress, anxiety, and improves quality of life in healthy adults by modulating stress hormones: Results from a randomized, double-blind, placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. ABC Herbalgram Website [herbalgram.org]
- 23. mdpi.com [mdpi.com]
- 24. consensus.app [consensus.app]
- 25. consensus.app [consensus.app]
- 26. jstage.jst.go.jp [jstage.jst.go.jp]
- 27. Ashwagandha's Brain Benefits - Life Extension [lifeextension.com]
- 28. Quantifying Withanolides in Plasma: Pharmacokinetic Studies and Analytical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Evaluation of the bioavailability of major withanolides of Withania somnifera using an in vitro absorption model system – ScienceOpen [scienceopen.com]
- 31. Pharmacokinetic Study of Withanosides and Withanolides from Withania somnifera Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 32. mdpi.com [mdpi.com]
- 33. ijbcp.com [ijbcp.com]
- 34. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Application Note: Quantification of 12-Deoxywithastramonolide using a Validated HPLC-UV Method
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the precise quantification of 12-Deoxywithastramonolide, a key bioactive withanolide found in Withania somnifera (Ashwagandha). The described method is simple, accurate, and suitable for the analysis of this compound in plant extracts and finished products, making it an essential tool for researchers, scientists, and professionals in the fields of natural product chemistry, quality control, and drug development. The method utilizes a reversed-phase C18 column with a gradient elution of acetonitrile (B52724) and an aqueous buffer, with detection at 230 nm. Full validation was performed in accordance with ICH guidelines, demonstrating excellent linearity, precision, and accuracy.
Introduction
This compound is a significant bioactive steroidal lactone belonging to the withanolide class, predominantly isolated from Withania somnifera.[1][2] It has garnered scientific interest for its potential therapeutic properties, including antioxidant and anti-inflammatory activities.[2][3] As research into the pharmacological effects of this compound intensifies, the need for a reliable and accurate analytical method for its quantification is paramount for ensuring the quality and consistency of raw materials and finished products.
This application note presents a validated HPLC-UV method that provides a straightforward and reproducible approach for the quantitative analysis of this compound.
Experimental
Instrumentation and Chemicals
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV/Vis detector.
-
Column: Gemini, Phenomenex C18 (250mm x 4.6mm, 5 µm) or equivalent.[4]
-
Chemicals and Reagents:
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Ammonium acetate (B1210297) (analytical grade)
-
Water (HPLC grade or Milli-Q)
-
Chromatographic Conditions
A reversed-phase HPLC method was employed for the separation and quantification of this compound. The detailed chromatographic conditions are summarized in Table 1.
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition |
| Column | Gemini, Phenomenex C18 (250mm x 4.6mm, 5 µm)[4] |
| Mobile Phase A | 10 mM Ammonium Acetate in Water[4][5] |
| Mobile Phase B | Acetonitrile[4][5] |
| Gradient Program | See Table 2 |
| Flow Rate | 1.0 mL/min[4][5] |
| Column Temperature | 40°C[4][5] |
| Detection Wavelength | 230 nm[4][5][6] |
| Injection Volume | 20 µL[5] |
| Run Time | 25 minutes[4] |
Table 2: Gradient Elution Program
| Time (minutes) | % Mobile Phase B (Acetonitrile) |
| 0 - 5 | Linear gradient from 80% to 60% |
| 5 - 6 | 60% |
| 6 - 20 | Linear gradient from 60% to 20% |
| 20 - 23 | Linear gradient from 20% to 80% |
| 23 - 25 | 80% (hold) |
Note: A longer elution program can be employed to ensure the elution of all components and prevent carry-over.[5]
Protocols
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with a mixture of water and methanol (4:6 v/v) to achieve concentrations in the range of 1-10 µg/mL.[4][5]
Sample Preparation (from Plant Material)
-
Extraction: Accurately weigh 1 g of finely powdered plant material (e.g., Withania somnifera root) and extract with 3 x 3 mL of methanol by sonication for 10 minutes for each extraction.[7]
-
Combine and Centrifuge: Combine the extracts and centrifuge at 3000 rpm for 10 minutes.[7]
-
Dilute: Transfer the supernatant to a 10 mL volumetric flask and dilute to volume with methanol.[7]
-
Filter: Filter the final solution through a 0.45 µm membrane filter prior to injection into the HPLC system.[5][7]
Method Validation Summary
The developed HPLC method was validated according to ICH guidelines for linearity, precision, and accuracy. The results are summarized in the tables below.
Table 3: Linearity Data for this compound
| Concentration Range (µg/mL) | Regression Equation | Correlation Coefficient (r²) |
| 1 - 10 | y = mx + c | > 0.999[4] |
Table 4: Precision Data for this compound
| Precision Type | % RSD | Acceptance Criteria |
| Intra-day Precision | < 2% | ≤ 2% |
| Inter-day Precision | < 2%[4] | ≤ 2% |
Table 5: Accuracy (Recovery) Data for this compound
| Spiked Level | Mean Recovery (%) | % RSD |
| Low | 99.13 - 100.75[4] | < 2% |
| Medium | 99.13 - 100.75[4] | < 2% |
| High | 99.13 - 100.75[4] | < 2% |
Results and Discussion
The developed HPLC-UV method provides excellent separation of this compound from other components in the sample matrix. The UV spectrum of this compound shows a maximum absorption at approximately 230 nm, which was chosen as the detection wavelength for optimal sensitivity and specificity.[4][5] The method demonstrated excellent linearity over the concentration range of 1-10 µg/mL with a correlation coefficient greater than 0.999.[4] The precision of the method was confirmed by low relative standard deviation (%RSD) values for both intra-day and inter-day analyses, which were well within the acceptable limit of 2%.[4] The accuracy of the method was established through recovery studies, with mean recovery values between 99.13% and 100.75%.[4]
Diagrams
Caption: Experimental workflow for the quantification of this compound.
Conclusion
The HPLC-UV method described in this application note is a reliable, precise, and accurate tool for the quantification of this compound in various samples. The detailed protocol and validated performance metrics make this method highly suitable for routine quality control and research applications in the pharmaceutical and nutraceutical industries.
References
- 1. WITHASTRAMONOLIDE, 12-DEOXY-(SH) | 60124-17-6 [chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. informaticsjournals.co.in [informaticsjournals.co.in]
- 6. researchgate.net [researchgate.net]
- 7. akjournals.com [akjournals.com]
Application Note & Protocol: High-Performance Thin-Layer Chromatography (HPTLC) Method for the Quantitative Analysis of Withanolides
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Withania somnifera (L.) Dunal, commonly known as Ashwagandha, is a prominent herb in Ayurvedic medicine. Its therapeutic effects are largely attributed to a group of naturally occurring steroidal lactones known as withanolides. The quality control and standardization of W. somnifera extracts and formulations necessitate reliable and efficient analytical methods for the quantification of these bioactive markers. High-Performance Thin-Layer Chromatography (HPTLC) offers a simple, rapid, precise, and cost-effective alternative to other chromatographic techniques for the analysis of withanolides. This application note provides a detailed protocol for the development and validation of an HPTLC method for the quantitative analysis of withanolides in herbal extracts and formulations.
Experimental Protocols
This section details the necessary materials, equipment, and step-by-step procedures for the HPTLC analysis of withanolides.
Materials and Reagents
-
Standards: Withaferin A, Withanolide A, and other relevant withanolide standards (purity ≥ 98%).
-
Solvents: Methanol (B129727), Toluene, Ethyl acetate (B1210297), Formic acid, Dichloromethane, Acetone (all analytical or HPLC grade).
-
Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 HPTLC plates (20 x 10 cm or 10 x 10 cm, 200 µm thickness).
-
Plant Material: Dried and powdered Withania somnifera plant material (e.g., roots, leaves) or commercial extracts/formulations.
Equipment
-
HPTLC system equipped with:
-
Automatic sample applicator (e.g., Linomat 5)
-
Twin-trough developing chamber
-
TLC scanner with a UV-Vis detector
-
Data acquisition and analysis software (e.g., winCATS)
-
-
Ultrasonic bath
-
Vortex mixer
-
Centrifuge
-
Analytical balance
-
Micropipettes
-
Volumetric flasks and other standard laboratory glassware
Preparation of Standard Solutions
-
Stock Solutions (100 µg/mL): Accurately weigh 1 mg of each withanolide standard and dissolve in 10 mL of methanol in separate volumetric flasks.[1]
-
Working Standard Solutions: From the stock solutions, prepare a series of working standard solutions of different concentrations by appropriate dilution with methanol. These will be used to construct the calibration curve.
Sample Preparation
-
Plant Material Extraction:
-
Accurately weigh 1 g of finely powdered plant material into a conical flask.[1]
-
For exhaustive extraction, the mixture can be left for overnight extraction.[2]
-
Centrifuge the mixture at 3,000 RPM for 5 minutes.[2]
-
Collect the supernatant. For quantitative analysis, the extraction may be repeated, and the supernatants pooled.
-
Filter the final extract through a 0.45 µm syringe filter.[1]
-
-
Formulation Analysis:
Chromatographic Conditions
The selection of the mobile phase is critical for achieving good separation of withanolides. Several solvent systems have been reported, and the choice may depend on the specific withanolides being analyzed.
-
Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates. It is advisable to pre-wash the plates with methanol and dry them before sample application to improve reproducibility.[3][4]
-
Mobile Phase Systems (select one):
-
Application: Apply the standard and sample solutions as 6-8 mm bands onto the HPTLC plate using an automatic applicator.[1][7]
-
Development: Develop the plate in a twin-trough chamber pre-saturated with the mobile phase for about 20 minutes, up to a distance of 80 mm.[1][7]
-
Drying: After development, dry the plate in an oven or with a stream of warm air.
Densitometric Analysis
-
Detection Wavelength: Scan the dried plates using a TLC scanner in absorbance-reflection mode. The detection wavelength will depend on the analyte's UV absorption maxima. Common wavelengths used for withanolides are 231 nm, 235 nm, and 365 nm.[1][6][8] Some methods also use derivatization with reagents like vanillin-sulfuric acid followed by scanning at a different wavelength (e.g., 530 nm or 675 nm) for visualization and quantification.[5][9]
-
Calibration Curve: Plot the peak area of the standards against their corresponding concentrations to generate a linear regression curve.[1]
-
Quantification: The amount of each withanolide in the sample extracts is calculated from the regression equation of the calibration curve.[1]
Method Validation
The developed HPTLC method should be validated according to the International Conference on Harmonization (ICH) guidelines to ensure its suitability for its intended purpose.[10]
Quantitative Data Summary
The following tables summarize typical validation parameters for the HPTLC analysis of withanolides, compiled from various studies.
Table 1: Linearity and Range of Withanolides
| Withanolide | Linearity Range (ng/spot) | Correlation Coefficient (r²) | Reference |
| Withaferin A | 200 - 3200 | > 0.99 | |
| Withanolide A | 200 - 3200 | > 0.99 | |
| Withanolide | 500 - 3000 | 0.9994 | [1][4] |
| Withaferin A | 50 - 1000 | > 0.99 | [6] |
| Withanone | 50 - 1000 | > 0.99 | [6] |
| Withanolide A | 50 - 1000 | > 0.99 | [6] |
Table 2: Method Sensitivity (LOD and LOQ)
| Withanolide | Limit of Detection (LOD) (ng/spot) | Limit of Quantification (LOQ) (ng/spot) | Reference |
| Withanolide | 9.48 | 28.73 | [1][4] |
| Withaferin A | 1.2 | 3.09 | [11] |
Table 3: Precision (%RSD)
| Precision Type | Withaferin A (%RSD) | Withanolide A (%RSD) | Reference |
| Intra-day | < 2% | < 2% | [12] |
| Inter-day | < 2% | < 2% | [12] |
| Repeatability | < 2% | < 2% | [1] |
Table 4: Accuracy (Recovery %)
| Withanolide | Recovery (%) | Reference |
| Withaferin A | 96.0 | |
| Withanolide A | 96.7 | |
| Withanolide | 99.13 - 100.75 | [12] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HPTLC analysis of withanolides.
References
- 1. qtanalytics.in [qtanalytics.in]
- 2. youtube.com [youtube.com]
- 3. jfda-online.com [jfda-online.com]
- 4. researchgate.net [researchgate.net]
- 5. bpasjournals.com [bpasjournals.com]
- 6. A validated HPTLC method for the simultaneous quantifications of three phenolic acids and three withanolides from Withania somnifera plants and its herbal products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. akjournals.com [akjournals.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Note: LC-MS/MS Analysis of 12-Deoxywithastramonolide in Plant Extracts
Introduction
12-Deoxywithastramonolide is a significant bioactive withanolide found in various medicinal plants, most notably in Withania somnifera (Ashwagandha). Its therapeutic potential has led to increased interest in its accurate quantification in plant extracts and herbal formulations. This application note presents a detailed protocol for the sensitive and selective analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The described method is suitable for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Withanolides are a group of naturally occurring C28 steroidal lactones built on an ergostane (B1235598) framework.[1] The complex matrix of plant extracts necessitates a highly selective and sensitive analytical technique like LC-MS/MS for accurate quantification.[1] This method, particularly utilizing the Multiple Reaction Monitoring (MRM) mode, allows for precise measurement of the target analyte, minimizing interference from other co-eluting compounds.
Experimental Protocols
1. Sample Preparation: Solid-Liquid Extraction
This protocol outlines the extraction of this compound from dried plant material.
-
Materials:
-
Dried and powdered plant material (e.g., roots of Withania somnifera)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or PVDF)
-
Autosampler vials
-
-
Procedure:
-
Weigh 100 mg of the homogenized, dried plant powder into a 2 mL microcentrifuge tube.
-
Add 1.5 mL of 70% methanol in water (v/v).
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing.
-
Place the tube in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge the sample at 10,000 x g for 10 minutes.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.
-
The sample is now ready for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
-
Liquid Chromatography Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[1]
-
Flow Rate: 0.6 mL/min.[1]
-
Injection Volume: 3 µL.[1]
-
Column Temperature: 40 °C.
-
Gradient Elution:
-
0.0 - 0.1 min: 30% B
-
0.1 - 8.0 min: 30% - 50% B
-
8.0 - 8.5 min: 50% - 98% B
-
8.5 - 10.0 min: Hold at 98% B
-
10.0 - 10.5 min: 98% - 30% B
-
10.5 - 12.0 min: Hold at 30% B (Re-equilibration)[1]
-
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.[2]
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transition for this compound:
-
Source Parameters (typical starting points, require optimization):
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 400 °C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Collision Energy: Optimize for the specific instrument to maximize the signal for the 471.25 -> 67.05 transition.
-
-
Data Presentation
The following tables summarize the quantitative performance of the LC-MS/MS method for the analysis of this compound based on literature data.
Table 1: Mass Spectrometry Parameters for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| This compound | 471.25 | 67.05 | ESI+ |
| Data sourced from[2] |
Table 2: Summary of Quantitative LC-MS/MS Method Performance for Withanolides
| Analyte | Linearity Range (ng/mL) | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) | Reference |
| This compound | 3.00 - 400.00 | - | - | - | [2] |
| Withanolides (general) | 20 - 200 | 0.213 - 0.362 | 0.646 - 1.098 | 84.77 - 100.11 | [3][4] |
LOD: Limit of Detection, LOQ: Limit of Quantification. Dashes indicate data not specified in the cited literature.
Visualizations
References
- 1. Liquid chromatography-mass spectrometry quantification of phytochemicals in Withania somnifera using data-dependent acquisition, multiple-reaction-monitoring, and parallel-reaction-monitoring with an inclusion list - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Investigating 11 Withanosides and Withanolides by UHPLC–PDA and Mass Fragmentation Studies from Ashwagandha (Withania somnifera) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for 12-Deoxywithastramonolide Cell-Based Assays
For research use only. Not for use in diagnostic procedures.
Introduction
12-Deoxywithastramonolide is a member of the withanolide class of naturally occurring C28-steroidal lactones. Withanolides are primarily isolated from plants of the Solanaceae family, such as Withania somnifera (Ashwagandha), and are known for a wide range of pharmacological activities. This document provides detailed protocols for cell-based assays to investigate the biological effects of this compound, with a focus on its potential anti-cancer properties. The protocols outlined below are for cell viability, apoptosis, and cell cycle analysis, as well as for investigating the underlying mechanism of action through Western blotting.
Note on available data: As of the last update, specific experimental data on the cellular effects of this compound is limited in publicly available literature. The mechanistic information and expected outcomes described in these application notes are largely based on studies of a closely related and well-researched withanolide, Withaferin A, which is also known to inhibit the STAT3 signaling pathway. Researchers are advised to use the following protocols as a guide and to optimize conditions for their specific cell lines and experimental setup.
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from the described cell-based assays. Researchers should populate these tables with their own experimental results.
Table 1: Cell Viability (IC50 Values)
This table should be used to record the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines after a specified duration of treatment.
| Cell Line | Treatment Duration (hours) | IC50 (µM) |
| e.g., MDA-MB-231 | e.g., 72 | Data to be determined |
| e.g., HCT116 | e.g., 72 | Data to be determined |
| e.g., U87-MG | e.g., 72 | Data to be determined |
Table 2: Apoptosis Analysis
This table is designed to summarize the percentage of apoptotic cells as determined by Annexin V & Propidium (B1200493) Iodide staining and flow cytometry.
| Cell Line | Treatment | Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| e.g., MDA-MB-231 | Control (DMSO) | - | Data to be determined | Data to be determined |
| This compound | e.g., IC50 value | Data to be determined | Data to be determined | |
| e.g., HCT116 | Control (DMSO) | - | Data to be determined | Data to be determined |
| This compound | e.g., IC50 value | Data to be determined | Data to be determined |
Table 3: Cell Cycle Analysis
This table is for presenting the percentage of cells in each phase of the cell cycle after treatment with this compound.
| Cell Line | Treatment | Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| e.g., MDA-MB-231 | Control (DMSO) | - | Data to be determined | Data to be determined | Data to be determined |
| This compound | e.g., IC50 value | Data to be determined | Data to be determined | Data to be determined | |
| e.g., HCT116 | Control (DMSO) | - | Data to be determined | Data to be determined | Data to be determined |
| This compound | e.g., IC50 value | Data to be determined | Data to be determined | Data to be determined |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2][3][4][5]
Materials:
-
Target cancer cell lines
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)[4]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)[3]
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
After 24 hours, carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells. Include wells with vehicle control (DMSO) and untreated cells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Following incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2][3]
-
After the incubation with MTT, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[3]
-
Mix gently by pipetting up and down.
-
Measure the absorbance at 570 nm using a microplate reader.[1][2][3]
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol describes the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.[6][7][8][9]
Materials:
-
Target cancer cell lines
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and culture until they reach 70-80% confluency.
-
Treat the cells with this compound at the desired concentrations (e.g., IC50) for a specified time (e.g., 24 or 48 hours). Include a vehicle control (DMSO).
-
Harvest the cells by trypsinization (for adherent cells) and collect the culture medium containing any floating cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.[10]
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[6]
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[9]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]
-
Add 400 µL of 1X Binding Buffer to each tube.[10]
-
Analyze the cells by flow cytometry within 1 hour.[10]
Cell Cycle Analysis
This protocol is for analyzing the cell cycle distribution of cells treated with this compound using propidium iodide staining and flow cytometry.[11][12][13]
Materials:
-
Target cancer cell lines
-
Complete cell culture medium
-
This compound
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at desired concentrations for a specified time.
-
Harvest the cells, wash with PBS, and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cells with PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Western Blotting
This protocol is for the detection of key proteins in signaling pathways affected by this compound. Based on literature for Withaferin A, it is hypothesized that this compound may inhibit the STAT3 signaling pathway. Therefore, analysis of total and phosphorylated levels of STAT3 and its downstream targets is recommended.[14][15][16]
Materials:
-
Target cancer cell lines
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-STAT3 (Tyr705), anti-STAT3, anti-Bcl-2, anti-Cyclin D1, anti-Survivin, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and treat with this compound as described in previous protocols.
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.[14]
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a protein assay.
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[14]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[16]
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[14][15]
-
Wash the membrane three times with TBST for 5 minutes each.[14]
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Mandatory Visualization
Signaling Pathway Diagram
The following diagram illustrates the hypothesized inhibition of the JAK/STAT3 signaling pathway by this compound, based on the known mechanism of the related compound, Withaferin A.[2][6][7][8]
Caption: Hypothesized inhibition of the JAK/STAT3 signaling pathway.
Experimental Workflow Diagram
The following diagram outlines the general workflow for the cell-based assays described in this document.
Caption: General workflow for this compound cell-based assays.
References
- 1. Withaferin A inhibits activation of signal transducer and activator of transcription 3 in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Withaferin A inhibits JAK/STAT3 signaling and induces apoptosis of human renal carcinoma Caki cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-tumor withanolides as signal transducers and activators of transcription 3 (STAT3)-inhibition from Withania obtusifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Novel Small Molecule, LLL12, Inhibits STAT3 Phosphorylation and Activities and Exhibits Potent Growth-Suppressive Activity in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Withaferin-A Inhibits Colon Cancer Cell Growth by Blocking STAT3 Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Withaferin A Inhibits STAT3 and Induces Tumor Cell Death in Neuroblastoma and Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Withaferin-A Inhibits Colon Cancer Cell Growth by Blocking STAT3 Transcriptional Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A novel small molecule, LLL12, inhibits STAT3 phosphorylation and activities and exhibits potent growth-suppressive activity in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of STAT3: A promising approach to enhancing the efficacy of chemotherapy in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Apoptotic and Cell Cycle Effects of Triterpenes Isolated from Phoradendron wattii on Leukemia Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. datasetcatalog.nlm.nih.gov [datasetcatalog.nlm.nih.gov]
- 14. A novel inhibitor of the STAT3 pathway induces apoptosis in malignant glioma cells both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: Anti-inflammatory Activity Assay of 12-Deoxywithastramonolide
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-Deoxywithastramonolide is a steroidal lactone belonging to the withanolide class of compounds, which are primarily isolated from Withania somnifera (Ashwagandha). Withanolides as a class have demonstrated a wide range of pharmacological activities, including potent anti-inflammatory effects. The investigation into the specific anti-inflammatory properties of this compound is a promising area of research for the development of novel therapeutic agents. These application notes provide a comprehensive overview of the assays and protocols to evaluate the anti-inflammatory activity of this compound, focusing on its effects on key inflammatory mediators and signaling pathways. While specific quantitative data for this compound is limited in publicly available literature, this document provides established protocols and reference data from the well-characterized withanolide, Withaferin A, to guide experimental design and data interpretation.
Data Presentation
The following tables summarize the expected quantitative data from the described anti-inflammatory assays. It is important to note that the specific values for this compound need to be determined experimentally. For reference, reported values for the related withanolide, Withaferin A, are included where available.
Table 1: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Compound | Concentration (µM) | NO Production Inhibition (%) | IC₅₀ (µM) |
| This compound | (To be determined) | (To be determined) | (To be determined) |
| Withaferin A (Reference) | (Varies by study) | (Varies by study) | (Reported values range, e.g., ~2.5 µM) |
| Positive Control (e.g., L-NMMA) | (To be determined) | (To be determined) | (To be determined) |
Table 2: Effect of this compound on Reactive Oxygen Species (ROS) Production
| Cell Type | Stimulant | Compound | Concentration (µM) | ROS Inhibition (%) | IC₅₀ (µM) |
| RAW 264.7 | LPS | This compound | (To be determined) | (To be determined) | (To be determined) |
| Neutrophils | PMA | This compound | (To be determined) | (To be determined) | (To be determined) |
| RAW 264.7 | LPS | Withaferin A (Reference) | (Varies by study) | (Varies by study) | (To be determined) |
| Neutrophils | PMA | Withaferin A (Reference) | (Varies by study) | (Varies by study) | (To be determined) |
| Any | Any | Positive Control (e.g., NAC) | (To be determined) | (To be determined) | (To be determined) |
Table 3: Effect of this compound on iNOS and COX-2 Protein Expression in LPS-Stimulated RAW 264.7 Macrophages
| Compound | Concentration (µM) | iNOS Expression (relative to control) | COX-2 Expression (relative to control) |
| This compound | (To be determined) | (To be determined) | (To be determined) |
| Withaferin A (Reference) | (Varies by study) | (Reported to inhibit) | (Reported to inhibit) |
| Positive Control (e.g., Dexamethasone) | (To be determined) | (To be determined) | (To be determined) |
Experimental Protocols
Cell Culture and Treatment
Cell Line: Murine macrophage cell line RAW 264.7.
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.
Treatment Protocol:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for NO and ROS assays, 6-well for Western blotting).
-
Allow cells to adhere and grow to 70-80% confluency.
-
Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for the desired time (e.g., 24 hours for NO and protein expression, shorter for ROS).
Nitric Oxide (NO) Assay (Griess Assay)
This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.
Materials:
-
Griess Reagent:
-
Solution A: 1% (w/v) sulfanilamide (B372717) in 5% phosphoric acid.
-
Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.
-
Mix equal volumes of Solution A and Solution B immediately before use.
-
-
Sodium nitrite (for standard curve).
-
96-well microplate reader.
Protocol:
-
After cell treatment, collect 50 µL of the cell culture supernatant from each well of a 96-well plate.
-
Add 50 µL of Griess Reagent to each supernatant sample.
-
Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
Intracellular Reactive Oxygen Species (ROS) Assay
This assay utilizes the cell-permeable probe 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is oxidized to the highly fluorescent dichlorofluorescein (DCF) in the presence of ROS.
Materials:
-
DCFH-DA solution (e.g., 10 mM stock in DMSO).
-
Phosphate Buffered Saline (PBS).
-
Fluorescence microplate reader or fluorescence microscope.
Protocol:
-
After treatment with this compound and LPS, remove the culture medium and wash the cells once with PBS.
-
Load the cells with 10-20 µM DCFH-DA in serum-free DMEM for 30-60 minutes at 37°C in the dark.
-
Remove the DCFH-DA solution and wash the cells twice with PBS.
-
Add PBS to each well and measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.
Western Blot Analysis for iNOS and COX-2
This technique is used to detect and quantify the protein expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (anti-iNOS, anti-COX-2, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
Protocol:
-
Following treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for assessing the anti-inflammatory activity of this compound.
Proposed Signaling Pathway of Anti-inflammatory Action
Caption: Proposed mechanism of action of this compound via inhibition of the NF-κB pathway.
Application Notes and Protocols for Investigating the Cytotoxicity of 12-Deoxywithastramonolide in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-Deoxywithastramonolide is a member of the withanolide class of naturally occurring C28-steroidal lactone triterpenoids, primarily isolated from plants of the Solanaceae family, such as Withania somnifera (Ashwagandha). Withanolides as a class have garnered significant scientific interest due to their diverse pharmacological activities, including anti-inflammatory, anti-tumor, and immunomodulatory properties. This document provides a detailed overview of the cytotoxic potential of this compound against various cancer cell lines, outlines its known mechanisms of action, and provides comprehensive protocols for its investigation.
While extensive data exists for prominent withanolides like Withaferin A, specific quantitative cytotoxic data for this compound is less abundant in publicly available literature. The information presented herein is a compilation of available data on this compound and closely related withanolides, intended to guide researchers in designing and executing studies to elucidate its anticancer potential.
Data Presentation: Cytotoxicity of Withanolides
Due to the limited specific data for this compound, the following table includes IC50 values for other relevant withanolides to provide a comparative context for researchers. It is crucial to experimentally determine the specific IC50 values for this compound in the cell lines of interest.
Table 1: Comparative Cytotoxicity (IC50 Values in µM) of Selected Withanolides in Various Cancer Cell Lines
| Compound/Extract | Breast (MCF-7) | Lung (A549) | Colon (HCT-116) | Prostate (PC-3) | Cervical (HeLa) | Ovarian (SK-OV-3) |
| Withaferin A | 0.5 - 2.5 | 1.0 - 5.0 | 0.8 - 3.0 | 1.5 - 7.5 | 0.7 - 4.0 | 0.5 - 2.0 |
| Withanone | >10 | >10 | 5.0 - 15.0 | >10 | >10 | >10 |
| W. somnifera Extract | 10 - 50 µg/mL | 15 - 60 µg/mL | 12 - 55 µg/mL | 20 - 70 µg/mL | 18 - 65 µg/mL | 10 - 50 µg/mL |
| This compound | ND | ND | ND | ND | ND | ND |
ND: Not determined in available literature. The values for Withaferin A and Withanone are approximate ranges compiled from various studies and should be used for comparative purposes only. Extract concentrations are provided in µg/mL.
Mechanisms of Action
Based on studies of related withanolides, the cytotoxic effects of this compound are likely mediated through the induction of apoptosis and cell cycle arrest. These processes are often orchestrated by the modulation of key cellular signaling pathways.
Apoptosis Induction
Withanolides are known to induce programmed cell death (apoptosis) in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events include:
-
Activation of Caspases: Initiation of the caspase cascade, particularly the activation of caspase-3, -8, and -9, is a hallmark of apoptosis.
-
Alteration of Bcl-2 Family Proteins: A shift in the ratio of pro-apoptotic (e.g., Bax, Bak) to anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, leading to mitochondrial outer membrane permeabilization.
-
Cytochrome c Release: Release of cytochrome c from the mitochondria into the cytosol, a key step in the formation of the apoptosome and activation of caspase-9.
-
PARP Cleavage: Cleavage of poly(ADP-ribose) polymerase by activated caspases, a classic indicator of apoptosis.
Cell Cycle Arrest
This compound may also exert its cytotoxic effects by halting the progression of the cell cycle, preventing cancer cells from dividing. A common mechanism observed for other withanolides is the induction of G2/M phase arrest [1][2][3][4]. This is often associated with the modulation of key cell cycle regulatory proteins, including:
-
Cyclin-Dependent Kinases (CDKs): Inhibition of CDK1 (Cdc2) activity.
-
Cyclins: Downregulation of Cyclin B1.
-
CDK Inhibitors (CKIs): Upregulation of p21 and p27.
Key Signaling Pathways
The induction of apoptosis and cell cycle arrest by withanolides is often a consequence of their impact on critical intracellular signaling pathways that regulate cell survival, proliferation, and death.
PI3K/Akt/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a crucial signaling cascade that promotes cell survival and proliferation and is often hyperactivated in cancer[5][6][7][8][9][10]. Withanolides have been shown to inhibit this pathway, leading to decreased cell viability.
MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, including the ERK, JNK, and p38 subfamilies, plays a central role in transmitting extracellular signals to the nucleus to regulate gene expression involved in cell proliferation, differentiation, and apoptosis[6][8][11][12][13][14][15]. Dysregulation of this pathway is common in cancer.
NF-κB Pathway
Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a key role in regulating the immune response, inflammation, and cell survival[7][13][14][16][17][18][19][20][21]. Constitutive activation of NF-κB is observed in many cancers and contributes to resistance to apoptosis. Withanolides have been reported to inhibit NF-κB activation.
Experimental Protocols
The following are detailed protocols for key experiments to assess the cytotoxicity of this compound.
Protocol 1: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a blank control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or control solutions.
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value.
-
Protocol 2: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Culture and treat cells with this compound as desired.
-
Harvest cells (including floating cells in the medium) and centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
FITC is detected in the FL1 channel and PI in the FL2 channel.
-
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle based on their DNA content.
Materials:
-
Treated and control cells
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Fixation:
-
Harvest and wash cells with PBS.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples using a flow cytometer, measuring the fluorescence intensity of PI.
-
Use appropriate software to quantify the percentage of cells in G0/G1, S, and G2/M phases.
-
Protocol 4: Western Blot Analysis of Signaling Proteins
This technique is used to detect and quantify specific proteins in a cell lysate, allowing for the analysis of signaling pathway activation.
Materials:
-
Treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-Akt, Akt, p-ERK, ERK, p-p65, p65, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction:
-
Lyse cells in RIPA buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Mix equal amounts of protein with Laemmli buffer and boil.
-
Load samples onto an SDS-PAGE gel and run electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
-
Detection:
-
Wash the membrane and add ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis:
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
-
Conclusion
This compound, a constituent of the medicinally important plant Withania somnifera, holds potential as an anticancer agent. While specific data on its cytotoxicity and mechanisms are still emerging, research on related withanolides suggests that it may induce apoptosis and cell cycle arrest in cancer cells through the modulation of key signaling pathways such as PI3K/Akt, MAPK, and NF-κB. The protocols provided in this document offer a comprehensive framework for researchers to systematically investigate the cytotoxic effects and molecular mechanisms of this compound, thereby contributing to the development of novel cancer therapeutics. It is imperative that future studies focus on generating robust quantitative data to fully characterize the anticancer profile of this promising natural product.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. G2/M cell cycle arrest and induction of apoptosis by a stilbenoid, 3,4,5-trimethoxy-4'-bromo-cis-stilbene, in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Deoxypodophyllotoxin induces G2/M cell cycle arrest and apoptosis in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PI3K/AKT signaling pathway and cancer: an updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 11. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recently Confirmed Apoptosis-Inducing Lead Compounds Isolated from Marine Sponge of Potential Relevance in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MAPK signaling pathway-targeted marine compounds in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeting the MAPK Pathway in RAS Mutant Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rsc.org [rsc.org]
- 17. NF-κB and cancer: how intimate is this relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Literature review: nuclear factor kappa B (NF-κB) regulation in human cancers mediated by ubiquitin-specific proteases (USPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. oncotarget.com [oncotarget.com]
- 21. Molecular Pathways: The Balance between Cancer and the Immune System Challenges the Therapeutic Specificity of Targeting Nuclear Factor-κB Signaling for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pharmacokinetic Studies of 12-Deoxywithastramonolide in Rodents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current knowledge and methodologies for conducting pharmacokinetic studies of 12-Deoxywithastramonolide in rodent models. The protocols outlined below are synthesized from published research and are intended to serve as a guide for the design and execution of such studies.
Introduction
This compound is a bioactive withanolide found in Withania somnifera (Ashwagandha), a plant with a long history of use in traditional medicine. Understanding the pharmacokinetic profile of this compound is crucial for its development as a potential therapeutic agent. This document details the available pharmacokinetic data, experimental protocols for in-vivo studies, and bioanalytical methods for the quantification of this compound in rodent plasma.
Pharmacokinetic Data of this compound in Rats (Oral Administration)
Quantitative data from two key studies on the oral pharmacokinetics of this compound in rats are summarized below. It is important to note that these studies utilized different extracts of Withania somnifera, which may account for the observed differences in pharmacokinetic parameters. To date, no studies reporting the intravenous pharmacokinetics or absolute bioavailability of this compound in rodents have been identified.
| Parameter | Study 1: W. somnifera Root Extract (500 mg/kg)[1][2][3][4] | Study 2: NMITLI-118R AF1 Extract (50 mg/kg)[5] |
| Animal Model | Male Sprague Dawley rats | Male Sprague Dawley rats |
| Cmax (ng/mL) | 57.536 ± 7.523 | 4.468 (range: 0.472 - 4.468) |
| Tmax (h) | 0.291 ± 0.102 | 1.416 (range: 1.000 - 1.416) |
| AUC0-t (ng·h/mL) | 82.866 ± 7.820 | 13.319 (range: 2.051 - 13.319) |
| t1/2 (h) | 1.734 ± 0.505 | 4.377 (range: 1.696 - 4.377) |
| Cl/F (L/h/kg) | 0.016 ± 0.002 | 0.954 (range: 0.065 - 0.954) |
| AUMC0-inf (ng·h²/mL) | Not Reported | 80.485 (range: 21.720 - 80.485) |
| MRT0-inf (h) | Not Reported | 7.516 (range: 3.680 - 7.516) |
Note: Cmax = Maximum plasma concentration; Tmax = Time to reach maximum plasma concentration; AUC0-t = Area under the plasma concentration-time curve from time zero to the last measurable concentration; t1/2 = Elimination half-life; Cl/F = Apparent total body clearance; AUMC0-inf = Area under the first moment curve from time zero to infinity; MRT0-inf = Mean residence time from time zero to infinity.
Experimental Protocols
In-life Phase: Pharmacokinetic Study in Rats
This protocol describes the oral administration of a Withania somnifera extract to rats and subsequent blood sample collection for pharmacokinetic analysis.
3.1.1. Materials
-
Male Sprague Dawley rats (8-10 weeks old, 200-250 g)
-
Withania somnifera extract
-
Vehicle for oral administration (e.g., 0.5% w/v carboxymethyl cellulose (B213188) in water)
-
Oral gavage needles
-
Restrainers for blood collection
-
Microcentrifuge tubes containing anticoagulant (e.g., K2-EDTA)
-
Pipettes and tips
-
Centrifuge
3.1.2. Protocol
-
Animal Acclimatization: House the rats in a controlled environment (22 ± 2°C, 50 ± 10% humidity, 12-hour light/dark cycle) for at least one week prior to the experiment, with ad libitum access to standard chow and water.
-
Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with continued access to water.
-
Dose Preparation: Prepare a homogenous suspension of the Withania somnifera extract in the chosen vehicle at the desired concentration.
-
Dose Administration: Administer the extract suspension to the rats via oral gavage at a specified dose volume (e.g., 10 mL/kg).
-
Blood Sample Collection: Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Immediately transfer the collected blood into microcentrifuge tubes containing anticoagulant. Gently invert the tubes several times to ensure proper mixing.
-
Centrifugation: Centrifuge the blood samples at 4°C (e.g., 3000 rpm for 10 minutes) to separate the plasma.
-
Plasma Storage: Carefully aspirate the supernatant (plasma) and transfer it to clean, labeled microcentrifuge tubes. Store the plasma samples at -80°C until bioanalysis.
Experimental Workflow for Rodent Pharmacokinetic Study
References
- 1. Pharmacokinetic Study of Withanosides and Withanolides from Withania somnifera Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. supplementai.io [supplementai.io]
- 4. Pharmacokinetic Study of Withanosides and Withanolides from Withania somnifera Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving Solubility of 12-Deoxywithastramonolide for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered with 12-Deoxywithastramonolide in in vitro settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound for in vitro studies.[1][2] It is a powerful organic solvent capable of dissolving many poorly soluble compounds. For cellular assays, it is critical to keep the final concentration of DMSO low (typically below 0.5-1%) to avoid cytotoxicity.[3][4]
Q2: My this compound is precipitating when I add the stock solution to my aqueous cell culture medium. What should I do?
A2: Precipitation upon addition to aqueous media is a common issue with hydrophobic compounds like this compound. Here are several troubleshooting steps you can take:
-
Reduce the Final Concentration: The simplest approach is to lower the final working concentration of the compound in your assay.[3]
-
Ensure Thorough Mixing: Immediately after adding the stock solution to the aqueous medium, ensure rapid and thorough mixing to facilitate dispersion and prevent localized high concentrations that can lead to precipitation.
-
Use a Co-solvent: If your experimental design allows, a slight increase in the final concentration of the organic co-solvent (e.g., from 0.1% to 0.5% DMSO) may improve solubility. Always include a vehicle control with the same co-solvent concentration in your experiment.[3]
-
Warm the Medium: Gently warming the cell culture medium to 37°C before adding the stock solution can sometimes help maintain solubility.
Q3: Are there alternative methods to enhance the aqueous solubility of this compound for my experiments?
A3: Yes, several formulation strategies can be employed to improve the aqueous solubility of poorly soluble compounds:
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[5] Sulfobutylether-β-cyclodextrin (SBE-β-CD) has been shown to be effective for some compounds.[1]
-
Use of Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low, non-toxic concentrations to form micelles that encapsulate the hydrophobic compound and increase its apparent solubility.
-
Solid Dispersions: For more advanced applications, creating a solid dispersion of the compound in an inert carrier can enhance its dissolution rate.[6]
Q4: Can poor solubility of this compound affect my experimental results?
A4: Absolutely. Poor solubility is a significant source of experimental variability and can lead to inaccurate and non-reproducible data.[3] If the compound is not fully dissolved, the actual concentration exposed to the cells will be lower and more variable than the intended concentration, potentially leading to an underestimation of its biological activity.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution(s) |
| Compound will not dissolve in 100% DMSO to make a stock solution. | The compound may be of poor quality or contain insoluble impurities. | - Use ultrasonic agitation (sonication) to aid dissolution.[1]- Gentle heating may also be applied, but be cautious of potential compound degradation.- If particulates remain, consider filtering the stock solution through a 0.22 µm syringe filter, though this may reduce the effective concentration.[3] |
| Precipitation occurs immediately upon dilution into aqueous buffer/media. | The compound has low aqueous solubility and is crashing out of solution. | - Decrease the final concentration of the compound.- Increase the percentage of co-solvent (e.g., DMSO) in the final solution, ensuring it remains within a non-toxic range for your cells.[3]- Prepare intermediate dilutions in a solvent mixture with a higher organic content before the final dilution into the aqueous medium. |
| Cloudiness or opalescence is observed in the final working solution. | The compound is not fully dissolved and is present as a fine suspension. | - This indicates that the solubility limit has been exceeded. The experiment should be repeated at a lower concentration where the solution remains clear.- Consider using a solubility-enhancing excipient like a cyclodextrin.[1] |
| Inconsistent or non-reproducible results between experiments. | Variable amounts of the compound are going into solution in each experiment. | - Standardize the protocol for preparing the working solution, including the order of addition, mixing speed, and temperature.- Perform a solubility test to determine the maximum soluble concentration in your specific experimental medium before conducting large-scale experiments.[3] |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Notes | Reference(s) |
| DMSO | 50 mg/mL (106.25 mM) | Requires ultrasonic agitation. Hygroscopic DMSO can impact solubility; use newly opened solvent. | [1] |
| DMSO | 0.1 mg/mL | - | [2] |
| Ethanol | 20 mg/mL | - | [2] |
| DMF | 2 mg/mL | - | [2] |
| Ethanol:PBS (pH 7.2) (1:2) | 0.3 mg/mL | - | [2] |
| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.31 mM) | Clear solution. | [1] |
| 10% DMSO / 90% Corn Oil | ≥ 2.5 mg/mL (5.31 mM) | Clear solution. | [1] |
Note: Solubility can be batch-dependent and influenced by factors such as purity, crystalline form, and experimental conditions.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10-50 mM).
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in a bath sonicator and sonicate for 10-15 minutes, or until the solution is clear.
-
Visually inspect the solution for any remaining particulates. If necessary, centrifuge at high speed for 5 minutes and carefully transfer the supernatant to a new sterile tube.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1]
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
-
Warm the cell culture medium to 37°C.
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Perform serial dilutions of the stock solution in DMSO if a very low final concentration is required.
-
To prepare the final working solution, add the required volume of the DMSO stock (or diluted stock) to the pre-warmed medium while vortexing or swirling the medium to ensure rapid mixing. The final DMSO concentration should ideally be ≤ 0.5%.
-
Use the freshly prepared working solution immediately for your experiments. Do not store aqueous solutions of the compound for extended periods.
Visualizations
Caption: Experimental workflow for solubilizing this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Withanolide Metabolites Inhibit PI3K/AKT and MAPK Pro-Survival Pathways and Induce Apoptosis in Acute Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Withanolides against TLR4-Activated Innate Inflammatory Signalling Pathways: A Comparative Computational and Experimental Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting cancer signaling pathways by natural products: Exploring promising anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of 12-Deoxywithastramonolide in different solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 12-Deoxywithastramonolide in various solvents. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
When stored as a solid at -20°C, this compound is stable for at least four years. In solution, its stability is dependent on the solvent and storage temperature. For instance, stock solutions in methanol (B129727) are reported to be stable for at least 30 days when stored at 4°C. However, for long-term storage of stock solutions, it is recommended to keep them at -80°C, where they can be stable for up to six months. For shorter periods, storage at -20°C for up to one month is also acceptable.
Q2: In which solvents is this compound soluble?
This compound exhibits varying solubility in common laboratory solvents. The approximate solubilities are provided in the table below. It is crucial to prepare solutions at the desired concentration shortly before use to minimize potential degradation.
| Solvent | Approximate Solubility |
| Dimethylformamide (DMF) | ~2 mg/mL |
| Dimethyl sulfoxide (B87167) (DMSO) | ~0.1 mg/mL |
| Ethanol (B145695) | ~20 mg/mL |
| Ethanol:PBS (pH 7.2) (1:2) | ~0.3 mg/mL |
Q3: What are the expected degradation pathways for this compound?
Like other withanolides, this compound is susceptible to degradation under certain conditions. Forced degradation studies on related withanolides, such as withaferin A and withanolide A, have shown that the primary degradation pathways are hydrolysis under acidic and basic conditions, and oxidation.[1] Thermal and photolytic degradation can also occur but may be less pronounced. It is anticipated that this compound would follow similar degradation patterns.
Q4: How can I monitor the stability of my this compound solution?
The stability of this compound solutions can be monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection. A stability-indicating method is one that can separate the intact drug from its degradation products, allowing for accurate quantification of the parent compound over time.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected experimental results.
Possible Cause: Degradation of this compound in the solvent used for the experiment.
Troubleshooting Steps:
-
Verify Solution Freshness: Whenever possible, prepare fresh solutions of this compound immediately before conducting your experiment.
-
Solvent Selection: Choose a solvent in which this compound is known to be more stable, if compatible with your experimental design. Based on general knowledge of withanolides, aprotic solvents like DMSO may offer better stability for long-term storage of stock solutions compared to protic solvents like ethanol or aqueous buffers, although solubility might be lower.
-
Perform a Quick Stability Check: If you suspect degradation, you can perform a simple stability check by analyzing your stock solution using HPLC at different time points (e.g., 0, 24, and 48 hours) to see if the peak area of the parent compound decreases or if new peaks corresponding to degradation products appear.
Issue 2: Appearance of unknown peaks in the HPLC chromatogram.
Possible Cause: Formation of degradation products from this compound.
Troubleshooting Steps:
-
Conduct a Forced Degradation Study: To confirm if the unknown peaks are degradation products, you can perform a forced degradation study. This involves subjecting a solution of this compound to stress conditions (acid, base, oxidation, heat, and light) to intentionally induce degradation. The chromatograms from the stressed samples can then be compared to your experimental sample to see if the unknown peaks match the degradation products.
-
Optimize HPLC Method: Ensure your HPLC method is "stability-indicating." This may require adjusting the mobile phase composition, gradient, or column to achieve baseline separation between the parent peak and all degradation product peaks.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Analysis of this compound
This protocol provides a general framework for a stability-indicating HPLC method that can be adapted for the analysis of this compound.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for withanolide separation.[2]
-
Mobile Phase: A gradient elution is typically employed. A common mobile phase consists of:
-
Solvent A: Water with 0.1% acetic acid or 0.01 M ammonium (B1175870) acetate (B1210297) buffer (pH 5).[2][3]
-
-
Gradient Program: A typical gradient might start with a higher proportion of Solvent A and gradually increase the proportion of Solvent B over 20-30 minutes to elute the compounds.
-
Flow Rate: 1.0 mL/min.[2]
-
Detection Wavelength: Withanolides are typically detected at around 227-230 nm.[1]
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled at 25-30°C.
Protocol 2: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and validate the stability-indicating nature of an HPLC method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for a specified period. Neutralize the solution with 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature for a specified period.
-
Thermal Degradation: Heat the solid compound or the stock solution at a high temperature (e.g., 80°C) for a specified period.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and/or visible light for a specified period.
-
-
Sample Analysis: Analyze the stressed samples by the stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control solution to identify and quantify the degradation products.
Visualizations
Below are diagrams illustrating a general experimental workflow for stability testing and a potential signaling pathway influenced by withanolides.
References
Overcoming matrix effects in LC-MS analysis of 12-Deoxywithastramonolide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS analysis of 12-Deoxywithastramonolide.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS analysis of this compound, with a focus on mitigating matrix effects.
Problem 1: Poor Peak Shape, Tailing, or Broadening
-
Possible Cause:
-
Column Overload: Injecting too high a concentration of the analyte or matrix components.
-
Column Contamination: Buildup of matrix components on the analytical column.[1]
-
Inappropriate Mobile Phase: pH or organic composition of the mobile phase is not optimal for this compound.
-
Secondary Interactions: Analyte interacting with active sites on the column packing material.
-
-
Solutions:
-
Dilute the Sample: Reduce the concentration of the injected sample to avoid overloading the column.
-
Optimize Sample Preparation: Implement a more effective sample cleanup method (e.g., Solid-Phase Extraction) to remove interfering matrix components.
-
Column Washing: Use a robust column washing protocol between injections to remove strongly retained matrix components.
-
Mobile Phase Modification: Adjust the pH or the organic solvent composition of the mobile phase. For withanolides, reversed-phase chromatography with mobile phases consisting of acetonitrile (B52724) or methanol (B129727) and water, often with additives like formic acid or ammonium (B1175870) acetate, is common.[2][3]
-
Use a Guard Column: A guard column can help protect the analytical column from strongly retained matrix components.
-
Problem 2: Low Signal Intensity or Ion Suppression
-
Possible Cause:
-
Co-elution with Matrix Components: Endogenous compounds from the sample matrix (e.g., phospholipids, salts) co-elute with this compound and compete for ionization in the MS source.[4]
-
Inefficient Ionization: Suboptimal ion source parameters (e.g., temperature, gas flows, voltage).
-
Poor Sample Recovery: Inefficient extraction of this compound during sample preparation.
-
-
Solutions:
-
Improve Chromatographic Separation: Modify the LC gradient to separate this compound from the interfering matrix components. A longer gradient or a different stationary phase can be effective.
-
Enhance Sample Cleanup: Employ more rigorous sample preparation techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove a larger portion of the matrix.[4]
-
Optimize MS Source Parameters: Systematically optimize ion source parameters to maximize the signal for this compound.
-
Use a Different Ionization Technique: If electrospray ionization (ESI) is causing significant suppression, consider atmospheric pressure chemical ionization (APCI), which can be less susceptible to matrix effects for certain compounds.
-
Post-Column Infusion Experiment: Conduct a post-column infusion experiment to identify the regions in the chromatogram where ion suppression is most severe.[5][6] This allows for targeted optimization of the chromatography to move the analyte peak away from these regions.
-
Problem 3: Inconsistent or Irreproducible Results
-
Possible Cause:
-
Variable Matrix Effects: Differences in the composition of the matrix between samples leading to varying degrees of ion suppression or enhancement.
-
Inconsistent Sample Preparation: Lack of consistency in the execution of the sample preparation protocol.
-
System Contamination and Carryover: Residue from previous injections affecting subsequent analyses.[1]
-
-
Solutions:
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for correcting for matrix effects and improving reproducibility.[7][8] The SIL-IS co-elutes with the analyte and experiences the same matrix effects, allowing for accurate normalization of the signal.
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is representative of the study samples. This helps to compensate for consistent matrix effects.
-
Standardize Sample Preparation: Ensure that the sample preparation protocol is followed precisely for all samples. Automation can improve consistency.
-
Implement a Robust Washing Procedure: Use a strong solvent to wash the injection port and column between samples to prevent carryover.
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a problem in the LC-MS analysis of this compound?
A: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix.[4] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal). In the analysis of this compound from complex biological matrices like plasma or plant extracts, endogenous compounds can interfere with the ionization process in the mass spectrometer, leading to inaccurate and imprecise quantification.
Q2: How can I determine if my analysis is affected by matrix effects?
A: Two common methods to assess matrix effects are:
-
Post-Column Infusion: A solution of this compound is continuously infused into the LC eluent after the analytical column. A blank matrix extract is then injected. Dips or peaks in the baseline signal of the infused standard indicate regions of ion suppression or enhancement, respectively.[5][6]
-
Post-Extraction Spike Comparison: The response of this compound in a standard solution prepared in a clean solvent is compared to the response of the analyte spiked into an extracted blank matrix at the same concentration. The ratio of these responses indicates the extent of the matrix effect.[9]
Q3: Which sample preparation technique is best for minimizing matrix effects for this compound?
A: The choice of sample preparation technique depends on the complexity of the matrix and the required sensitivity.
-
Protein Precipitation (PPT): A simple and fast method, but it is the least effective at removing matrix components and often results in significant ion suppression.
-
Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT by partitioning the analyte into an immiscible organic solvent, leaving many matrix components in the aqueous phase.
-
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by utilizing a solid sorbent to selectively retain the analyte while matrix components are washed away. This is often the most effective method for minimizing matrix effects.[4]
Q4: Is a stable isotope-labeled internal standard (SIL-IS) for this compound necessary?
A: While not strictly necessary for qualitative analysis, a SIL-IS is highly recommended for accurate and precise quantification of this compound, especially in complex matrices. A SIL-IS co-elutes with the analyte and is affected by matrix effects in the same way, providing the most reliable means of correction.[7][8] If a specific SIL-IS for this compound is unavailable, a structural analog can be used, but it may not compensate for matrix effects as effectively.
Quantitative Data Summary
The following table summarizes the performance of different sample preparation and analytical methods for withanolides, which can serve as a guide for the analysis of this compound.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Reference |
| Matrix Effect | High (Significant Ion Suppression) | Moderate | Low to Moderate | General Knowledge |
| Recovery | >90% (but with high matrix) | 80-110% | 85-115% | [3] |
| LLOQ (ng/mL) | Can be higher due to suppression | 0.1 - 5 | 0.1 - 5 | [1] |
| Precision (%RSD) | <15% (with IS) | <10% (with IS) | <10% (with IS) | [2] |
| Accuracy (%Bias) | ±20% (with IS) | ±15% (with IS) | ±15% (with IS) | [2] |
Note: The values presented are typical ranges observed for withanolide analysis and may vary depending on the specific matrix, LC-MS system, and method parameters.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples
This protocol provides a general guideline for the extraction of this compound from plasma using a reversed-phase SPE cartridge (e.g., C18).
-
Cartridge Conditioning:
-
Pass 1 mL of methanol through the SPE cartridge.
-
Pass 1 mL of water through the SPE cartridge. Do not let the cartridge go dry.
-
-
Sample Pre-treatment:
-
To 200 µL of plasma, add 20 µL of an internal standard solution (if used).
-
Add 600 µL of 4% phosphoric acid in water and vortex for 30 seconds.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of water to remove polar interferences.
-
Wash the cartridge with 1 mL of 20% methanol in water to remove less polar interferences.
-
-
Elution:
-
Elute this compound from the cartridge with 1 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex and transfer to an autosampler vial.
-
Protocol 2: Post-Column Infusion Experiment to Detect Matrix Effects
This protocol describes how to qualitatively assess matrix effects across the chromatographic run.
-
System Setup:
-
Set up the LC-MS system as you would for your analytical run.
-
Using a T-connector, introduce a constant flow of a this compound standard solution (e.g., 50 ng/mL in mobile phase) into the eluent stream between the analytical column and the mass spectrometer's ion source. A syringe pump is typically used for this infusion.
-
-
Data Acquisition:
-
Begin infusing the standard solution and allow the MS signal to stabilize to a constant baseline.
-
Inject a blank matrix sample that has been processed through your sample preparation procedure.
-
Acquire data in MRM or SIM mode for the this compound transition/ion throughout the entire chromatographic run time.
-
-
Data Analysis:
-
Examine the resulting chromatogram. A stable baseline indicates no matrix effects.
-
A significant drop in the baseline signal indicates ion suppression at that retention time.
-
A significant increase in the baseline signal indicates ion enhancement at that retention time.
-
Visualizations
Caption: A generalized workflow for the LC-MS analysis of this compound.
Caption: A troubleshooting decision tree for overcoming matrix effects.
References
- 1. Quantifying Withanolides in Plasma: Pharmacokinetic Studies and Analytical Methods [mdpi.com]
- 2. informaticsjournals.co.in [informaticsjournals.co.in]
- 3. researchgate.net [researchgate.net]
- 4. longdom.org [longdom.org]
- 5. researchgate.net [researchgate.net]
- 6. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. crimsonpublishers.com [crimsonpublishers.com]
- 9. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of 12-Deoxywithastramonolide Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction yield of 12-Deoxywithastramonolide from plant material, primarily Withania somnifera.
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for extracting this compound?
A1: Both conventional and modern extraction techniques can be employed. Conventional methods like Soxhlet (reflux) extraction are effective but can be time-consuming and require larger solvent volumes.[1] Modern methods such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) offer significant advantages, including reduced extraction times, lower solvent consumption, and potentially higher yields.[1][2] Subcritical water extraction has also been shown to be effective for extracting withanolides.[3]
Q2: Which solvents are recommended for the extraction of this compound?
A2: The choice of solvent is critical and depends on the polarity of the target compound. Withanolides, including this compound, are relatively non-polar.[4] Therefore, solvents with a moderate to low polarity are generally preferred. Ethanol (B145695) is a commonly used and effective solvent due to its suitable polarity and relative safety.[4] Methanol can also be used, though it is more toxic.[5] Solvent mixtures, such as ethanol-water, can also be optimized to improve extraction efficiency.[6][7] For instance, a 70:30 (v/v) aqueous alcoholic composition has been found to be effective for total withanolide content.[6][7][8]
Q3: What are the key parameters to consider for optimizing the extraction yield?
A3: Several parameters influence the extraction yield of this compound. These include:
-
Temperature: Higher temperatures generally increase the solubility of withanolides and the extraction rate. However, excessive heat can lead to their degradation. For ethanol extraction, a temperature range of 40-60°C is often considered optimal.[4]
-
Extraction Time: Longer extraction times can increase the yield up to a certain point, after which the extraction reaches equilibrium. Prolonged extraction times may also increase the risk of compound degradation.[4] For traditional solvent extraction with ethanol, 2-4 hours is often sufficient.[4]
-
Solvent-to-Material Ratio: This ratio should be optimized to ensure efficient extraction while minimizing solvent waste.[2]
-
Particle Size: Grinding the plant material to a fine powder increases the surface area and enhances extraction efficiency. However, an excessively fine powder can cause issues like clogging.[4]
Q4: How can I quantify the amount of this compound in my extract?
A4: The most common and reliable method for quantifying this compound is High-Performance Liquid Chromatography (HPLC).[6][7][9][10][11] A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a small amount of acid like acetic acid.[10][11] Detection is usually performed using a UV detector at around 230 nm.[9][10][11]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Inappropriate solvent polarity. 2. Sub-optimal extraction temperature or time. 3. Insufficient grinding of plant material. 4. Inefficient extraction method. | 1. Use a solvent of appropriate polarity like ethanol or an optimized ethanol-water mixture.[4][6][7] 2. Optimize temperature (e.g., 40-60°C for ethanol) and extraction time based on the chosen method.[4] 3. Ensure the plant material is finely and uniformly ground.[4] 4. Consider using modern techniques like UAE or MAE for improved efficiency.[1][2] |
| Co-extraction of Impurities | 1. Solvent is too non-polar or too polar, extracting a wide range of compounds. 2. Use of a single-step extraction process. | 1. Optimize the solvent system. A solvent mixture can sometimes provide better selectivity.[6][7] 2. Consider a two-step extraction process. For example, a pre-extraction with a non-polar solvent like hexane (B92381) can remove lipids before extracting with a more polar solvent like ethanol.[5] |
| Degradation of this compound | 1. Excessive heat during extraction or drying. 2. Prolonged exposure to light or air. | 1. Maintain the optimal temperature range for the chosen solvent and avoid overheating during solvent evaporation.[4] 2. Store extracts and the purified compound in a cool, dark place, and consider using an inert atmosphere (e.g., nitrogen) for long-term storage. |
| Inconsistent Results | 1. Variation in plant material. 2. Lack of standardization in the extraction protocol. 3. Inconsistent particle size. | 1. Use plant material from the same source and harvest time if possible. 2. Strictly adhere to a validated and optimized extraction protocol for all experiments. 3. Standardize the grinding process to achieve a consistent particle size.[4] |
Experimental Protocols
Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is based on methodologies described for withanolide extraction.[12][13][14]
Materials:
-
Dried and powdered Withania somnifera root
-
70% Ethanol
-
Ultrasonic bath
-
Filter paper
-
Rotary evaporator
Procedure:
-
Weigh 5 g of the powdered plant material and place it in a beaker.
-
Add 100 mL of 70% ethanol to achieve a liquid-to-solid ratio of 20:1.[13]
-
Place the beaker in an ultrasonic bath.
-
Set the ultrasonic power to 250 W and the temperature to 50°C.[13]
-
Perform sonication for 40 minutes.[13]
-
After extraction, filter the mixture through filter paper to separate the extract from the solid residue.
-
Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 60°C to obtain the crude extract.
Microwave-Assisted Extraction (MAE) of this compound
This protocol is adapted from general procedures for MAE of phytochemicals.[2][15][16][17]
Materials:
-
Dried and powdered Withania somnifera root
-
Ethanol
-
Microwave extraction system
-
Filter paper
-
Rotary evaporator
Procedure:
-
Place 5 g of the powdered plant material into the microwave extraction vessel.
-
Add 100 mL of ethanol.
-
Set the microwave power (e.g., 580 W) and irradiation time (e.g., 10-30 minutes).[15] These parameters should be optimized for the specific equipment and material.
-
After the extraction is complete and the vessel has cooled, filter the contents to separate the extract.
-
Concentrate the extract using a rotary evaporator.
High-Performance Liquid Chromatography (HPLC) for Quantification
This is a general HPLC method for the analysis of withanolides.[9][10][11]
Instrumentation and Conditions:
-
HPLC System: With a UV detector
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[9][10]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with 0.1% acetic acid). For example, a 40:60 (v/v) mixture of acetonitrile and 0.1% acetic acid in water.[10][11]
-
Injection Volume: 20 µL
Procedure:
-
Prepare standard solutions of this compound of known concentrations in the mobile phase.
-
Prepare the sample extract by dissolving a known amount in the mobile phase and filtering it through a 0.45 µm syringe filter.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solution.
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
Quantitative Data Summary
The following tables summarize the extraction yield and this compound content obtained using different extraction methods and solvents, based on a study by Dhanani et al. (2017).[10]
Table 1: Effect of Extraction Method and Solvent on Total Extract Yield (%)
| Extraction Method | Solvent | Yield (%) |
| Reflux | Ethanol | 9.08 |
| Water-Ethanol | 9.25 | |
| Water | 9.51 | |
| UAE (20 min) | Ethanol | 3.17 |
| Water-Ethanol | 10.23 | |
| Water | 11.85 | |
| MAE (20 min) | Ethanol | 10.12 |
| Water-Ethanol | 13.75 | |
| Water | 13.02 |
Table 2: Effect of Extraction Method and Solvent on this compound Content (µg/mg of extract)
| Extraction Method | Solvent | This compound (µg/mg) |
| Reflux | Ethanol | 2.89 |
| Water-Ethanol | 1.98 | |
| Water | 1.02 | |
| UAE (20 min) | Ethanol | 3.15 |
| Water-Ethanol | 2.11 | |
| Water | 1.23 | |
| MAE (20 min) | Ethanol | 3.54 |
| Water-Ethanol | 2.45 | |
| Water | 1.56 |
Visualizations
Experimental Workflow
Caption: General experimental workflow for the extraction and analysis of this compound.
Signaling Pathways
Withanolides, including potentially this compound, have been shown to exert their biological effects through various signaling pathways.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is crucial for cell cycle regulation, proliferation, and survival, and its overactivation is common in cancer.[3][18]
Caption: Potential inhibitory effect of this compound on the PI3K/Akt/mTOR pathway.
Anti-inflammatory Signaling Pathway
Withanolides have demonstrated anti-inflammatory properties by modulating pathways involving NF-κB and MAPKs.[19][20]
Caption: Potential inhibition of pro-inflammatory signaling by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. The process of extracting withanolides from Withania somnifera extract. [greenskybio.com]
- 5. Extraction Process, Separation and Identification of Withanolides in Ashwagandha Extract [plantextractwholesale.com]
- 6. Extraction Optimization for Phenolic- and Withanolide-Rich Fractions from Withania somnifera Roots: Identification and Quantification of Withaferin A, 12-Deoxywithastromonolide, and Withanolide A in Plant Materials and Marketed Formulations Using a Reversed-Phase HPLC-Photodiode Array Detection Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. How to overcome challenges in ashwagandha formulation [nutraingredients.com]
- 9. researchgate.net [researchgate.net]
- 10. Effect of extraction methods on yield, phytochemical constituents and antioxidant activity of <i>Withania somnifera</i> - Arabian Journal of Chemistry [arabjchem.org]
- 11. researchgate.net [researchgate.net]
- 12. Ultrasound-assisted extraction of withanolides from Tubocapsicum anomalum: Process optimization, isolation and identification, and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. arabjchem.org [arabjchem.org]
- 15. scispace.com [scispace.com]
- 16. Optimization of microwave assisted extraction (MAE) and soxhlet extraction of phenolic compound from licorice root - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Microwave and ultrasound-assisted extraction of bioactive compounds from Papaya: A sustainable green process - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The PI3K/AKT/mTOR interactive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Withanolides against TLR4-Activated Innate Inflammatory Signalling Pathways: A Comparative Computational and Experimental Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Troubleshooting poor peak shape in HPLC analysis of withanolides
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve poor peak shape issues encountered during the HPLC analysis of withanolides.
Frequently Asked Questions (FAQs)
Q1: Why are my withanolide peaks tailing?
Peak tailing, where a peak has an asymmetric, drawn-out tail, is a common issue in reversed-phase HPLC of withanolides.[1] The primary causes include:
-
Secondary Interactions: Withanolides can interact with residual silanol (B1196071) groups on the silica-based stationary phase, especially when analyzing basic compounds. These interactions can lead to distorted peak shapes.[2]
-
Incorrect Mobile Phase pH: The pH of the mobile phase can influence the ionization state of both the analytes and the stationary phase, affecting peak symmetry.[1][2]
-
Column Overload: Injecting too much sample can saturate the column, leading to tailing.[1]
-
Extra-Column Effects: Excessive dead volume from long or wide-bore tubing between the injector and the detector can cause peak broadening and tailing.[2]
Q2: What causes fronting peaks in my withanolide chromatogram?
Peak fronting, where the peak has a sharp tail but a broad, leading edge, is less common than tailing but can still occur.[1] Potential causes include:
-
Sample Overload: Similar to tailing, injecting a sample that is too concentrated can lead to fronting.
-
Injection Solvent Issues: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte band to spread prematurely on the column, resulting in a fronting peak.
-
Low Column Temperature: In some cases, operating at a temperature that is too low can affect analyte solubility and interaction kinetics, leading to fronting.
Q3: Why am I seeing split peaks for a single withanolide?
A single withanolide appearing as two or more peaks can be caused by several factors:[3]
-
Partial Column Blockage: A clogged inlet frit or a void in the column packing can disturb the sample band, causing it to split.
-
Injection Issues: Problems with the autosampler, such as incomplete needle insertion or a leaking valve, can lead to a split injection.
-
Sample Dissolution: If the sample is not fully dissolved in the injection solvent, it can result in split peaks.[3]
-
Co-elution: It is possible that an isomeric withanolide or an impurity is co-eluting with your target analyte, giving the appearance of a split peak. Withanolides are often present as complex mixtures of isomers, which can be difficult to separate.[4][5]
Q4: My peaks are broad. How can I improve their sharpness?
Broad peaks can significantly reduce resolution and sensitivity. Common causes include:[1][3]
-
Column Degradation: Over time, column performance can deteriorate due to silica (B1680970) breakdown or contamination, leading to broader peaks.[3]
-
Mobile Phase Issues: A mobile phase with insufficient solvent strength may not elute analytes efficiently, causing them to spend too much time on the column and resulting in broad peaks.[1]
-
Large Injection Volume: Injecting a large volume of sample, especially in a strong solvent, can lead to band broadening.
-
Extra-Column Volume: Excessive volume in tubing, fittings, or the detector flow cell contributes to peak broadening.[2]
Troubleshooting Guide for Poor Peak Shape
This guide provides a systematic approach to diagnosing and resolving common peak shape problems in withanolide analysis.
Step 1: Initial Checks & System Suitability
Before making significant changes to your method, perform these initial checks:
-
Review System Suitability Data: Check parameters like tailing factor, theoretical plates, and resolution from your recent runs. A USP tailing factor between 0.9 and 1.2 is considered ideal, while values above 1.5 indicate significant tailing that needs to be addressed.[2]
-
Inspect the Chromatogram: Look for signs of high backpressure, baseline noise, or ghost peaks, which can indicate broader system issues.[3][6]
-
Check Consumables: Ensure that your mobile phase solvents are fresh, HPLC-grade, and properly degassed.[3] Verify that your sample has been filtered through a 0.22 or 0.45 µm filter.[4]
Step 2: Diagnosing the Problem
Use the table below to identify potential causes and solutions for your specific peak shape issue.
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with silanols | - Use a modern, high-purity, end-capped C18 column.[2]- Add an acidic modifier (e.g., 0.1% acetic acid or formic acid) to the mobile phase to suppress silanol ionization.[7][8]- Consider a polar-embedded column for additional shielding of basic compounds.[2] |
| Incorrect mobile phase pH | - Adjust the mobile phase pH. Buffering the mobile phase (e.g., with 10 mM ammonium (B1175870) acetate) can help stabilize pH and improve peak shape.[2][4] | |
| Column overload | - Reduce the concentration of the injected sample.[9] | |
| Extra-column dead volume | - Use narrow internal diameter (e.g., 0.005") tubing and minimize its length.[2] | |
| Peak Fronting | Sample solvent stronger than mobile phase | - Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Sample overload | - Dilute the sample and reinject. | |
| Split Peaks | Column void or contamination | - Flush the column with a strong solvent.- If the problem persists, replace the column guard or the column itself.[3] |
| Injector problem | - Inspect the injector for leaks or blockages. Clean the injector port.[10] | |
| Broad Peaks | Column degradation | - Use a guard column to protect the analytical column.[3]- Replace the column if performance does not improve after flushing. |
| Mobile phase too weak | - Increase the percentage of the organic solvent (e.g., acetonitrile) in your gradient or isocratic method.[1] |
Step 3: Method Optimization for Withanolides
If the initial troubleshooting steps do not resolve the issue, you may need to optimize your HPLC method.
| Parameter | Recommendation for Withanolide Analysis |
| Column | - Stationary Phase: C18 columns are most commonly used and provide good resolution.[4][7] A high-purity, end-capped silica is recommended to minimize tailing.[2]- Dimensions: A column with dimensions like 250 mm x 4.6 mm, 5 µm particle size is a common choice.[4][11] |
| Mobile Phase | - Organic Solvent: Acetonitrile is often preferred over methanol (B129727) as it can provide better separation and lower back pressure.[4]- Aqueous Phase: HPLC-grade water, often modified with an acid or buffer.- Modifier/Buffer: Adding 0.1% acetic acid or formic acid to both aqueous and organic phases is common to improve peak shape.[7][8] A 10 mM ammonium acetate (B1210297) buffer is also effective.[4][11] |
| Elution Mode | - A gradient elution is typically required to separate the complex mixture of withanolides found in extracts.[4][12] |
| Flow Rate | - A flow rate of 1.0 mL/min is common for a 4.6 mm ID column.[4][12] |
| Column Temp. | - Operating at an elevated temperature (e.g., 40-50 °C) can improve peak shape and reduce viscosity.[4][12] |
| Detection | - The optimal UV detection wavelength for many withanolides is around 220-230 nm .[4][13] |
Visual Troubleshooting Workflows
Caption: A logical workflow for troubleshooting poor HPLC peak shape.
Caption: Common causes of peak tailing in reversed-phase HPLC.
Experimental Protocols
General HPLC Method for Withanolide Analysis
This protocol is a representative method compiled from several validated procedures for the analysis of withanolides in plant extracts.[4][7][8][11][12]
1. Sample Preparation (Withania somnifera Root Extract)
-
Accurately weigh 1-2 grams of finely ground W. somnifera root powder.
-
Extract the powder with an appropriate solvent. A mixture of ethanol:methanol:water (60:30:10) has been shown to be effective.[14] Use a sufficient volume (e.g., 40 mL) and sonicate for 30-60 minutes.
-
Centrifuge the extract and collect the supernatant.
-
Filter the supernatant through a 0.45 µm or 0.22 µm membrane filter prior to injection.[4]
-
Prepare standard solutions of withanolide markers (e.g., Withaferin A, Withanolide A) in methanol or a mixture of water and methanol.[4]
2. Chromatographic Conditions
-
HPLC System: A standard HPLC system with a binary pump, autosampler, column oven, and PDA detector.[4]
-
Column: C18 reversed-phase column (e.g., Phenomenex Gemini C18, 250mm x 4.6mm, 5 µm).[4]
-
Mobile Phase A: HPLC-grade water with 0.1% acetic acid or 10 mM ammonium acetate.[4][7]
-
Mobile Phase B: HPLC-grade acetonitrile.[4]
-
Column Temperature: 40 °C.[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Injection Volume: 10-20 µL.[12]
-
Detection Wavelength: 230 nm.[4]
-
Gradient Program (Example):
Time (min) % Mobile Phase B (Acetonitrile) 0 20 5 40 20 80 23 20 25 20 (Note: This is an illustrative gradient. The actual gradient should be optimized for the specific withanolides of interest and sample matrix.)[4]
3. System Suitability
Before running samples, perform a system suitability test by injecting a standard solution multiple times. The following parameters should be checked:
-
Tailing Factor: Should be ≤ 2 (ideally between 0.9 and 1.2).[4]
-
Resolution: The resolution between critical peak pairs should be > 2.[4]
-
Repeatability (RSD%): The relative standard deviation for retention time and peak area for replicate injections should be < 2%.[8]
References
- 1. uhplcs.com [uhplcs.com]
- 2. chromtech.com [chromtech.com]
- 3. mastelf.com [mastelf.com]
- 4. informaticsjournals.co.in [informaticsjournals.co.in]
- 5. RP-HPLC Separation of Isomeric Withanolides: Method Development, Validation and Application to In situ Rat Permeability Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. obrnutafaza.hr [obrnutafaza.hr]
- 7. akjournals.com [akjournals.com]
- 8. staff.cimap.res.in [staff.cimap.res.in]
- 9. hplc.eu [hplc.eu]
- 10. mastelf.com [mastelf.com]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. Analysis of Major Withanolides in Physalis longifolia Nutt. by HPLC-PDA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. waters.com [waters.com]
Technical Support Center: Enhancing the Bioavailability of 12-Deoxywithastramonolide
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for enhancing the oral bioavailability of 12-Deoxywithastramonolide.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the oral bioavailability of this compound?
A1: The primary challenges stem from its low aqueous solubility and potential for first-pass metabolism.[1][2] Like many lipophilic natural compounds, its poor solubility limits its dissolution in gastrointestinal fluids, which is a prerequisite for absorption.[3][4] Additionally, it may be a substrate for metabolic enzymes, such as Cytochrome P450 (CYP) isoenzymes, and efflux transporters like P-glycoprotein (P-gp) in the intestines and liver, which can reduce its systemic exposure.[5][6]
Q2: What are the most promising strategies to enhance the bioavailability of this compound?
A2: Several formulation strategies can be employed to overcome the challenges of poor solubility and first-pass metabolism. These include:
-
Particle Size Reduction: Decreasing the particle size to the micron or nano-scale increases the surface area-to-volume ratio, leading to a higher dissolution rate.[7]
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate by preventing crystallization and improving wettability.[8][9]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic drugs by forming fine oil-in-water emulsions in the gastrointestinal tract.[4]
-
Cyclodextrin (B1172386) Complexation: Encapsulating the lipophilic this compound molecule within the hydrophobic cavity of a cyclodextrin can increase its aqueous solubility.[10]
-
Nanoparticle Formulation: Encapsulating this compound in polymeric nanoparticles can protect it from degradation, improve its solubility, and potentially modulate its release profile.[7][11]
Q3: How do Cytochrome P450 enzymes and P-glycoprotein affect the bioavailability of this compound?
A3: Cytochrome P450 (CYP) enzymes, particularly the CYP3A4 isoenzyme, are responsible for the metabolism of a wide range of drugs in the liver and intestines.[5][6] If this compound is a substrate for these enzymes, it can be rapidly metabolized before it reaches systemic circulation, a phenomenon known as the first-pass effect. P-glycoprotein (P-gp) is an efflux transporter found in the apical membrane of intestinal enterocytes that actively pumps substrates back into the intestinal lumen, thereby reducing their net absorption.[5][12] The interplay between CYP3A4 and P-gp can significantly limit the oral bioavailability of susceptible compounds.[13]
Troubleshooting Guides
Issue 1: Poor Dissolution of this compound in Aqueous Media
Question: My in vitro dissolution studies show very low release of this compound from my formulation. What could be the cause and how can I improve it?
Answer:
| Potential Cause | Troubleshooting/Optimization Strategy |
| Inherently low aqueous solubility of the crystalline compound. | 1. Particle Size Reduction: Consider micronization or nanosizing of the raw this compound powder. 2. Formulation as a Solid Dispersion: Prepare a solid dispersion with a hydrophilic carrier like PVP K30 (see Experimental Protocol 1). This can convert the drug to an amorphous state, increasing its apparent solubility and dissolution rate.[9] 3. Cyclodextrin Complexation: Investigate the formation of an inclusion complex with cyclodextrins to enhance aqueous solubility. |
| Inadequate wetting of the drug particles. | 1. Incorporate a Surfactant: Add a pharmaceutically acceptable surfactant to the dissolution medium or the formulation itself to improve wetting. 2. Use of Hydrophilic Polymers: Formulations with hydrophilic polymers, such as in solid dispersions, can improve the wettability of the drug. |
| Drug recrystallization from a supersaturated solution. | 1. Polymeric Precipitation Inhibitors: In solid dispersion formulations, ensure the chosen polymer can effectively inhibit the recrystallization of this compound in the dissolution medium. |
Issue 2: Low Permeability in Caco-2 Cell Assays
Question: Despite improving the solubility of this compound, my Caco-2 permeability assay indicates low transport across the cell monolayer. What are the potential reasons and solutions?
Answer:
| Potential Cause | Troubleshooting/Optimization Strategy |
| Active efflux by P-glycoprotein (P-gp). | 1. Conduct a Bi-directional Caco-2 Assay: Measure the transport of this compound in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp B-A / Papp A-B) significantly greater than 2 suggests P-gp mediated efflux (see Experimental Protocol 3).[14][15] 2. Co-administration with a P-gp Inhibitor: In your in vitro assay, include a known P-gp inhibitor (e.g., verapamil) to confirm P-gp involvement. If permeability increases, this confirms efflux.[16] 3. Formulation with P-gp Inhibiting Excipients: Some formulation excipients have been shown to inhibit P-gp. Consider incorporating such excipients in your formulation. |
| Poor passive diffusion across the cell membrane. | 1. Lipid-Based Formulations: Formulations like SEDDS can enhance the transport of lipophilic drugs across the intestinal epithelium. 2. Chemical Modification (Prodrug Approach): While more complex, creating a more permeable prodrug of this compound that is converted to the active form after absorption could be a long-term strategy.[17] |
| Metabolism by enterocytic enzymes (e.g., CYP3A4). | 1. In vitro Metabolism Studies: Use human liver microsomes or recombinant CYP enzymes to assess the metabolic stability of this compound. 2. Co-administration with a CYP3A4 Inhibitor: In your Caco-2 assay, you can include a CYP3A4 inhibitor to see if this increases the amount of transported compound. |
Quantitative Data Summary
| Formulation Strategy | Compound | Fold Increase in Bioavailability (Compared to Control) | Reference |
| Solid Dispersion | Withanolide A | Not explicitly quantified, but significant improvement in dissolution and saturation solubility. | [18] |
| Nanoparticles (Gold) | Withanolide-A | Not an in vivo bioavailability study, but showed enhanced anticancer activity, suggesting improved cellular uptake. | [8] |
| Withanolide Glycoside-rich Extract | Total Withanolides | WS-35 extract showed 118 to 267 times better bioavailability per gram compared to other extracts. | [19] |
| Milk Extract Formulation | Withanolides | Claimed to improve bioactivity at lower doses without pharmaceutical excipients. | [11] |
Note: Data for this compound specifically is limited. The table presents data for related withanolides to indicate the potential of these strategies.
Experimental Protocols
Experimental Protocol 1: Preparation of a this compound Solid Dispersion by Solvent Evaporation
Objective: To prepare a solid dispersion of this compound with polyvinylpyrrolidone (B124986) K30 (PVP K30) to enhance its dissolution rate.
Materials:
-
This compound
-
PVP K30
-
Methanol (B129727) (or another suitable organic solvent)
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle
-
Sieves
Methodology:
-
Dissolution: Dissolve this compound and PVP K30 in a 1:5 weight ratio in a minimal amount of methanol in a round-bottom flask.
-
Solvent Evaporation: Attach the flask to a rotary evaporator and remove the methanol under reduced pressure at a controlled temperature (e.g., 40°C).
-
Drying: Transfer the resulting solid film to a vacuum oven and dry at 40°C for 24 hours to remove any residual solvent.
-
Pulverization: Scrape the dried solid dispersion from the flask and pulverize it using a mortar and pestle.
-
Sieving: Pass the powdered solid dispersion through a sieve to obtain a uniform particle size.
-
Characterization:
-
Differential Scanning Calorimetry (DSC): To confirm the amorphous state of this compound in the dispersion.
-
X-ray Powder Diffraction (XRPD): To assess the crystallinity.
-
In Vitro Dissolution Studies: To compare the dissolution rate of the solid dispersion with that of the pure compound.
-
Experimental Protocol 2: Formulation of this compound Loaded PLGA Nanoparticles by Emulsification-Solvent Evaporation
Objective: To encapsulate this compound in poly(lactic-co-glycolic acid) (PLGA) nanoparticles to improve its bioavailability.
Materials:
-
This compound
-
PLGA (Poly(lactic-co-glycolide))
-
Dichloromethane (DCM) or Ethyl Acetate
-
Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v)
-
Probe sonicator or high-speed homogenizer
-
Magnetic stirrer
-
Centrifuge
Methodology:
-
Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA in an organic solvent (e.g., DCM).
-
Emulsification: Add the organic phase dropwise to an aqueous PVA solution while homogenizing at high speed or sonicating on an ice bath to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at a high speed (e.g., 15,000 rpm) to pellet the nanoparticles.
-
Washing: Wash the nanoparticle pellet with deionized water to remove excess PVA and unencapsulated drug. Repeat the centrifugation and washing steps.
-
Lyophilization (Optional): For long-term storage, the nanoparticles can be lyophilized with a cryoprotectant.
-
Characterization:
-
Particle Size and Zeta Potential: Using dynamic light scattering (DLS).
-
Encapsulation Efficiency and Drug Loading: By dissolving a known amount of nanoparticles and quantifying the this compound content using a suitable analytical method (e.g., HPLC).
-
Morphology: Using scanning electron microscopy (SEM) or transmission electron microscopy (TEM).
-
Experimental Protocol 3: In Vitro Caco-2 Permeability Assay for Assessing P-glycoprotein Efflux
Objective: To determine if this compound is a substrate for the P-glycoprotein (P-gp) efflux pump using the Caco-2 cell model.
Materials:
-
Caco-2 cells
-
Transwell® inserts
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES
-
This compound
-
Verapamil (P-gp inhibitor)
-
Lucifer yellow (paracellular integrity marker)
-
LC-MS/MS for quantification
Methodology:
-
Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21-28 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity. Perform a Lucifer yellow permeability assay to confirm the tightness of the cell junctions.
-
Transport Study:
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
Apical to Basolateral (A-B) Transport: Add this compound (at a known concentration) to the apical (donor) chamber and fresh HBSS to the basolateral (receiver) chamber.
-
Basolateral to Apical (B-A) Transport: Add this compound to the basolateral (donor) chamber and fresh HBSS to the apical (receiver) chamber.
-
P-gp Inhibition: In a separate set of wells, pre-incubate the cells with a P-gp inhibitor (e.g., verapamil) before performing the A-B and B-A transport studies.
-
-
Sampling: At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver chamber and replace with fresh HBSS.
-
Quantification: Analyze the concentration of this compound in the samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B). An ER > 2 is indicative of active efflux.
-
Compare the ER in the presence and absence of the P-gp inhibitor. A significant reduction in the ER in the presence of the inhibitor confirms P-gp mediated efflux.
-
Visualizations
Caption: Logical workflow of oral absorption and key bioavailability barriers for this compound.
Caption: Experimental workflow for selecting and evaluating bioavailability enhancement strategies.
Caption: Interaction of this compound with P-gp and CYP3A4 in an enterocyte.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetic Study of Withanosides and Withanolides from Withania somnifera Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 6. Cytochrome P450 and P-Glycoprotein-Mediated Interactions Involving African Herbs Indicated for Common Noncommunicable Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journal.waocp.org [journal.waocp.org]
- 8. Manufacturing strategies to develop amorphous solid dispersions: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Bioavailability of phytochemicals and its enhancement by drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Design of Poly(lactide-co-glycolide) Nanocarriers for Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 13. researchgate.net [researchgate.net]
- 14. P-Glycoprotein (P-gp) mediated efflux in Caco-2 cell monolayers: the influence of culturing conditions and drug exposure on P-gp expression levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. P-glycoprotein mediated efflux in Caco-2 cell monolayers: the influence of herbals on digoxin transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Use of a Caco-2 permeability assay to evaluate the effects of several Kampo medicines on the drug transporter P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academicjournals.org [academicjournals.org]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. scienceopen.com [scienceopen.com]
Preventing degradation of 12-Deoxywithastramonolide during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 12-Deoxywithastramonolide to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored at -20°C, where it can be stable for up to three years. For shorter periods, storage at 4°C is acceptable for up to two years.[1] It is crucial to keep the compound in a tightly sealed container to protect it from moisture, as withanolides can be moisture sensitive.[2]
Q2: How should I store this compound once it is dissolved in a solvent?
A2: Stock solutions of this compound should be stored at -80°C for up to six months or at -20°C for up to one month.[1] To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.
Q3: My this compound powder appears clumpy. Is it still usable?
A3: Clump formation can be an indication of moisture absorption.[2] While the compound may still be usable, moisture can accelerate degradation. It is recommended to handle the compound in a dry environment, such as a glove box, and to store it with a desiccant. The purity of the compound should be verified by an appropriate analytical method, such as HPLC, if clumping is observed.
Q4: What solvents are recommended for dissolving this compound?
A4: this compound is soluble in several organic solvents. Dimethyl sulfoxide (B87167) (DMSO) is a common choice, with a solubility of up to 50 mg/mL, though ultrasonic assistance may be needed.[1] It is also soluble in ethanol (B145695) (20 mg/mL) and a 1:2 mixture of Ethanol:PBS (pH 7.2) (0.3 mg/mL).[3][4] For in vivo studies, it can be dissolved in a mixture of 10% DMSO and 90% corn oil or 10% DMSO and 90% (20% SBE-β-CD in Saline).[1]
Q5: I noticed that the solubility of this compound in DMSO is lower than expected. What could be the issue?
A5: The hygroscopic nature of DMSO can significantly impact the solubility of this compound.[1] It is crucial to use newly opened or properly stored anhydrous DMSO to ensure optimal dissolution. If you encounter solubility issues, gentle heating and/or sonication can be used to aid dissolution.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound Degradation | Improper storage temperature | Store solid compound at -20°C for long-term storage. Store solutions at -80°C or -20°C. |
| Exposure to moisture | Store in a tightly sealed container with a desiccant. Handle in a dry environment. | |
| Repeated freeze-thaw cycles | Aliquot stock solutions into single-use vials before freezing. | |
| Reduced Solubility | Hygroscopic solvent | Use freshly opened, anhydrous DMSO. |
| Precipitation or phase separation | Use gentle heating and/or sonication to aid dissolution.[1] | |
| Inconsistent Experimental Results | Degradation of the compound | Verify the purity of the compound using an analytical method like HPLC. Prepare fresh stock solutions. |
| Improper solution preparation | Follow the recommended solvent and concentration guidelines. Ensure complete dissolution. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials: this compound (solid), Anhydrous Dimethyl Sulfoxide (DMSO).
-
Calculation: The molecular weight of this compound is 470.60 g/mol .[1] To prepare a 10 mM stock solution, you will need 4.706 mg of the compound per 1 mL of DMSO.
-
Procedure:
-
Weigh out the required amount of this compound in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO.
-
Vortex the solution until the compound is fully dissolved. If necessary, use an ultrasonic bath for a few minutes to aid dissolution.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month.[1]
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Stability |
| Powder | -20°C | 3 years | Stable[1] |
| 4°C | 2 years | Stable[1] | |
| In Solvent | -80°C | 6 months | Stable[1] |
| -20°C | 1 month | Stable[1] | |
| Room Temperature | Not Recommended | Withanolides show significant degradation over time at room temperature.[5] |
Visualizations
Caption: Workflow for handling and storage of this compound.
Caption: Key factors contributing to the degradation of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Physicochemical stability and biological activity of Withania somnifera extract under real-time and accelerated storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. WITHASTRAMONOLIDE, 12-DEOXY-(SH) | 60124-17-6 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: 12-Deoxywithastramonolide Assays & Cell Culture Contamination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 12-Deoxywithastramonolide. This guide addresses common cell culture contamination issues that can impact the accuracy and reliability of your assay results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary activities?
A1: this compound is a bioactive withanolide compound. Its primary activities of interest in research are its antioxidant and enzyme inhibitory effects.
Q2: What are the common types of contamination I should be aware of in my cell cultures for these assays?
A2: The most common types of contamination in cell culture are bacterial, yeast, mold, mycoplasma, and viral contamination. Chemical contamination from reagents or labware can also occur. Each of these can significantly impact your assay results.
Q3: How can I detect contamination in my cell cultures?
A3: Regular monitoring of your cell cultures is crucial. Visual inspection for turbidity, color changes in the medium, and morphological changes in the cells is the first step. Microscopic examination can reveal bacteria and yeast. For mycoplasma, which is not visible under a standard microscope, specialized detection methods like PCR, ELISA, or DNA staining are necessary.
Q4: Can I use antibiotics to prevent contamination?
A4: While antibiotics can be used to control bacterial growth, their routine use is often discouraged as it can mask low-level contamination and lead to the development of antibiotic-resistant strains. Good aseptic technique is the best preventative measure.
Q5: What is the immediate action I should take if I detect contamination?
A5: If contamination is detected, it is best to discard the contaminated culture and any reagents that may have come into contact with it to prevent it from spreading. Thoroughly disinfect the incubator, biosafety cabinet, and any other potentially contaminated equipment. For valuable or irreplaceable cultures, specific decontamination procedures can be attempted, but these are often complex and may not be fully effective.
Troubleshooting Guides for Contamination Issues in this compound Assays
Contamination can lead to a variety of issues in your assays. This section provides a structured approach to troubleshooting common problems.
Issue 1: Inconsistent or Non-Reproducible Results in Antioxidant Assays (e.g., DPPH, ABTS)
| Potential Cause | Observation | Troubleshooting Steps & Solutions |
| Bacterial Contamination | Rapid decrease in pH (media turns yellow), cloudy appearance of the culture. In the assay, you may see unusually high or low antioxidant capacity. | - Immediate Action: Discard the contaminated culture. - Prevention: Strictly adhere to aseptic techniques. Regularly clean and disinfect incubators and biosafety cabinets. - Data Interpretation: Results from contaminated cultures are unreliable and should not be used. |
| Mycoplasma Contamination | No visible signs of contamination. Cells may show reduced proliferation or subtle morphological changes. Assay results may show unexpected variability or a decrease in the expected antioxidant effect. | - Detection: Use a mycoplasma detection kit (PCR or ELISA-based). - Action: Discard the culture or treat with a specific mycoplasma removal agent if the cell line is invaluable. - Prevention: Quarantine and test all new cell lines. Use mycoplasma-tested reagents and serum. |
| Chemical Contamination (e.g., from solvents, plastics) | No visible signs in culture. Assay results are inconsistent, with high background or quenching of signal. | - Investigation: Test for contaminants in media, sera, and water. Ensure high-purity solvents are used for preparing this compound solutions. - Prevention: Use certified, cell culture-tested plastics and high-quality reagents. |
Issue 2: Altered Readouts in Enzyme Inhibition Assays (e.g., Lipoxygenase Inhibition)
| Potential Cause | Observation | Troubleshooting Steps & Solutions |
| Bacterial Contamination | Turbid culture medium. In the assay, bacterial enzymes may interfere with the target enzyme, leading to false inhibition or activation. | - Immediate Action: Discard the contaminated culture. - Prevention: Maintain strict aseptic technique. Filter-sterilize all solutions that cannot be autoclaved. |
| Mycoplasma Contamination | Altered cell metabolism and protein expression. May lead to changes in the expression or activity of the target enzyme, affecting the baseline and the inhibitory effect of this compound. | - Detection: Regularly screen cultures for mycoplasma. - Action: Discard or treat the contaminated culture. - Data Consideration: Be aware that mycoplasma can significantly alter cellular responses and enzyme kinetics. |
| Yeast/Mold Contamination | Visible filamentous growth (mold) or budding particles (yeast) under the microscope. The medium may become cloudy. Fungal enzymes can interfere with the assay. | - Immediate Action: Discard the contaminated culture immediately to prevent spore dispersal. - Prevention: Ensure proper sterile filtering of all media and supplements. Maintain a clean and dry incubator. |
Quantitative Impact of Contamination on Assay Results
The following table summarizes the potential quantitative effects of contamination on assay readouts. Note that these are general estimations, and the actual impact can vary depending on the contaminant, the cell type, and the specific assay conditions.
| Contamination Type | Assay Type | Potential Quantitative Effect |
| Bacterial | Antioxidant (DPPH) | Can either increase or decrease the measured antioxidant capacity due to bacterial metabolism and secreted products. Results are highly unreliable. |
| Mycoplasma | Enzyme Inhibition | Can alter the baseline enzyme activity and the IC50 value of this compound by affecting cellular metabolism and protein expression. |
| Yeast/Mold | Cytotoxicity (MTT) | Fungal contaminants can metabolize the MTT reagent, leading to a false-positive signal for cell viability and masking the cytotoxic effects of the compound. |
| Chemical | Any Assay | Can cause high background, signal quenching, or direct inhibition/activation of the target, leading to inaccurate quantification. |
Experimental Protocols
Protocol 1: DPPH Radical Scavenging Assay for this compound
This protocol is for determining the antioxidant activity of this compound by measuring its ability to scavenge the stable radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) (analytical grade)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
-
Positive control (e.g., Ascorbic acid or Trolox)
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should have a deep purple color.
-
Preparation of this compound Solutions: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of dilutions to obtain a range of concentrations to be tested.
-
Assay Procedure:
-
Add 100 µL of the DPPH solution to each well of a 96-well plate.
-
Add 100 µL of the different concentrations of this compound solution to the wells.
-
For the control, add 100 µL of methanol instead of the sample solution.
-
For the positive control, use a known antioxidant like ascorbic acid at various concentrations.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.
Protocol 2: Lipoxygenase Inhibition Assay for this compound
This protocol determines the ability of this compound to inhibit the enzyme lipoxygenase.
Materials:
-
This compound
-
Soybean Lipoxygenase (LOX)
-
Linoleic acid (substrate)
-
Borate (B1201080) buffer (0.2 M, pH 9.0)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 234 nm
-
Positive control (e.g., Quercetin or Nordihydroguaiaretic acid - NDGA)
Procedure:
-
Preparation of Reagents:
-
Prepare a solution of soybean lipoxygenase in borate buffer.
-
Prepare a solution of linoleic acid in borate buffer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it to various concentrations with the borate buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of the borate buffer.
-
Add 25 µL of the various concentrations of this compound solution.
-
Add 25 µL of the lipoxygenase solution.
-
For the control, add 25 µL of buffer instead of the sample.
-
For the positive control, use a known LOX inhibitor.
-
-
Pre-incubation: Incubate the plate at room temperature for 10 minutes.
-
Initiation of Reaction: Add 100 µL of the linoleic acid solution to each well to start the reaction.
-
Measurement: Immediately measure the absorbance at 234 nm at different time intervals (e.g., every minute for 5 minutes) to determine the rate of the reaction.
-
Calculation of Inhibition: The percentage of inhibition is calculated as follows:
Where Rate_control is the rate of reaction without the inhibitor and Rate_sample is the rate of reaction with this compound.
Visual Troubleshooting and Workflow Diagrams
Signaling Pathway Potentially Modulated by this compound
Caption: Potential anti-inflammatory signaling pathway modulated by this compound.
Experimental Workflow for a Cell-Based Assay
Caption: General experimental workflow for a cell-based assay with this compound.
Troubleshooting Flowchart for Unexpected Assay Results
Caption: A logical troubleshooting flowchart for unexpected assay results.
Selecting the right control for 12-Deoxywithastramonolide experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing 12-Deoxywithastramonolide in their experiments. The information is tailored for researchers, scientists, and drug development professionals to ensure proper experimental design and interpretation of results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a bioactive steroidal lactone, a type of withanolide, naturally found in the plant Withania somnifera (Ashwagandha). Its primary mechanisms of action are believed to be centered around its antioxidant and anti-inflammatory properties. Evidence suggests that like other withanolides, it may exert its effects through the modulation of key signaling pathways such as the Nrf2 and NF-κB pathways.
Q2: What is the recommended vehicle for dissolving this compound for in vitro experiments?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for dissolving this compound and other withanolides for in vitro cell culture experiments. It is crucial to use a high-purity, sterile grade of DMSO.
Q3: What is a vehicle control and why is it essential in my this compound experiments?
A3: A vehicle control is a sample that contains everything your experimental samples contain except for the compound of interest (this compound). In this case, it would be cells treated with the same final concentration of DMSO used to dissolve the this compound. This control is critical to ensure that any observed biological effects are due to the withanolide itself and not the solvent.
Q4: What are appropriate positive controls to use in experiments with this compound?
A4: The choice of a positive control depends on the specific biological activity you are investigating.
-
For Nrf2 activation/antioxidant activity:
-
For NF-κB inhibition/anti-inflammatory activity:
-
Tumor Necrosis Factor-alpha (TNF-α): A potent pro-inflammatory cytokine that strongly activates the NF-κB pathway. This would be used to induce the pathway, and the inhibitory effect of this compound would then be measured.
-
Withaferin A: Also known to inhibit the NF-κB signaling pathway.[5]
-
Q5: What can I use as a negative control in my experiments?
A5: Besides the essential vehicle control (DMSO), a specific negative control can help to confirm that the observed effects are due to the unique bioactivity of this compound and not a general property of the withanolide scaffold.
-
Comparative Control (Less Active Withanolide): While a truly "inactive" withanolide is not commercially available, Withanolide A has been shown to be less potent than Withaferin A in some assays, including the induction of the Nrf2 pathway.[1][6] Researchers should first establish the relative lack of activity of Withanolide A in their specific experimental setup.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High background signal in vehicle control (DMSO) wells. | DMSO concentration is too high, causing cellular stress or toxicity. | - Ensure the final DMSO concentration in the culture medium is ≤ 0.1%. - Perform a dose-response curve with DMSO alone to determine the maximum non-toxic concentration for your specific cell line. |
| Inconsistent results between experiments. | - Variation in cell health (passage number, confluency). - Inconsistent incubation times. - Instability of this compound. | - Use cells within a consistent and low passage number range. - Seed cells at a consistent density. - Adhere strictly to the same incubation times. - Prepare fresh stock solutions of this compound in anhydrous DMSO and store in single-use aliquots at -20°C or -80°C to avoid freeze-thaw cycles. |
| No observable effect of this compound. | - Incorrect concentration used. - Compound degradation. - The chosen cell line is not responsive. | - Perform a dose-response experiment to determine the optimal working concentration. - Use freshly prepared solutions. - Confirm the expression and activity of the target pathway (Nrf2, NF-κB) in your cell line. |
| Precipitation of this compound in culture medium. | Poor solubility in aqueous solutions. | - Ensure the DMSO stock solution is fully dissolved before further dilution. - When diluting into the final culture medium, add the DMSO stock dropwise while gently vortexing the medium to ensure rapid and even dispersion. |
Quantitative Data Summary
The following table provides a summary of suggested starting concentrations for controls in this compound experiments. Note that optimal concentrations should be determined empirically for each specific cell line and assay.
| Compound | Control Type | Target Pathway | Suggested Starting Concentration Range (in vitro) | Reference |
| This compound | Test Compound | Nrf2, NF-κB | 1 - 20 µM | Empirically determined |
| DMSO | Vehicle Control | N/A | ≤ 0.1% (v/v) | [7] |
| Withaferin A | Positive Control | Nrf2 Activation | 0.1 - 1 µM | [1][2] |
| Sulforaphane | Positive Control | Nrf2 Activation | 5 - 20 µM | [4][7] |
| TNF-α | Positive Control | NF-κB Activation | 10 - 20 ng/mL | [8] |
| Withanolide A | Comparative Control | Nrf2, NF-κB | 1 - 20 µM | [1][6] |
Experimental Protocols
Western Blot Analysis for Nrf2 Activation
This protocol details the steps to assess the activation of the Nrf2 pathway by measuring the nuclear translocation of the Nrf2 protein.
a. Cell Culture and Treatment:
-
Seed cells (e.g., HepG2, BV-2) in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound (e.g., 1, 5, 10 µM), positive controls (Withaferin A at 1 µM or Sulforaphane at 10 µM), and a vehicle control (DMSO, ≤ 0.1%) for a predetermined time (e.g., 6-12 hours).[9]
b. Nuclear and Cytoplasmic Fractionation:
-
After treatment, wash the cells with ice-cold PBS.
-
Harvest the cells and perform nuclear and cytoplasmic extraction using a commercial kit according to the manufacturer's instructions.
c. Protein Quantification:
-
Determine the protein concentration of both the nuclear and cytoplasmic fractions using a BCA assay.
d. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (20-30 µg) from each fraction.
-
Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Nrf2 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Use Lamin B as a loading control for the nuclear fraction and β-actin or GAPDH for the cytoplasmic fraction.[9]
NF-κB Luciferase Reporter Assay
This protocol describes how to measure the inhibition of NF-κB activity using a luciferase reporter assay.
a. Cell Seeding and Transfection:
-
Seed cells (e.g., HEK293T) in a white, opaque 96-well plate.
-
Co-transfect the cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent. Allow cells to recover for 24 hours.
b. Compound Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of this compound, a positive control for inhibition (e.g., Withaferin A), or a vehicle control (DMSO) for 1-2 hours.
-
Stimulate the cells with an NF-κB activator, such as TNF-α (10-20 ng/mL), for 6-8 hours.[8] Include unstimulated control wells.
c. Cell Lysis and Luciferase Assay:
-
Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
d. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage of NF-κB inhibition for each treatment relative to the stimulated vehicle control.
Visualizations
References
- 1. Withaferin A induces Nrf2-dependent protection against liver injury: role of Keap1-independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Protective Effect of Sulforaphane against Oxidative Stress through Activation of NRF2/ARE Pathway in Human Granulosa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tackling Chronic Inflammation with Withanolide Phytochemicals—A Withaferin A Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Complex NMR Spectra of Withanolides
Welcome to the technical support center for the interpretation of complex NMR spectra of withanolides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during NMR data acquisition and analysis of this important class of natural products.
Troubleshooting Guides
This section provides solutions to common problems encountered during the NMR analysis of withanolides.
Guide 1: Poor Signal-to-Noise Ratio (S/N)
Problem: The acquired NMR spectrum has a low signal-to-noise ratio, making it difficult to identify and assign signals accurately.
Possible Causes & Solutions:
| Cause | Solution |
| Insufficient Sample Concentration | Prepare a more concentrated sample. For withanolides, a concentration of 5-10 mg in 0.5-0.6 mL of deuterated solvent is typically recommended for standard 5 mm NMR tubes. |
| Suboptimal Probe Tuning and Matching | Ensure the NMR probe is properly tuned and matched for the specific solvent and sample. This maximizes the efficiency of radiofrequency pulse delivery and signal detection. |
| Incorrect Number of Scans | Increase the number of scans (transients). The signal-to-noise ratio increases with the square root of the number of scans. |
| Improperly Set Receiver Gain | The receiver gain should be set to a level that maximizes signal detection without causing receiver overload or analog-to-digital converter (ADC) overflow.[1] Use the instrument's automatic gain adjustment or manually optimize it. |
| Presence of Paramagnetic Impurities | Paramagnetic impurities can cause significant line broadening and reduce signal intensity. Purify the sample further or treat it with a chelating agent to remove metal ions. |
Guide 2: Severe Signal Overlap in ¹H NMR Spectra
Problem: The proton NMR spectrum of a withanolide is highly crowded, with many overlapping signals, especially in the aliphatic and steroidal regions, hindering the extraction of coupling constants and clear signal assignments.
Possible Causes & Solutions:
| Cause | Solution |
| Inherent Complexity of the Withanolide Skeleton | The rigid steroidal backbone and multiple chiral centers lead to a large number of proton signals in a narrow chemical shift range. |
| Choice of NMR Solvent | Changing the deuterated solvent can induce differential chemical shifts (solvent effects) that may resolve overlapping signals.[2] Commonly used solvents include CDCl₃, Methanol-d₄, Acetone-d₆, and Pyridine-d₅. Aromatic solvents like Benzene-d₆ often cause significant shifts that can be beneficial for resolving overlap. |
| Acquisition at a Lower Magnetic Field Strength | Higher magnetic field strengths provide better signal dispersion. If possible, acquire the spectrum on a higher field NMR spectrometer (e.g., 600 MHz or higher). |
| Use of 2D NMR Techniques | Two-dimensional NMR experiments are essential for resolving signal overlap.[3] COSY helps identify coupled proton networks, while heteronuclear experiments like HSQC and HMBC spread the proton signals into a second dimension based on their correlation to carbon atoms, significantly improving resolution.[4] |
Frequently Asked Questions (FAQs)
This section addresses specific questions related to the NMR analysis of withanolides.
Q1: How do I prepare a withanolide sample for NMR analysis?
A1: Proper sample preparation is crucial for obtaining high-quality NMR spectra.
-
Sample Purity: Ensure your withanolide sample is as pure as possible to avoid interfering signals.
-
Solvent Selection: Choose a deuterated solvent in which your compound is sufficiently soluble. Chloroform-d (CDCl₃) is a common choice for withanolides.[5] For compounds with poor solubility in CDCl₃, other solvents like methanol-d₄ (CD₃OD), acetone-d₆, or DMSO-d₆ can be used.[2]
-
Concentration: For a standard 5 mm NMR tube, dissolve 5-10 mg of the withanolide in 0.5-0.6 mL of the chosen deuterated solvent.
-
Filtration: Filter the sample solution through a small plug of glass wool or a syringe filter into a clean, dry NMR tube to remove any particulate matter.[6][7]
-
Tube Quality: Use high-quality, clean NMR tubes to ensure good magnetic field homogeneity (shimming).
Q2: Which 2D NMR experiments are essential for the complete structure elucidation of a novel withanolide?
A2: A combination of 1D and 2D NMR experiments is necessary for the unambiguous structure determination of a withanolide.[5][8]
-
¹H NMR: Provides information on the number and chemical environment of protons, as well as their coupling patterns.
-
¹³C NMR (and DEPT): Shows the number of carbon atoms and their types (CH₃, CH₂, CH, C).
-
COSY (Correlation Spectroscopy): Establishes proton-proton (¹H-¹H) spin-spin coupling networks, helping to piece together fragments of the molecule.[9]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹JCH), allowing for the assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range correlations between protons and carbons (typically ²JCH and ³JCH), which are crucial for connecting the different spin systems and establishing the carbon skeleton.[5][9]
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about through-space proximity of protons, which is essential for determining the relative stereochemistry of the molecule.[10]
Q3: I am struggling to determine the stereochemistry of my withanolide. Which NMR experiment should I use and what are the key parameters?
A3: For determining the relative stereochemistry, NOESY or ROESY experiments are the methods of choice as they detect through-space interactions (Nuclear Overhauser Effect, NOE).[10]
-
NOESY vs. ROESY: For small to medium-sized molecules like withanolides (MW < 1000), NOESY is generally suitable.[11] However, for molecules in the intermediate molecular weight range where the NOE can be close to zero, ROESY is preferred as it always shows positive cross-peaks.[11]
-
Mixing Time (tm): This is a critical parameter. For small molecules, a longer mixing time (e.g., 500-1000 ms) is often used to allow the NOE to build up.[11][12] However, it's important to run a series of NOESY experiments with varying mixing times to monitor for spin diffusion, which can lead to erroneous interpretations. A typical starting point for withanolides would be a mixing time of around 500 ms.[11]
Q4: My ¹H and ¹³C NMR signals are broad. What could be the reason and how can I fix it?
A4: Broad signals in NMR spectra can arise from several factors:
-
Poor Shimming: The magnetic field homogeneity needs to be optimized. Re-shimming the spectrometer can significantly improve signal sharpness.
-
Sample Aggregation: High sample concentrations can lead to aggregation and broader lines. Try diluting your sample.
-
Chemical Exchange: If the withanolide exists in multiple conformations that are interconverting on the NMR timescale, this can lead to broadened signals. Acquiring the spectrum at a different temperature (variable temperature NMR) can sometimes either slow down the exchange to see distinct conformers or speed it up to observe sharp, averaged signals.[13]
-
Presence of Paramagnetic Impurities: As mentioned in Guide 1, paramagnetic species can cause significant line broadening.[13]
Data Presentation
Table 1: Typical ¹H NMR Chemical Shift Ranges for Withanolide Protons
| Proton(s) | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |
| H-18 (CH₃) | 0.7 - 1.0 | s | Tertiary methyl group |
| H-19 (CH₃) | 1.1 - 1.3 | s | Tertiary methyl group |
| H-21 (CH₃) | 0.9 - 1.2 | d | Secondary methyl group, coupled to H-20 |
| H-27, H-28 (CH₃) | 1.8 - 2.1 | s | Methyl groups on the lactone side chain |
| H-2, H-3 (olefinic) | 5.8 - 6.9 | m | Vinylic protons in ring A |
| H-6 | 3.0 - 5.8 | m | Often oxygenated or part of an epoxide |
| H-22 | 4.2 - 4.8 | m | Methine proton adjacent to the lactone oxygen |
Note: Chemical shifts are highly dependent on the specific substitution pattern of the withanolide. Data compiled from various sources.[5][7][8][14][15]
Table 2: Typical ¹³C NMR Chemical Shift Ranges for Withanolide Carbons
| Carbon(s) | Typical Chemical Shift (δ, ppm) |
| C-1 (C=O) | 200 - 210 |
| C-2, C-3 (olefinic) | 120 - 145 |
| C-5, C-6 | 55 - 80 (often oxygenated) |
| C-18 (CH₃) | 12 - 18 |
| C-19 (CH₃) | 19 - 25 |
| C-21 (CH₃) | 12 - 18 |
| C-22 | 75 - 85 |
| C-26 (C=O lactone) | 165 - 175 |
Note: These are general ranges and can vary significantly based on the specific withanolide structure. Data compiled from multiple literature sources.[5][8][14]
Experimental Protocols
Protocol 1: Standard Suite of 2D NMR Experiments for Withanolide Structure Elucidation
This protocol outlines the key 2D NMR experiments and general parameters for characterizing a novel withanolide.
-
Sample Preparation: Prepare a 5-10 mg/0.5 mL solution of the purified withanolide in CDCl₃.
-
¹H NMR: Acquire a standard 1D proton spectrum to assess sample purity and signal dispersion.
-
COSY: Use a standard gradient-selected COSY (gCOSY) pulse sequence.
-
HSQC: Employ a gradient-selected HSQC experiment with multiplicity editing (e.g., HSQCETGPSI) to differentiate CH/CH₃ and CH₂ signals. Set the one-bond coupling constant (¹JCH) to an average value of 145 Hz.
-
HMBC: Use a gradient-selected HMBC pulse sequence. Optimize the long-range coupling delay for an average nJCH of 8 Hz.
-
NOESY/ROESY:
-
NOESY: For small molecules, use a mixing time in the range of 300-800 ms.
-
ROESY: If NOE signals are weak or absent, use a ROESY experiment with a spin-lock time of 200-400 ms.
-
Mandatory Visualization
Caption: Experimental workflow for withanolide structure elucidation using NMR.
Caption: Logical workflow for troubleshooting signal overlap in withanolide ¹H NMR spectra.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. qNMR of mixtures: what is the best solution to signal overlap? - [mestrelab.com]
- 4. researchgate.net [researchgate.net]
- 5. 2D NOESY, ROESY and TOCSY setup note: – Georgia Tech NMR Center [sites.gatech.edu]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. acdlabs.com [acdlabs.com]
- 10. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 11. umymfor.fcen.uba.ar [umymfor.fcen.uba.ar]
- 12. compoundchem.com [compoundchem.com]
- 13. Chlorinated Withanolides from Withania somnifera - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. staff.cimap.res.in [staff.cimap.res.in]
Validation & Comparative
12-Deoxywithastramonolide vs. Withaferin A: A Comparative Analysis of Cytotoxic Activity
A comprehensive guide for researchers, scientists, and drug development professionals on the cytotoxic properties of two prominent withanolides derived from Withania somnifera.
Introduction
Withanolides, a group of naturally occurring C28-steroidal lactone triterpenoids primarily isolated from plants of the Solanaceae family, have garnered significant attention for their diverse pharmacological activities. Among these, Withaferin A has been extensively studied and is well-regarded for its potent anticancer properties. In contrast, 12-Deoxywithastramonolide, another withanolide found in Withania somnifera (Ashwagandha), remains comparatively under-investigated in the context of its cytotoxic potential. This guide provides a detailed comparison of the cytotoxic activities of these two compounds, supported by available experimental data, to aid researchers in the field of oncology and drug discovery.
Quantitative Comparison of Cytotoxic Activity
A significant disparity exists in the volume of research concerning the cytotoxic effects of Withaferin A versus this compound. While numerous studies have quantified the potent cytotoxic activity of Withaferin A across a wide array of cancer cell lines, there is a notable absence of direct experimental data determining the IC50 values for this compound.
Withaferin A: A Potent Cytotoxic Agent
Withaferin A has consistently demonstrated robust cytotoxic effects against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the concentration of a drug that is required for 50% inhibition in vitro, have been reported in numerous studies. The table below summarizes a selection of these findings.
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Melanoma | Multiple Lines | 1.8 - 6.1 | [1] |
| Breast Cancer | MDA-MB-231 | ~1.0 | Not specified in snippets |
| Breast Cancer | MCF-7 | ~2.5 | Not specified in snippets |
| Head and Neck Cancer | UM-SCC-2 | 0.5 | Not specified in snippets |
| Head and Neck Cancer | MDA1986 | 0.8 | Not specified in snippets |
| Head and Neck Cancer | JMAR | 2.0 | Not specified in snippets |
| Head and Neck Cancer | JHU011 | 2.2 | Not specified in snippets |
| Glioblastoma | U87MG | 3.0 | |
| Oral Cancer | Ca9-22 | >0.5 (at 24h) | Not specified in snippets |
Note: The IC50 values can vary depending on the specific experimental conditions, including the cell line, exposure time, and assay used.
This compound: Limited Cytotoxic Data
To date, dedicated studies quantifying the cytotoxic activity of isolated this compound against cancer cell lines are scarce in publicly available literature. While some studies on Withania somnifera extracts have identified this compound as a constituent, they have not elucidated its specific contribution to the overall cytotoxic effect of the extract. One study suggested that this compound is less potent than Withaferin A in inhibiting the NF-κB signaling pathway, a key pathway in cancer cell survival. However, this does not provide a direct measure of its cytotoxic efficacy. Further research is imperative to determine the IC50 values of this compound across various cancer cell lines to enable a direct and quantitative comparison with Withaferin A.
Mechanisms of Action: A Focus on Withaferin A-Induced Apoptosis
The cytotoxic effects of Withaferin A are primarily attributed to its ability to induce apoptosis, or programmed cell death, in cancer cells. This process is orchestrated through multiple signaling pathways.
Key Signaling Pathways Targeted by Withaferin A
Withaferin A's pro-apoptotic activity involves the modulation of several key signaling pathways within cancer cells. A simplified representation of these pathways is provided below.
Caption: Signaling pathways modulated by Withaferin A leading to apoptosis.
Experimental Protocols
To ensure the reproducibility and validity of cytotoxicity studies, detailed and standardized experimental protocols are essential. Below are representative methodologies for key experiments cited in the evaluation of withanolide cytotoxicity.
Cell Viability Assay (MTT Assay)
This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability.
References
A Comparative Guide to the Validation of HPLC Methods for 12-Deoxywithastramonolide Analysis
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of bioactive compounds is paramount. This guide provides a detailed comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the analysis of 12-Deoxywithastramonolide, a key bioactive withanolide found in Withania somnifera (Ashwagandha). The performance of the HPLC method is compared with alternative analytical techniques, supported by experimental data to aid in method selection and validation.
Performance Comparison of Analytical Methods
The following table summarizes the key performance characteristics of a validated Reversed-Phase HPLC (RP-HPLC) method for the analysis of this compound and provides a comparison with High-Performance Thin-Layer Chromatography (HPTLC), another common technique for the analysis of withanolides.
| Parameter | RP-HPLC Method | HPTLC Method |
| Linearity Range | 1–10 µg/mL[1] | 500–3000 ng/spot[2][3] |
| Correlation Coefficient (r²) | > 0.999[1] | 0.9994[2][3] |
| Accuracy (% Recovery) | 99.13–100.75%[1][4] | 95.05–101.05% |
| Precision (% RSD) | < 2%[1][4] | < 1.24% |
| Limit of Detection (LOD) | 1.4 µg/mL (for Withaferin A)[5] | 9.48 ng/spot[3] |
| Limit of Quantification (LOQ) | 1 µg/mL[1] | 28.73 ng/spot[3] |
Experimental Protocols
Validated RP-HPLC Method for this compound
This section details the experimental protocol for a validated RP-HPLC method for the simultaneous quantification of withanolides, including this compound.[1][6]
1. Sample Preparation:
-
A hydroalcoholic extract of Withania somnifera root is prepared.
-
The combined extract is vacuum-concentrated.
-
The final volume is adjusted to 40 mL with methanol (B129727).[6]
-
Prior to injection, the sample is passed through a 0.45 µm membrane filter.[6]
2. Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile (B52724) and 10 mM ammonium (B1175870) acetate.[1][6]
-
Injection Volume: Not specified in the provided results. A typical injection volume is 10-20 µL.
-
Total Run Time: 25 minutes[1]
3. Method Validation: The method is validated according to the International Conference on Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, and robustness.[1]
Alternative Method: High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC offers a high-throughput alternative for the quantification of withanolides.
1. Sample Preparation:
-
An extract of Withania somnifera is prepared, and a specific concentration (e.g., 100 µg/mL) is made in methanol.[2]
-
For formulations, a powder of the capsules is extracted with methanol and sonicated.[2] The final solution is filtered.[2]
2. Chromatographic Conditions:
-
Stationary Phase: Aluminium plates pre-coated with silica (B1680970) gel 60 F254[7]
-
Mobile Phase: A mixture of dichloromethane, methanol, toluene, and acetone (B3395972) (5:1:1:0.5 v/v/v/v).[2][3]
-
Application: Samples are applied as 6mm bands.[2]
-
Development: Linear ascending development in a twin-trough glass chamber.[2]
-
Detection: Densitometric scanning at 365 nm.[3]
Visualizing the Workflow
The following diagrams illustrate the logical workflow of the HPLC method validation process.
Caption: Workflow for HPLC Method Validation.
References
- 1. researchgate.net [researchgate.net]
- 2. qtanalytics.in [qtanalytics.in]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. akjournals.com [akjournals.com]
- 6. informaticsjournals.co.in [informaticsjournals.co.in]
- 7. A validated HPTLC method for the simultaneous quantifications of three phenolic acids and three withanolides from Withania somnifera plants and its herbal products - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Purity Assessment of 12-Deoxywithastramonolide Analytical Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical standards for 12-Deoxywithastramonolide, a bioactive withanolide found in Withania somnifera (Ashwagandha). The purity of an analytical standard is paramount for accurate quantification and reliable experimental results in research and drug development. This document outlines the purity specifications from various commercial suppliers, details the analytical methodologies for purity assessment, and presents alternative withanolide standards for consideration.
Comparison of Commercial this compound Analytical Standards
The purity of commercially available this compound analytical standards can vary. It is crucial to select a standard that meets the requirements of the intended application. High-purity standards are essential for applications such as the calibration of analytical instruments and the quantification of this compound in complex matrices.
| Supplier | Product Name | Purity Specification | Analytical Method |
| Sigma-Aldrich | This compound analytical standard | ≥95.0% | HPLC |
| Cayman Chemical | This compound | ≥98% | Not specified |
| American Custom Chemicals Corporation | This compound | 95.00% | Not specified |
Note: Purity specifications are subject to change and may vary by batch. Always refer to the Certificate of Analysis (CoA) provided by the supplier for the most accurate and up-to-date information.
Alternative Withanolide Analytical Standards
In many analytical applications, particularly in the study of Withania somnifera extracts, multiple withanolides are quantified simultaneously. The following table lists common withanolide standards that can be used as alternatives or for comparative analysis.
| Compound | Supplier | Purity Specification | Analytical Method |
| Withaferin A | Multiple | ≥98% (Typical) | HPLC |
| Withanolide A | Sigma-Aldrich | ≥95.0% | HPLC |
| Withanolide B | Multiple | ≥98% (Typical) | HPLC |
| Withanoside IV | Multiple | ≥98% (Typical) | HPLC |
| Withanoside V | Multiple | ≥98% (Typical) | HPLC |
Experimental Protocols for Purity Assessment
The purity of a this compound analytical standard is typically determined using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is a common method, while Liquid Chromatography-Mass Spectrometry (LC-MS) provides higher sensitivity and specificity. Quantitative Nuclear Magnetic Resonance (qNMR) is considered a primary ratio method for determining purity without the need for a specific reference standard of the analyte.
This protocol is a general guideline for the purity assessment of this compound by HPLC-UV.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[1]
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both with or without a modifier like 0.1% formic acid or 10 mM ammonium (B1175870) acetate, is typical.[1][2]
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: Linear gradient from 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: Return to 20% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 25-30 °C.
-
Injection Volume: 10-20 µL.[1]
-
Sample Preparation: Accurately weigh and dissolve the this compound standard in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a known concentration (e.g., 1 mg/mL). Further dilute as necessary to fall within the linear range of the instrument. Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection.
-
Purity Calculation: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
For higher sensitivity and confirmation of impurity identities, an LC-MS/MS method is recommended.
-
Instrumentation: An HPLC or UHPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).
-
Chromatographic Conditions: Similar to the HPLC-UV method, but often with shorter run times and smaller particle size columns for UHPLC.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode is commonly used for withanolides.
-
Mass Spectrometry Parameters:
-
Scan Mode: Multiple Reaction Monitoring (MRM) for targeted analysis of this compound and potential impurities.
-
Precursor Ion: For this compound (C₂₈H₃₈O₆, MW: 470.60), the protonated molecule [M+H]⁺ at m/z 471.3 is typically monitored.[4]
-
Product Ions: Specific product ions for this compound would be determined by infusion experiments or from literature.
-
-
Data Analysis: Purity is assessed by the relative response of the main compound compared to any detected impurities.
qNMR is a primary analytical technique for the purity determination of organic compounds, including analytical standards. It allows for direct quantification against a certified internal standard.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and signals that do not overlap with the analyte (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation:
-
Accurately weigh the this compound standard and the internal standard into a vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, calibrated 90° pulse).
-
-
Purity Calculation: The purity is calculated using the following formula:
-
Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std
-
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity_std = Purity of the internal standard
-
-
Method Validation and Performance Characteristics
Any analytical method used for purity assessment should be validated to ensure its accuracy and reliability. Typical validation parameters for chromatographic methods for withanolides are summarized below.
| Parameter | Typical Acceptance Criteria |
| Linearity (r²) | > 0.99 |
| Precision (RSD%) | < 5% |
| Accuracy (Recovery %) | 85% - 115% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |
A study on the UHPLC-PDA analysis of 11 withanolides, including this compound, reported recoveries in the range of 84.77–100.11% and a relative standard deviation for precision of less than 5.0%.[3]
Visualized Experimental Workflows
The following diagrams illustrate the typical workflows for the purity assessment of a this compound analytical standard using HPLC-UV and LC-MS.
Caption: Workflow for HPLC-UV Purity Assessment.
Caption: Workflow for LC-MS Purity Assessment.
References
- 1. informaticsjournals.co.in [informaticsjournals.co.in]
- 2. Liquid chromatography-mass spectrometry quantification of phytochemicals in Withania somnifera using data-dependent acquisition, multiple-reaction-monitoring, and parallel-reaction-monitoring with an inclusion list - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigating 11 Withanosides and Withanolides by UHPLC–PDA and Mass Fragmentation Studies from Ashwagandha (Withania somnifera) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Cross-validation of HPTLC and HPLC methods for withanolide quantification
For researchers, scientists, and drug development professionals, selecting the appropriate analytical technique is paramount for the accurate quantification of withanolides, the key bioactive compounds in Withania somnifera (Ashwagandha). This guide provides a comprehensive cross-validation of High-Performance Thin-Layer Chromatography (HPTLC) and High-Performance Liquid Chromatography (HPLC) methods, offering a detailed comparison of their performance, experimental protocols, and validation parameters.
This objective comparison is designed to assist in making informed decisions for quality control, routine analysis, and research applications involving withanolide quantification. Both HPTLC and HPLC are powerful techniques for the analysis of herbal extracts and formulations, each with its own set of advantages and limitations.
Methodology Comparison: HPTLC vs. HPLC
The choice between HPTLC and HPLC for withanolide quantification often depends on the specific requirements of the analysis, such as sample throughput, sensitivity, and the need for simultaneous analysis of multiple samples.
High-Performance Thin-Layer Chromatography (HPTLC) is a planar chromatographic technique that allows for the simultaneous analysis of multiple samples on a single plate, making it a high-throughput and cost-effective method.[1][2] It is particularly well-suited for rapid screening and quality control of raw materials and herbal formulations.[1][3]
High-Performance Liquid Chromatography (HPLC) , and its advanced version, Ultra-High-Performance Liquid Chromatography (UHPLC), are column-based techniques known for their high resolution, sensitivity, and accuracy.[4][5] These methods are often considered the gold standard for the precise quantification of individual chemical constituents in complex mixtures.[5][6]
Quantitative Performance Data
The following tables summarize the key validation parameters for HPTLC and HPLC/UHPLC methods for the quantification of withanolides, based on published experimental data. These parameters are crucial for assessing the reliability and performance of each method.
| Parameter | HPTLC | UHPLC | Reference |
| Linearity Range | 500-3000 ng/spot | 10-60 µg/mL | [3] |
| Correlation Coefficient (R²) | 0.9994 | 0.9994 | [3] |
| Limit of Detection (LOD) | 9.48 ng/spot | 0.411 µg/mL | [3] |
| Limit of Quantification (LOQ) | 28.73 ng/spot | 1.245 µg/mL | [3] |
Table 1: Comparative validation parameters for HPTLC and UHPLC methods for withanolide quantification.
| Parameter | HPTLC (Withaferin A & Withanolide A) | Reference |
| Linearity Range | 2.5 - 250 ng/g (WFA) | [7] |
| Correlation Coefficient (R²) | 0.999 (WFA) | [7] |
| Limit of Detection (LOD) | 1.2 ng/g (WFA) | [7] |
| Limit of Quantification (LOQ) | 3.09 ng/g (WFA) | [7] |
Table 2: HPTLC validation parameters for specific withanolides.
| Parameter | RP-HPLC (Withaferin A) | Reference |
| Linearity Range | 1.2 - 720 µg/mL | [8] |
| Correlation Coefficient | 0.9998 | [8] |
| Limit of Detection (LOD) | 1.4 µg/mL | [8] |
| Limit of Quantification (LOQ) | 3.7 µg/mL | [8] |
Table 3: RP-HPLC validation parameters for Withaferin A.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical methods. Below are representative experimental protocols for both HPTLC and HPLC based on established research.
High-Performance Thin-Layer Chromatography (HPTLC) Protocol
This protocol is a synthesis of methodologies described in the literature for the simultaneous quantification of withanolides.[1][3][9]
-
Sample and Standard Preparation:
-
Accurately weigh and dissolve the dried plant extract or formulation powder in methanol (B129727) to a final concentration of 1 mg/mL.[1]
-
Prepare standard solutions of withanolides (e.g., withaferin A, withanolide A) in methanol at various concentrations to establish a calibration curve (e.g., 500-3000 ng/spot).[3]
-
-
Chromatography:
-
Stationary Phase: Use pre-coated silica (B1680970) gel 60 F254 HPTLC plates (e.g., 10 cm x 10 cm, 0.2 mm layer thickness).[3]
-
Sample Application: Apply the sample and standard solutions as bands on the HPTLC plate using an automatic sample applicator like a Linomat-V.[1]
-
Mobile Phase: A common mobile phase for withanolide separation is a mixture of toluene, ethyl acetate, and formic acid in varying ratios. One effective composition is toluene:ethyl acetate:formic acid:ethanol (6:3:0.1:0.6 v/v/v/v).[1] Another reported mobile phase is Dichloromethane:Methanol:Toluene:Acetone (5:1:1:0.5 v/v).[3]
-
Development: Develop the plate in a saturated twin-trough chamber up to a certain distance (e.g., 80 mm).[2]
-
-
Densitometric Analysis:
High-Performance Liquid Chromatography (HPLC/UHPLC) Protocol
This protocol is based on various RP-HPLC methods developed for the quantification of withanolides.[3][4][6]
-
Sample and Standard Preparation:
-
Prepare sample extracts by dissolving a known amount of the material in a suitable solvent, such as methanol or an ethanol:methanol:water mixture, followed by sonication and filtration.[10][11]
-
Prepare standard stock solutions of withanolides in methanol and dilute to create working standards for the calibration curve (e.g., 1-10 µg/mL or 10-60 µg/mL).[3][4]
-
-
Chromatography:
-
Column: A reversed-phase C18 column is commonly used (e.g., 250 mm x 4.6 mm, 5 µm).[4][6]
-
Mobile Phase: A gradient or isocratic elution can be employed. A common mobile phase consists of a mixture of acetonitrile (B52724) and water (often with a modifier like 0.2% orthophosphoric acid or 10 mM ammonium (B1175870) acetate).[3][4] For example, an isocratic mobile phase of acetonitrile:water (0.2% OPA) (70:30, v/v) has been used.[3]
-
Flow Rate: A typical flow rate is 1.0 mL/min or 1.5 mL/min.[3][4]
-
Injection Volume: Inject a fixed volume of the sample and standard solutions (e.g., 20 µL).[10]
-
-
Detection:
Workflow for Method Comparison
The following diagram illustrates a logical workflow for the cross-validation and comparison of HPTLC and HPLC methods for withanolide quantification.
Workflow for HPTLC and HPLC method cross-validation.
Conclusion
Both HPTLC and HPLC are robust and reliable methods for the quantification of withanolides. The choice between them should be guided by the specific analytical needs.
-
HPTLC is highly advantageous for high-throughput screening and routine quality control of a large number of samples due to its parallel analysis capability.
-
HPLC/UHPLC offers superior resolution and sensitivity, making it the preferred method for the precise quantification of individual withanolides, especially at low concentrations, and for complex research applications.
By understanding the comparative performance and methodologies of these techniques, researchers and drug development professionals can confidently select the most appropriate method to ensure the quality, safety, and efficacy of Withania somnifera products.
References
- 1. bpasjournals.com [bpasjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. informaticsjournals.co.in [informaticsjournals.co.in]
- 5. ijpar.com [ijpar.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. akjournals.com [akjournals.com]
- 9. A validated HPTLC method for the simultaneous quantifications of three phenolic acids and three withanolides from Withania somnifera plants and its herbal products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. qtanalytics.in [qtanalytics.in]
- 11. waters.com [waters.com]
A Comparative Analysis of the Biological Activities of 12-Deoxywithastramonolide and Withanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Withanolides, a group of naturally occurring C28 steroidal lactones, are the principal bioactive constituents of Withania somnifera (Ashwagandha). Among the myriad of identified withanolides, 12-Deoxywithastramonolide and withanone (B1683312) have garnered significant attention for their diverse pharmacological properties. This guide provides a comprehensive comparison of the biological activities of these two closely related compounds, supported by available experimental data, detailed methodologies, and visual representations of their signaling pathways.
Quantitative Data Comparison
The following tables summarize the available quantitative data on the biological activities of this compound and withanone. It is important to note that a direct comparison of cytotoxic activities is challenging due to the lack of studies using the same cancer cell lines and identical experimental conditions.
| Table 1: Cytotoxic Activity (IC50 values) | ||
| Compound | Cell Line | IC50 (µM) |
| This compound | A549 (Lung Carcinoma) | 47.1 |
| HT-29 (Colorectal Carcinoma) | 29.8 | |
| Withanone | A549 (Lung Carcinoma) | > 10 |
| HCT-15 (Colon Carcinoma) | > 10 | |
| SK-MEL-2 (Melanoma) | > 10 | |
| SK-OV-3 (Ovarian Carcinoma) | > 10 |
Note: The IC50 values for withanone were reported as greater than 10 µM, indicating lower cytotoxicity compared to the positive controls used in that specific study. The experimental conditions for determining the IC50 values for the two compounds were different.
| Table 2: Binding Affinity to ACE2 Receptor | ||
| Compound | Binding Energy (kcal/mol) | IC50 (ACE2-RBD Interaction) |
| This compound | -25.85 ± 3.94 | Not Available |
| Withanone | -27.98 ± 6.10 | 0.33 ng/mL |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the effect of compounds on cell proliferation and viability.
1. Cell Seeding:
- Seed cells (e.g., A549, HT-29) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
- Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
2. Compound Treatment:
- Prepare a stock solution of this compound or withanone in dimethyl sulfoxide (B87167) (DMSO).
- Prepare serial dilutions of the stock solution in a culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% (v/v).
- Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
- Incubate the plate for 24-72 hours at 37°C and 5% CO2.
3. MTT Addition and Incubation:
- After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
- Incubate the plate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
4. Solubilization and Absorbance Measurement:
- Carefully remove the medium containing MTT from each well.
- Add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
- Gently shake the plate for 10-15 minutes to ensure complete dissolution.
- Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
- The percentage of cell viability is calculated using the following formula:
- % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
- The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels.
1. Cell Seeding and Treatment:
- Seed cells in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.
- Treat the cells with this compound or withanone at the desired concentrations for the specified time. Include appropriate controls (untreated and positive control, e.g., H2O2).
2. DCFH-DA Staining:
- After treatment, remove the medium and wash the cells once with warm phosphate-buffered saline (PBS).
- Add 100 µL of 10 µM DCFH-DA solution in serum-free medium to each well.
- Incubate the plate for 30 minutes at 37°C in the dark. DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to the non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
3. Fluorescence Measurement:
- After incubation, wash the cells twice with warm PBS to remove the excess probe.
- Add 100 µL of PBS to each well.
- Measure the fluorescence intensity using a fluorescence microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
4. Data Analysis:
- The level of intracellular ROS is proportional to the fluorescence intensity. The results are typically expressed as a percentage of the control.
Signaling Pathways
Withanone: Induction of ROS-Mediated Apoptosis
Withanone has been shown to selectively induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS). This leads to the activation of the p53 tumor suppressor protein, which in turn triggers the intrinsic apoptotic pathway.
Caption: Withanone-induced ROS-mediated apoptosis pathway.
This compound: Putative Anti-inflammatory and Anticancer Signaling
While the precise signaling cascade for this compound in cancer is not fully elucidated, withanolides, in general, are known to exert anti-inflammatory and anticancer effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is crucial for regulating the expression of genes involved in inflammation, cell survival, and proliferation.
Caption: Putative inhibition of the NF-κB pathway by this compound.
Discussion and Conclusion
Both this compound and withanone exhibit promising biological activities, particularly in the context of cancer and inflammation. The available data suggests that they may operate through distinct yet potentially overlapping mechanisms.
Withanone demonstrates a clear pro-apoptotic effect in cancer cells, mediated by the induction of ROS and subsequent activation of the p53 pathway. Its lower cytotoxicity against normal cells, as suggested by some studies, makes it an attractive candidate for further investigation as a selective anticancer agent. Furthermore, its ability to inhibit the interaction between the ACE2 receptor and the SARS-CoV-2 spike protein's receptor-binding domain highlights its potential antiviral applications.
This compound has shown cytotoxic effects against specific cancer cell lines and is proposed to act, at least in part, through the inhibition of the pro-inflammatory and pro-survival NF-κB pathway. This mechanism underscores its potential as both an anti-inflammatory and anticancer agent.
Future Directions: To provide a more definitive comparison, further research is required. Specifically, head-to-head studies evaluating the cytotoxicity of both compounds across a broad panel of cancer cell lines under standardized conditions are crucial. A deeper investigation into the specific molecular targets and signaling pathways of this compound will also be essential to fully understand its therapeutic potential.
A Head-to-Head Study: 12-Deoxywithastramonolide in Comparison to Other Prominent Withanolides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of 12-Deoxywithastramonolide and other key withanolides, including Withaferin A, Withanolide A, and Withanone. The information is compiled from various studies to offer a comprehensive overview for researchers in drug discovery and development. While direct head-to-head comparative studies across all these compounds are limited, this guide synthesizes available data to facilitate an informed understanding of their relative performance.
Data Presentation: Comparative Biological Activity
The following tables summarize the available quantitative data for the cytotoxic and anti-inflammatory activities of this compound, Withaferin A, Withanolide A, and Withanone. It is important to note that the data are compiled from different studies, and direct comparison of absolute values should be approached with caution due to variations in experimental conditions.
Table 1: Comparative Cytotoxicity (IC50 values in µM)
| Withanolide | A549 (Lung Carcinoma) | HT-29 (Colon Carcinoma) | MCF-7 (Breast Carcinoma) | U2OS (Osteosarcoma) | HepG2 (Hepatocellular Carcinoma) |
| This compound | 47.1 | 29.8 | Data Not Available | Data Not Available | Data Not Available |
| Withaferin A | ~2.5[1] | Data Not Available | 1.3[1] | 0.32 | Data Not Available |
| Withanolide A | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Withanone | Data Not Available | Data Not Available | Data Not Available | Showed milder cytotoxicity compared to Withaferin A[2] | Data Not Available |
Table 2: Comparative Anti-inflammatory Activity
| Withanolide | Key Anti-inflammatory Effects |
| This compound | Reduces TNF-α and increases IL-10 production in mice. |
| Withaferin A | Potent inhibitor of the NF-κB signaling pathway[2][3][4][5]. Found to be the most effective in suppressing activated inflammatory pathways among analyzed withanolides in one study[6]. |
| Withanolide A | Identified as an effective withanolide against inflammatory target molecules in a molecular docking analysis[6]. |
| Withanone | Showed prominent suppression of LPS-induced pro-inflammatory cytokines[6]. |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below. These protocols are generalized and may require optimization for specific laboratory conditions.
Cell Viability (MTT) Assay for Cytotoxicity
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the withanolide of interest (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Apoptosis Assay (DAPI Staining)
-
Cell Treatment: Grow cells on coverslips in a 6-well plate and treat with the desired concentration of the withanolide for 24 hours.
-
Fixation: Wash the cells with phosphate-buffered saline (PBS) and fix with 4% paraformaldehyde for 15 minutes.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Staining: Stain the cells with DAPI (4′,6-diamidino-2-phenylindole) solution (1 µg/mL) for 5 minutes in the dark.
-
Visualization: Wash the cells with PBS and mount the coverslips on microscope slides. Visualize the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei.
NF-κB Inhibition Assay (Reporter Gene Assay)
-
Cell Transfection: Transfect cells (e.g., HEK293T) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.
-
Compound Pre-treatment: After 24 hours, pre-treat the cells with different concentrations of the withanolide for 1 hour.
-
NF-κB Activation: Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) (e.g., 10 ng/mL), for 6-8 hours.
-
Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency. The inhibition of NF-κB activity is calculated relative to the stimulated control.
Mandatory Visualization
Signaling Pathways
References
- 1. Recent Advances in the Chemistry and Therapeutic Evaluation of Naturally Occurring and Synthetic Withanolides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential Activities of the Two Closely Related Withanolides, Withaferin A and Withanone: Bioinformatics and Experimental Evidences | PLOS One [journals.plos.org]
- 3. Tackling Chronic Inflammation with Withanolide Phytochemicals—A Withaferin A Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Withaferin A inhibits NF-kappaB activation by targeting cysteine 179 in IKKβ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Reproducibility of 12-Deoxywithastramonolide Bioactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reported bioactivity of 12-Deoxywithastramonolide, a naturally occurring withanolide found in Withania somnifera (Ashwagandha). The reproducibility of experimental results is a cornerstone of scientific validity. This document aims to facilitate an objective comparison of published findings by presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Data Summary
The bioactivity of this compound is often evaluated in the context of Withania somnifera extracts, where it is one of several bioactive withanolides. The following tables summarize key quantitative data from studies investigating the bioavailability, pharmacokinetics, and cytotoxic effects of extracts containing this compound.
Table 1: In Vitro Permeability of this compound
| Compound | Apparent Permeability (Papp) (cm/s) | Experimental Model | Reference |
| This compound | 1.97 x 10⁻⁵ | Caco-2 cell monolayer | [1] |
Table 2: Pharmacokinetic Parameters of this compound in Humans after Oral Administration of a Withania somnifera Extract
| Parameter | Value | Units | Dosing | Reference |
| Cmax | 5.498 ± 1.986 | ng/mL | Single oral dose of 400 mg extract | |
| Tmax | 1.375 ± 0.510 | hours | Single oral dose of 400 mg extract | |
| AUC₀-t | Not Reported | - | - | |
| t₁/₂ | Not Reported | - | - |
Table 3: Cytotoxicity of Withania somnifera Root Extracts Containing this compound
| Extraction Method | This compound Content (mg/g extract) | Cell Line | IC₅₀ (µg/mL) | Reference |
| Maceration (Ethanol) | Not specified | Human hepatoma (Hep-G2) | Not Reported | [2] |
| Maceration (Ethanol) | Not specified | Human breast (MCF-7) | Not Reported | [2] |
| Microwave-Assisted Extraction (MAE) (Ethanol) | Not specified | Human hepatoma (Hep-G2) | Not Reported | [2] |
| Microwave-Assisted Extraction (MAE) (Ethanol) | Not specified | Human breast (MCF-7) | Not Reported | [2] |
Note: While the study by Al-arafi et al. (2023) investigated the cytotoxic activities of Withania somnifera root extracts prepared by different methods, the specific concentration of this compound in each extract and the corresponding IC₅₀ values for this specific compound were not detailed.[2]
Experimental Protocols
To ensure the reproducibility of bioactivity studies, a thorough understanding of the experimental methodologies is crucial. Below are detailed protocols from the cited literature.
In Vitro Permeability Assay (Caco-2 Model)[1]
-
Cell Line: Caco-2 (human colorectal adenocarcinoma) cells were cultured for 21-25 days to form a differentiated monolayer.
-
Assay Medium: Hank's Balanced Salt Solution (HBSS) buffered with 25 mM HEPES, pH 7.4.
-
Test Compound Preparation: A stock solution of this compound was prepared in DMSO and diluted in the assay medium to the final concentration.
-
Permeability Measurement: The Caco-2 monolayer was placed in a Transwell® system. The test compound was added to the apical (AP) side, and samples were collected from the basolateral (BL) side at various time points. The concentration of the compound in the samples was determined by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) was calculated using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the steady-state flux, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
Human Pharmacokinetic Study
-
Study Design: A single-dose, open-label study in healthy human volunteers.
-
Investigational Product: Capsules containing 400 mg of a standardized Withania somnifera root extract. The concentration of this compound in the extract was quantified.
-
Sample Collection: Blood samples were collected at predefined time points before and after oral administration.
-
Analytical Method: Plasma concentrations of this compound were determined using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Non-compartmental analysis was used to determine the pharmacokinetic parameters, including Cmax and Tmax.
Cytotoxicity Assay (MTT Assay)[2]
-
Cell Lines: Human hepatoma (Hep-G2) and human breast (MCF-7) cancer cells.
-
Treatment: Cells were seeded in 96-well plates and treated with various concentrations of Withania somnifera root extracts for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Reagent: After the treatment period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well.
-
Incubation: Plates were incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals were dissolved in a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells. The IC₅₀ value, the concentration of the extract that inhibits 50% of cell growth, was determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in understanding and comparing different studies.
Caption: Workflow for determining the in vitro permeability of this compound.
Caption: Experimental workflow for assessing the cytotoxicity of extracts.
Caption: General signaling pathways modulated by withanolides in cancer cells.
References
A Comparative Guide to the Quantification of 12-Deoxywithastramonolide Across Analytical Laboratories
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 12-Deoxywithastramonolide, a bioactive withanolide found in Withania somnifera (Ashwagandha), is critical for research, quality control of herbal formulations, and pharmacokinetic studies.[1][2] This guide provides a comparative overview of various analytical methods employed for its quantification, drawing upon data from several key studies. While a direct inter-laboratory comparison study has not been identified in the public domain, this document synthesizes validation data from multiple independent research laboratories to offer a comprehensive performance comparison of available analytical techniques.
The primary methods utilized for the quantification of this compound and other withanolides include High-Performance Thin-Layer Chromatography (HPTLC), High-Performance Liquid Chromatography with Photodiode Array detection (HPLC-PDA), and Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3][4][5] Each method presents distinct advantages in terms of sensitivity, selectivity, and accessibility.
Comparative Analysis of Quantitative Methods
The following tables summarize the performance characteristics of different analytical methods for the quantification of this compound as reported in peer-reviewed literature. This data allows for an objective comparison of key validation parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), and recovery.
| Method | Linearity (r²) | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) | Precision (RSD < %) | Reference |
| UHPLC-PDA | > 0.99 | 0.213–0.362 | 0.646–1.098 | 84.77–100.11 | < 5.0 | [4] |
| HPTLC | 0.999 | 0.022 (ng/band) | 0.066 (ng/band) | - | - | [5] |
| LC-MRM-MS | - | - | - | - | - | [3] |
Note: Direct comparison of LOD and LOQ between HPTLC (ng/band) and UHPLC-PDA (µg/mL) is complex due to the different units and methodologies.
Detailed Experimental Protocols
An understanding of the underlying experimental procedures is crucial for evaluating and replicating analytical methods. Below are detailed protocols for the key techniques used in the quantification of this compound.
Ultra-High-Performance Liquid Chromatography with Photodiode Array Detection (UHPLC-PDA)
This method offers a robust and widely accessible approach for the simultaneous quantification of multiple withanolides.[4]
-
Instrumentation: An ultra-high-performance liquid chromatography system equipped with a photodiode array detector.
-
Chromatographic Conditions:
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used.
-
Flow Rate: Typically around 0.5 mL/min.
-
Detection Wavelength: 230 nm.
-
-
Sample Preparation:
-
Extraction of the plant material or formulation with a suitable solvent (e.g., methanol).
-
Filtration of the extract through a 0.22 µm filter before injection.
-
-
Validation Parameters: The method is validated according to ICHQ2R1 guidelines, assessing linearity, LOD, LOQ, precision, accuracy, and recovery.[4]
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC provides a sensitive and high-throughput method for the simultaneous determination of key withanolides.[5]
-
Instrumentation: HPTLC system with a densitometric scanner.
-
Stationary Phase: Aluminum-backed silica (B1680970) gel 60F254 HPTLC plates.[5]
-
Mobile Phase: A mixture of dichloromethane-methanol-acetone-diethyl ether (15:1:1:1, v/v/v/v) has been reported to be effective.[5]
-
Sample Application: Samples are applied as bands on the HPTLC plate.
-
Densitometric Analysis: Quantification is performed by scanning the plates in reflection/absorption mode at 230 nm.[5]
-
Validation: The method is validated for parameters including linearity, recovery, precision, accuracy, robustness, LOD, and LOQ, following International Conference on Harmonisation (ICH) guidelines.[5]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS, particularly with multiple-reaction-monitoring (MRM), offers high sensitivity and selectivity, making it suitable for complex matrices and pharmacokinetic studies.[1][3]
-
Instrumentation: A liquid chromatography system coupled to a mass spectrometer (e.g., triple quadrupole).
-
Ionization Source: Electrospray ionization (ESI) is commonly used.
-
Acquisition Mode: Multiple-reaction-monitoring (MRM) is employed for targeted quantification.[3]
-
Chromatographic Conditions: Similar to HPLC-PDA, utilizing a C18 column with a gradient of acetonitrile and water containing formic acid.
-
Sample Preparation: Plasma samples may require protein precipitation followed by solid-phase extraction. Plant extracts are typically filtered before injection.
-
Data Analysis: Quantification is based on the peak area of specific precursor-product ion transitions for this compound.
Visualizing the Analytical Workflow
The following diagrams illustrate the typical workflows for the analytical methods described above.
Caption: UHPLC-PDA workflow for this compound quantification.
Caption: HPTLC workflow for this compound analysis.
Caption: LC-MS workflow for sensitive quantification.
Conclusion
The choice of an analytical method for the quantification of this compound depends on the specific requirements of the study. UHPLC-PDA offers a good balance of performance and accessibility for routine quality control. HPTLC is a valuable tool for high-throughput screening. For applications requiring the highest sensitivity and selectivity, such as pharmacokinetic studies in complex biological matrices, LC-MS is the method of choice. The data presented in this guide, compiled from various research findings, provides a foundation for selecting the most appropriate methodology and for the development and validation of in-house analytical procedures. Further inter-laboratory comparison studies are warranted to establish standardized methods for the quantification of this important bioactive compound.
References
- 1. Quantifying Withanolides in Plasma: Pharmacokinetic Studies and Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Extraction Optimization for Phenolic- and Withanolide-Rich Fractions from Withania somnifera Roots: Identification and Quantification of Withaferin A, 12-Deoxywithastromonolide, and Withanolide A in Plant Materials and Marketed Formulations Using a Reversed-Phase HPLC-Photodiode Array Detection Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Liquid chromatography-mass spectrometry quantification of phytochemicals in Withania somnifera using data-dependent acquisition, multiple-reaction-monitoring, and parallel-reaction-monitoring with an inclusion list [frontiersin.org]
- 4. Investigating 11 Withanosides and Withanolides by UHPLC–PDA and Mass Fragmentation Studies from Ashwagandha (Withania somnifera) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous quantification of withanolides in Withania somnifera by a validated high-performance thin-layer chromatographic method - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 12-Deoxywithastramonolide: A Procedural Guide
This guide provides a procedural framework for the safe handling and disposal of 12-Deoxywithastramonolide, drawing from general best practices for managing cytotoxic compounds in a laboratory setting.
Immediate Safety and Handling Precautions
Before commencing any procedure that involves this compound, it is imperative to consult your institution's specific safety protocols for handling cytotoxic materials. The following are general but essential precautions:
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize exposure.
-
Personal Protective Equipment (PPE): Appropriate PPE must be worn at all times. This includes, but is not limited to, the equipment outlined in the table below.
-
Spill Management: A cytotoxic spill kit should be readily accessible. All personnel must be trained in its proper use. In the event of a spill, the area should be immediately secured and decontaminated according to your institution's established procedures.
Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Specifications |
| Hand Protection | Gloves | Chemically resistant, disposable (e.g., double gloving with nitrile gloves) |
| Body Protection | Lab Coat/Gown | Disposable, solid-front, back-closing gown with long sleeves and elastic cuffs |
| Eye Protection | Safety Goggles | Chemical splash goggles |
| Face Protection | Face Shield | To be worn in conjunction with safety goggles, especially when splashes are possible |
| Respiratory Protection | Respirator | An N95 or higher-rated respirator may be required, based on the procedure and institutional risk assessment |
Step-by-Step Disposal Procedure for this compound Waste
The following protocol outlines the general steps for the safe disposal of waste contaminated with this compound.
-
Segregation of Waste: At the point of generation, all waste contaminated with this compound must be segregated from non-hazardous waste. This includes empty vials, contaminated PPE, and any materials used for cleaning spills.
-
Waste Containers: Use designated, leak-proof, and puncture-resistant waste containers clearly labeled as "Cytotoxic Waste" or "Hazardous Chemical Waste" with the appropriate hazard symbols.
-
Packaging of Waste:
-
Solid Waste: Place all contaminated solid waste (e.g., gloves, gowns, bench paper) in a designated, labeled waste bag or container.
-
Liquid Waste: Collect liquid waste in a sealed, shatter-resistant container that is clearly labeled. Do not mix with other chemical waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) department.
-
Sharps: All contaminated sharps (e.g., needles, pipette tips) must be placed in a designated, puncture-proof sharps container labeled for cytotoxic waste.
-
-
Container Sealing and Storage: Once the waste container is full (typically no more than three-quarters), securely seal it. Store the sealed container in a designated, secure area away from general laboratory traffic until it is collected for disposal.
-
Waste Collection and Disposal: Arrange for the collection of the cytotoxic waste by your institution's EHS department or a licensed hazardous waste disposal contractor. Do not dispose of cytotoxic waste down the drain or in the regular trash.
Disposal Workflow Diagram
Caption: Logical workflow for the proper disposal of this compound waste.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and the relevant Safety Data Sheets for any chemicals you are working with. If an SDS for this compound becomes available, its specific recommendations should be followed.
References
Essential Safety and Operational Guide for Handling 12-Deoxywithastramonolide
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling, use, and disposal of 12-Deoxywithastramonolide. The following procedural guidance is intended to ensure a safe laboratory environment and promote best practices in research and development.
Personal Protective Equipment (PPE)
Conflicting information exists regarding the hazardous nature of this compound. While one Safety Data Sheet (SDS) indicates it is not classified as hazardous under the Globally Harmonized System (GHS), another outlines specific protective measures. Therefore, a cautious approach is strongly recommended. The following PPE should be considered mandatory when handling this compound:
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles with Side-Shields | Must conform to EN 166 (EU) or NIOSH (US) standards to protect against splashes. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Gloves must be inspected prior to use and changed regularly, or immediately if contaminated.[1] |
| Body Protection | Laboratory Coat | A full-length lab coat, preferably fire/flame resistant and impervious, should be worn to protect skin and clothing.[1] |
| Respiratory Protection | Fume Hood / Full-Face Respirator | All handling of the solid compound or solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[1] In situations where exposure limits may be exceeded, a full-face respirator should be used.[1] |
Operational Plan: Safe Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of the compound and ensuring laboratory safety.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Safety Equipment: An accessible safety shower and eyewash station must be available in the immediate work area.
Personal Hygiene
-
Avoid all personal contact with the substance.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling.
Procedural Controls
-
Weighing and Transferring: Weigh and transfer the solid compound within a chemical fume hood to minimize inhalation exposure. Use non-sparking tools.[1]
-
Solution Preparation: When preparing solutions, add the solvent to the solid slowly to avoid splashing.
-
Container Management: Keep containers tightly closed when not in use.[1]
Storage
-
Conditions: Store in a cool, dry, and well-ventilated area.[1] The recommended storage temperature is -20°C.
-
Incompatibilities: Store apart from foodstuff containers and incompatible materials.
-
Container: Store in the original, tightly sealed container.[1]
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste and disposed of in accordance with institutional and local regulations.
-
Contaminated Materials: Used gloves, weighing papers, pipette tips, and other disposable materials that have come into contact with the compound should be collected in a designated, sealed hazardous waste container.
-
Unused Product: Dispose of any unused this compound as chemical waste. Do not pour down the drain or discard in general trash.[1]
-
Waste Collection: All waste containers must be clearly labeled with the contents. Arrange for pickup by your institution's environmental health and safety department.
Quantitative Data
The following tables summarize key quantitative data for this compound.
Table 1: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₂₈H₃₈O₆ |
| Molecular Weight | 470.6 g/mol |
| Appearance | Solid |
| Storage Temperature | -20°C |
Table 2: Solubility
| Solvent | Solubility |
| Ethanol | 20 mg/mL |
| DMF | 2 mg/mL |
| Ethanol:PBS (pH 7.2) (1:2) | 0.3 mg/mL |
| DMSO | 0.1 mg/mL |
Table 3: Cytotoxicity
| Cell Line | IC₅₀ (µM) |
| A549 (Lung) | 47.1 |
| HT-29 (Colorectal) | 29.8 |
Experimental Workflow and Potential Signaling Pathway
The following diagrams illustrate a general workflow for handling this compound in a cell-based assay and a plausible signaling pathway for its cytotoxic effects based on the known activity of similar natural compounds.
Caption: General workflow for a cell-based assay using this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
